molecular formula C9H10N2O6S B126992 methyl 1H-benzo[d]imidazole-5-carboxylate sulfate CAS No. 131020-58-1

methyl 1H-benzo[d]imidazole-5-carboxylate sulfate

Cat. No.: B126992
CAS No.: 131020-58-1
M. Wt: 274.25 g/mol
InChI Key: JEUMRLWTRLNTKZ-UHFFFAOYSA-N
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Description

Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate (CAS 131020-58-1) is a high-value benzimidazole derivative supplied for research and development purposes. This compound is a key synthetic intermediate in the development of novel therapeutic agents. Benzimidazole derivatives are recognized as a privileged scaffold in medicinal chemistry due to their wide range of biological activities . Specifically, this chemical serves as a precursor in the synthesis of novel benzimidazole-quinoline hybrids, which have shown significant in-vitro cytotoxicity against human cancer cell lines, including melanoma (A375) and breast cancer (MDA-MB-231) . Furthermore, related 1H-benzo[d]imidazole derivatives demonstrate potent antimicrobial properties. Research indicates such compounds can exhibit excellent activity against challenging pathogens like Staphylococcus aureus (including MRSA strains), Mycobacterium smegmatis , and the fungus Candida albicans , with some analogues showing minimum inhibitory concentration (MIC) values of less than 1 µg/mL . These derivatives are also noted for their ability to inhibit biofilm formation and eradicate cells within mature biofilms, addressing a major challenge in treating persistent infections . The potential mechanisms of action for benzimidazole-based molecules, as identified through molecular docking studies, may involve interactions with bacterial targets such as (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases . This product is intended for use in analytical method development, validation, and quality control applications within a laboratory setting. It is supplied with comprehensive characterization data. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 3H-benzimidazole-5-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.H2O4S/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;1-5(2,3)4/h2-5H,1H3,(H,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUMRLWTRLNTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597127
Record name Sulfuric acid--methyl 1H-benzimidazole-6-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131020-58-1
Record name Sulfuric acid--methyl 1H-benzimidazole-6-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of methyl 1H-benzo[d]imidazole-5-carboxylate sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Abstract

This technical guide provides a comprehensive, in-depth exploration of the , a crucial intermediate in pharmaceutical research and development. Notably, it serves as a precursor for synthesizing bioisosteric benzimidazoles that act as inhibitors of human cytosolic phospholipase A2α.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale and strategic considerations behind a robust and reliable three-step synthetic pathway. The protocols are designed to be self-validating, offering researchers and drug development professionals the necessary insights for successful implementation, characterization, and scale-up.

Strategic Overview: A Three-Act Synthesis

The synthesis of the target compound is logically structured into three primary stages: the formation of a key diamine intermediate, the construction of the benzimidazole core via cyclization, and the final salt formation to enhance the compound's physical properties. This approach ensures high yields and purity by systematically building the molecular complexity.

Synthesis_Overview cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Benzimidazole Core Formation cluster_2 PART 3: Salt Formation A Methyl 4-amino-3-nitrobenzoate (Starting Material) B Methyl 3,4-diaminobenzoate (Key Intermediate) A->B Catalytic Hydrogenation (Reduction) C Methyl 1H-benzo[d]imidazole-5-carboxylate (Free Base) B->C Phillips Condensation (Formic Acid) D This compound (Final Product) C->D Sulfation (H₂SO₄)

Figure 1: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis of the Key Intermediate: Methyl 3,4-diaminobenzoate

Causality & Rationale: The foundational step in constructing a benzimidazole is the preparation of an appropriately substituted ortho-phenylenediamine. For our target, this is Methyl 3,4-diaminobenzoate. The most direct and industrially scalable method to produce this key intermediate is through the catalytic reduction of its nitro-amino precursor, Methyl 4-amino-3-nitrobenzoate. Catalytic hydrogenation is selected for its high efficiency, clean conversion, and the generation of water as the only byproduct, which simplifies purification.

Experimental Protocol: Catalytic Hydrogenation
  • Reactor Setup: Charge a hydrogenation vessel with Methyl 4-amino-3-nitrobenzoate and a suitable solvent, such as ethanol or ethyl acetate (approx. 10-15 mL per gram of substrate).

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (typically 1-2 mol%). The catalyst should be handled carefully under an inert atmosphere (e.g., Argon or Nitrogen) as it can be pyrophoric.

  • Hydrogenation: Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen (typically 50-60 psi) and commence vigorous stirring.

  • Reaction Monitoring: The reaction is exothermic. Maintain the temperature below 40°C. Monitor the reaction progress by observing the cessation of hydrogen uptake. Thin-Layer Chromatography (TLC) can also be used to confirm the disappearance of the starting material.

  • Workup: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting solid is Methyl 3,4-diaminobenzoate, which can be used in the next step, often without further purification. Purity can be assessed by melting point and NMR.

Part 2: Benzimidazole Core Formation via Phillips Condensation

Causality & Rationale: The Phillips condensation is a classic, robust, and widely-used method for synthesizing benzimidazoles.[3] It involves the reaction of an ortho-phenylenediamine with a carboxylic acid (or its derivative) under acidic conditions. Here, formic acid serves a dual role: it is both the C1 source for the imidazole ring and the acidic catalyst. The mechanism proceeds via the initial formation of an N-formyl intermediate, which then undergoes an acid-catalyzed intramolecular cyclization and subsequent dehydration to yield the aromatic benzimidazole ring system. This method is favored for its operational simplicity and high yields.

Figure 2: Detailed reaction scheme for the synthesis pathway.

Experimental Protocol: Cyclization
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add Methyl 3,4-diaminobenzoate.

  • Reagent Addition: Add an excess of formic acid (e.g., 90% aqueous solution, ~5-10 equivalents). The formic acid acts as both reactant and solvent.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110°C) for 2-4 hours. Monitor the reaction's completion by TLC, observing the formation of a new, more polar spot corresponding to the benzimidazole product.

  • Workup and Neutralization: Cool the reaction mixture to room temperature. Slowly and carefully pour the acidic solution into a beaker of crushed ice. Neutralize the mixture by the dropwise addition of a base, such as concentrated ammonium hydroxide or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This step is crucial as it deprotonates the benzimidazole, causing it to precipitate out of the aqueous solution.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual salts. The crude Methyl 1H-benzo[d]imidazole-5-carboxylate can be further purified by recrystallization from an ethanol/water mixture to yield a pure product.[4]

Part 3: Final Salt Formation (Sulfation)

Causality & Rationale: The free base form of the benzimidazole may have poor aqueous solubility or exist as a non-crystalline solid, making it difficult to handle and formulate. Converting it to a sulfate salt is a standard pharmaceutical practice to improve these characteristics. The basic nitrogen atoms of the imidazole ring are readily protonated by a strong acid like sulfuric acid. The resulting ionic salt typically exhibits enhanced crystallinity, stability, and aqueous solubility, which are highly desirable properties for an active pharmaceutical ingredient (API) intermediate.

Experimental Protocol: Sulfation
  • Dissolution: Dissolve the purified Methyl 1H-benzo[d]imidazole-5-carboxylate in a suitable organic solvent, such as isopropanol or ethanol, with gentle warming if necessary.

  • Acid Addition: In a separate flask, prepare a solution of concentrated sulfuric acid (1 equivalent) in the same solvent. Cool the benzimidazole solution in an ice bath and add the sulfuric acid solution dropwise with continuous stirring.

  • Precipitation: The sulfate salt will typically begin to precipitate immediately upon addition of the acid. After the addition is complete, allow the slurry to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake with a small amount of cold solvent (e.g., isopropanol) followed by a non-polar solvent like diethyl ether to remove any residual acid and solvent. Dry the final product, this compound, under vacuum to a constant weight.

Product Characterization & Data

Thorough characterization of the intermediates and the final product is essential to confirm identity and purity. Standard analytical techniques include NMR, Mass Spectrometry, and melting point analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
Methyl 3,4-diaminobenzoateC₈H₁₀N₂O₂166.18105-110Solid
Methyl 1H-benzo[d]imidazole-5-carboxylateC₉H₈N₂O₂176.17154-156White crystalline powder
This compoundC₉H₁₀N₂O₆S274.25Not specifiedReddish-brown viscous liquid

Data compiled from various sources.[2]

Safety & Handling

  • Hydrogenation: Catalytic hydrogenation should only be performed in a designated, well-ventilated area using appropriate high-pressure equipment. Palladium on carbon can be pyrophoric and must be handled under an inert atmosphere.

  • Corrosive Acids: Formic acid and sulfuric acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Handle these reagents within a chemical fume hood.

  • Neutralization: The neutralization of strong acids is an exothermic process. Perform additions slowly and with adequate cooling to control the temperature.

Conclusion

The synthesis of this compound is a well-defined, multi-step process that is both reliable and scalable. By understanding the chemical principles behind each transformation—from the strategic reduction of a nitro group to the classic Phillips cyclization and final salt formation—researchers can confidently produce this valuable intermediate. The protocols and rationale presented herein provide a solid foundation for the synthesis of this and other related benzimidazole derivatives, empowering further research and development in medicinal chemistry.

References

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Retrieved from [Link]

  • American Chemical Society. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Retrieved from [Link]

  • ResearchGate. (n.d.). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 3,4-dimethoxy-6-aminobenzoate. Retrieved from [Link]

  • ACS Publications. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Retrieved from [Link]

  • ChemBK. (2024). Methyl 1H-benzo[d]imidazole-5-carboxylate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Characterization of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of methyl 1H-benzo[d]imidazole-5-carboxylate sulfate, a key intermediate in the development of various pharmaceutical compounds. The methodologies and analyses presented herein are grounded in established chemical principles and supported by relevant scientific literature, offering a robust framework for researchers in the field.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a prominent class of heterocyclic compounds integral to medicinal chemistry. Their structural motif is found in a variety of biologically active molecules, exhibiting a broad spectrum of activities including antimicrobial, antiviral, and anticancer properties. Methyl 1H-benzo[d]imidazole-5-carboxylate serves as a versatile building block for the synthesis of more complex benzimidazole derivatives. The formation of its sulfate salt enhances its stability and solubility, facilitating its use in subsequent synthetic transformations. This guide will detail the synthetic pathway to obtain this compound and provide a thorough characterization of the compound.

Synthesis of this compound

The synthesis of this compound is a two-step process involving the formation of the benzimidazole ring followed by the creation of the sulfate salt.

Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate

The core benzimidazole structure is synthesized via the condensation of methyl 3,4-diaminobenzoate with formic acid. This reaction, a variation of the Phillips-Ladenburg synthesis, is a well-established method for forming the imidazole ring of the benzimidazole system.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,4-diaminobenzoate in an excess of formic acid.

  • Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Isolation: The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.

  • Purification: The crude methyl 1H-benzo[d]imidazole-5-carboxylate can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield a pure crystalline solid.

Formation of the Sulfate Salt

The sulfate salt is formed by treating the synthesized methyl 1H-benzo[d]imidazole-5-carboxylate with sulfuric acid. The basic nitrogen atom of the imidazole ring gets protonated by the strong acid, forming the corresponding salt.

Step-by-Step Protocol:

  • Dissolution: Dissolve the purified methyl 1H-benzo[d]imidazole-5-carboxylate in a suitable organic solvent, such as isopropanol or ethanol.

  • Acidification: Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution while stirring. The addition should be done cautiously as the reaction can be exothermic.

  • Precipitation: The this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final product.

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Ring Formation cluster_step2 Step 2: Sulfate Salt Formation A Methyl 3,4-diaminobenzoate C Reflux A->C B Formic Acid B->C D Neutralization (NaHCO3) C->D E Methyl 1H-benzo[d]imidazole-5-carboxylate D->E F Methyl 1H-benzo[d]imidazole-5-carboxylate H Protonation F->H G Sulfuric Acid G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₆S[1]
Molecular Weight 274.25 g/mol [1]
Appearance Expected to be a crystalline solidGeneral knowledge
Solubility Expected to be soluble in polar solvents like water and alcoholsGeneral knowledge of organic salts
Melting Point Not available for the sulfate salt; the free base is ~154-156 °C[2]

Spectroscopic and Chromatographic Characterization

A comprehensive characterization of this compound is essential to confirm its identity, purity, and structure. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy

  • Expected Chemical Shifts (δ, ppm): Based on data from similar benzimidazole-5-carboxylate derivatives, the following proton signals are anticipated[3][4]:

    • -OCH₃ (s, 3H): Around 3.9 ppm. A singlet due to the three equivalent protons of the methyl ester group.

    • Aromatic Protons (m, 3H): In the range of 7.5-8.5 ppm. The protons on the benzene ring will show a characteristic splitting pattern depending on their coupling constants.

    • C2-H (s, 1H): Around 8.2-8.5 ppm. A singlet for the proton at the 2-position of the imidazole ring.

    • N-H (br s, 2H): A broad singlet, typically downfield (>10 ppm), corresponding to the two protonated nitrogen atoms of the imidazolium ring. The exact chemical shift can be concentration and solvent dependent.

¹³C NMR Spectroscopy

  • Expected Chemical Shifts (δ, ppm): The anticipated carbon signals are as follows, based on data from related structures[3][5]:

    • -OCH₃: Around 52 ppm.

    • Aromatic and Heterocyclic Carbons: In the range of 110-145 ppm.

    • C=O (Ester): Around 167 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For the sulfate salt, Electrospray Ionization (ESI) is a suitable technique.

  • Expected Molecular Ion Peak: In positive ion mode ESI-MS, the base peak is expected to correspond to the protonated free base [M+H]⁺, where M is the molecular weight of methyl 1H-benzo[d]imidazole-5-carboxylate (C₉H₈N₂O₂), at an m/z of approximately 177.07.

  • Fragmentation Pattern: The fragmentation of benzimidazole derivatives often involves the loss of small neutral molecules. For methyl 1H-benzo[d]imidazole-5-carboxylate, characteristic fragmentation could involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃) from the molecular ion[6][7].

MS_Fragmentation M [M+H]⁺ m/z ≈ 177 F1 Loss of CH₃OH [M+H - CH₃OH]⁺ M->F1 F2 Loss of CO [M+H - CH₃OH - CO]⁺ F1->F2

Caption: A potential mass spectrometry fragmentation pathway.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Characteristic Absorptions (cm⁻¹):

    • N-H stretch: A broad absorption in the region of 3400-3200 cm⁻¹ corresponding to the N-H bonds of the protonated imidazole ring.

    • C=O stretch (ester): A strong, sharp absorption around 1720-1700 cm⁻¹.

    • C=N and C=C stretches: Absorptions in the 1650-1450 cm⁻¹ region, characteristic of the benzimidazole ring system.

    • S=O stretch: Strong absorptions in the 1200-1100 cm⁻¹ and 1060-1030 cm⁻¹ regions, characteristic of the sulfate anion[8][9].

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of the synthesized compound. A reverse-phase HPLC method is generally suitable for benzimidazole derivatives[10][11][12][13][14].

Step-by-Step Protocol:

  • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically effective.

  • Detection: UV detection at a wavelength where the benzimidazole chromophore has strong absorbance (e.g., around 280-300 nm) is recommended.

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase or a suitable solvent.

  • Analysis: Inject the sample and analyze the chromatogram for the presence of impurities. The purity can be calculated based on the area percentage of the main peak.

HPLC_Workflow A Sample Preparation (Dissolve in mobile phase) B Injection into HPLC A->B C Separation on C18 Column (Gradient Elution) B->C D UV Detection C->D E Data Analysis (Purity Assessment) D->E

Sources

An In-depth Technical Guide to Methyl 1H-Benzo[d]imidazole-5-carboxylate Sulfate: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate is a key chemical intermediate, recognized for its role in the synthesis of potent inhibitors of human cytosolic phospholipase A2α.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and in-depth analytical characterization. As a reddish-brown viscous liquid with the chemical formula C₉H₁₀N₂O₆S and a molecular weight of 274.2505 g/mol , this compound's unique characteristics make it a valuable component in medicinal chemistry and drug discovery.[1] This document serves as a critical resource for researchers engaged in the development of novel therapeutics, offering insights into its synthesis, structural elucidation, and safe handling.

Introduction

Benzimidazole derivatives form the backbone of numerous pharmacologically active compounds, owing to their versatile chemical nature and ability to interact with various biological targets.[3] Methyl 1H-benzo[d]imidazole-5-carboxylate, and specifically its sulfate salt, has emerged as a significant precursor in the synthesis of a range of bioisosteric benzimidazoles.[1][2] The inherent properties of the benzimidazole scaffold, including its amphoteric nature and capacity for salt formation, make it a privileged structure in medicinal chemistry.[3][4] This guide will delve into the specific attributes of the sulfate salt of methyl 1H-benzo[d]imidazole-5-carboxylate, providing a detailed examination of its chemical and physical properties, a proposed synthesis pathway, and a comprehensive analytical profile.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The following table summarizes its key characteristics.

PropertyValueSource(s)
CAS Number 131020-58-1[1][2]
Molecular Formula C₉H₁₀N₂O₆S[1]
Molecular Weight 274.2505 g/mol [1]
Appearance Reddish-brown viscous liquid[1]
Melting Point ~154-156 °C (for the non-salt form)[5]
Solubility Good solubility in common organic solvents (for the non-salt form)[5]

Synthesis and Mechanism

The synthesis of this compound involves a two-step process: the formation of the benzimidazole core followed by its conversion to the sulfate salt.

Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate

The synthesis of the parent benzimidazole can be achieved through the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative.[6] A common method involves the reaction of methyl 3,4-diaminobenzoate with an appropriate carboxylic acid under acidic conditions.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 3,4-diaminobenzoate in a suitable solvent such as ethanol.

  • Addition of Reagents: Add an equimolar amount of the desired carboxylic acid (e.g., formic acid to yield the unsubstituted benzimidazole).

  • Acid Catalysis: Add a catalytic amount of a strong acid, such as hydrochloric acid or p-toluenesulfonic acid, to facilitate the cyclization.[6]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield pure methyl 1H-benzo[d]imidazole-5-carboxylate.

Causality Behind Experimental Choices: The use of an acid catalyst is crucial for protonating the carbonyl group of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine. Refluxing provides the necessary energy to overcome the activation barrier for the condensation and subsequent cyclization reactions.

Formation of the Sulfate Salt

The basic nitrogen atom in the imidazole ring of the benzimidazole core can be readily protonated by a strong acid to form a salt.[4]

Experimental Protocol:

  • Dissolution: Dissolve the purified methyl 1H-benzo[d]imidazole-5-carboxylate in a suitable organic solvent, such as ethanol or diethyl ether.

  • Acidification: Slowly add a stoichiometric amount of sulfuric acid (H₂SO₄) to the solution while stirring. The sulfate salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration, wash with a small amount of cold solvent to remove any unreacted starting material, and dry under vacuum.

Synthesis_Workflow cluster_step1 Step 1: Benzimidazole Formation cluster_step2 Step 2: Salt Formation A Methyl 3,4-diaminobenzoate D Methyl 1H-benzo[d]imidazole-5-carboxylate A->D B Carboxylic Acid B->D C Acid Catalyst C->D E Methyl 1H-benzo[d]imidazole-5-carboxylate G This compound E->G F Sulfuric Acid F->G

Diagram: Synthesis Workflow

Analytical Characterization

A combination of spectroscopic techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene and imidazole rings, the methyl ester protons, and the N-H proton of the imidazole ring. Upon protonation to form the sulfate salt, the chemical shifts of the protons on the heterocyclic ring are expected to shift downfield due to the increased positive charge.[7][8]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbons in the imidazole ring will also be affected by protonation.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of the sulfate salt will exhibit characteristic absorption bands. The presence of the sulfate ion (SO₄²⁻) will be indicated by strong absorption bands in the region of 1100-1200 cm⁻¹ (asymmetric stretching) and around 610-680 cm⁻¹ (asymmetric bending).[9][10][11] The N-H stretching vibration of the protonated imidazole ring may also be observed.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. Under electrospray ionization (ESI) or other soft ionization techniques, the mass spectrum is expected to show a prominent peak corresponding to the protonated molecular ion of the parent benzimidazole.[12][13][14]

Safety and Handling

As an acidic heterocyclic compound, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[15][16]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[15][17]

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15]

  • Storage: Store in a cool, dry place away from incompatible materials such as strong bases.[17]

Safety_Protocol cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures Gloves Chemical-resistant Gloves Goggles Safety Goggles LabCoat Lab Coat Ventilation Work in a Fume Hood Contact Avoid Skin and Eye Contact Storage Store in a Cool, Dry Place PPE Wear Appropriate PPE PPE->Gloves PPE->Goggles PPE->LabCoat Handling Follow Safe Handling Practices Handling->Ventilation Handling->Contact Handling->Storage

Diagram: Safety and Handling Protocol

Conclusion

This compound is a crucial building block in the synthesis of pharmacologically relevant molecules. This guide has provided a detailed overview of its chemical properties, a robust synthesis protocol, and a comprehensive analytical characterization strategy. By understanding these fundamental aspects, researchers can effectively utilize this compound in their drug discovery and development endeavors, contributing to the advancement of new therapeutic agents.

References

  • H. Ibrahim, S. El‐Tamany, & I. M. El‐Deen. (2008). Synthesis and investigation of mass spectra of some novel benzimidazole derivatives. Macedonian Journal of Chemistry and Chemical Engineering.
  • ResearchGate. (2017).
  • International Journal of Development Research. (n.d.).
  • F. Hida, J. Robert, & C. Luu-Duc. (1994).
  • ResearchGate. (2025).
  • MedCrave online. (2017).
  • Beilstein Journals. (2014).
  • Semantic Scholar. (2014).
  • DTIC. (n.d.).
  • ResearchGate. (n.d.). Fourier-transform infrared (FTIR) spectra (650–4000 cm⁻¹) of the pure...
  • Wikipedia. (n.d.). Benzimidazole.
  • ChemBK. (2024).
  • DergiPark. (n.d.).
  • Guidechem. (n.d.).
  • Princeton University. (n.d.).
  • ResearchGate. (n.d.). Fig. A3.
  • PubChem. (n.d.).
  • PMC - NIH. (n.d.). High-throughput quantification of emerging “nitazene” benzimidazole opioid analogs by microextraction and UHPLC–MS-MS.
  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 1-Methyl-1H-imidazole-5-carboxylic acid.
  • ResearchGate. (2025).
  • PMC - NIH. (n.d.).
  • Benchchem. (n.d.). Essential Safety and Handling Guide for Acidic Compounds in Research.
  • PubMed. (2019).
  • ResearchGate. (n.d.). Fig.
  • Benchchem. (n.d.).
  • ChemicalBook. (n.d.).
  • ResearchGate. (n.d.). Deprotonation constants of benzimidazole and stepwise stability...
  • PubMed. (1947).
  • (n.d.). CHEMISTRY OF THE BENZIMIDAZOLES.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.).
  • ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
  • MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
  • Granules India. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (2025).
  • Google Patents. (n.d.).
  • Innoveda Chemicals. (2024). Top 5 Safety Tips When Working with Acidic Liquids.
  • (2011). Heterocyclic Compounds: Physical & Chemical Hazards.
  • ResearchGate. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)
  • (2021).
  • Actylis Lab Solutions. (n.d.).
  • Blog. (2025). What are the safety precautions when handling acids?
  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I.

Sources

methyl 1H-benzo[d]imidazole-5-carboxylate sulfate physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Compound of Interest

This compound (CAS No. 131020-58-1) is a key chemical intermediate.[1][2] Its primary significance lies in its role as a precursor for the synthesis of bioisosteric benzimidazoles, a class of compounds investigated as inhibitors of human cytosolic phospholipase A2α (cPLA2α).[1][2] The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents.[3][4] Understanding the physicochemical properties of this sulfate salt is therefore not merely an academic exercise; it is a critical prerequisite for its effective handling, reaction optimization, purification, and formulation in any drug discovery and development pipeline.

This guide provides a comprehensive overview of the known and anticipated physical properties of this compound. Where specific experimental data for the sulfate salt is not publicly available, we will leverage data from its parent compound, methyl 1H-benzo[d]imidazole-5-carboxylate, and the established characteristics of related benzimidazole salts.[5][6] Crucially, this document details the robust experimental methodologies required to determine these properties, offering both the "how" and the "why" to empower researchers in their laboratory work.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's structure is the foundation upon which all physical property analysis is built.

  • Compound Name: this compound

  • CAS Number: 131020-58-1[1]

  • Molecular Formula: C₉H₁₀N₂O₆S[1]

  • Molecular Weight: 274.25 g/mol [1]

Parent Compound: Methyl 1H-benzo[d]imidazole-5-carboxylate

  • CAS Number: 22895-93-4

  • Molecular Formula: C₉H₈N₂O₂

  • Molecular Weight: 176.17 g/mol [7]

The sulfate salt is formed by the protonation of one of the nitrogen atoms in the imidazole ring. This transformation from a neutral free base to an ionic salt is expected to significantly alter its physical properties, most notably its solubility and melting point.

Core Physical Properties: Known and Projected Data

Direct experimental data for the sulfate salt is limited. This section presents the available information and provides expert projections based on related chemical structures.

PropertyKnown/Projected ValueRemarks & Rationale
Appearance Reddish-brown viscous liquid[1]This reported state suggests the compound may be hygroscopic or exist as a supercooled liquid or amorphous solid at room temperature.
Melting Point Not available. Projected >160 °C.The parent compound melts at ~154-156 °C.[8] Salt formation typically increases the melting point due to strong ionic lattice forces.[9] A broad melting range would indicate impurities.
Boiling Point Not available.Expected to decompose at high temperatures before boiling, a common characteristic of organic salts.
Vapor Pressure 1.66 x 10⁻¹⁶ mmHg at 25 °C[1]This is a calculated, extremely low value, as expected for an ionic salt, indicating negligible volatility.
Solubility Not available. Projected high solubility in polar solvents.Benzimidazoles with an available imide nitrogen are generally soluble in polar solvents.[10] Salt formation drastically increases aqueous solubility compared to the free base.[5] High solubility in water, methanol, and DMSO is expected.
pKa Not available.The pKa of the conjugate acid (the protonated benzimidazole) is critical for understanding its pH-dependent solubility. The basicity of the imidazole nitrogen is the key determinant.[11]

Experimental Determination of Physical Properties: A Methodological Guide

The following protocols are designed to be self-validating systems, providing researchers with the tools to generate reliable, reproducible data.

Melting Point Determination

Causality: The melting point is a sensitive indicator of purity.[12] For an ionic compound like a sulfate salt, the temperature required to overcome the crystal lattice energy provides a sharp, characteristic value for a pure substance.[13] Impurities disrupt this lattice, requiring less energy to melt and occurring over a wider temperature range.[9]

Workflow for Melting Point Determination

prep Sample Preparation load Capillary Loading prep->load Finely powder sample setup Apparatus Setup load->setup Pack 1-2 mm in tube ramp1 Rapid Ramp (Approximate MP) setup->ramp1 Place in heating block ramp2 Slow Ramp (Accurate MP) ramp1->ramp2 Heat at 10-20°C/min Observe rough melt record Record T_start & T_end ramp2->record Cool & use new sample Heat at 1-2°C/min

Caption: Workflow for accurate melting point determination.

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered using a mortar and pestle. This ensures uniform heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert and tap gently on a hard surface to pack the sample into the sealed end. The final packed height should be 1-2 mm.[13]

  • Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

  • Approximate Determination: First, perform a rapid determination by heating at a rate of 10-20 °C per minute to find the approximate melting range.

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[14]

  • Data Recording: Record the temperature at which the first drop of liquid appears (T_start) and the temperature at which the entire sample becomes a clear liquid (T_end). The melting range is T_start - T_end. For a pure compound, this range should be narrow (0.5-2 °C).[9]

Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is the gold standard for determining equilibrium solubility, which represents the true thermodynamic solubility of a compound in a given solvent.[15][16] By ensuring an excess of solid is present and allowing sufficient time to reach equilibrium, the resulting concentration of the dissolved compound in the supernatant is the maximum possible under those conditions. This value is fundamental for preclinical formulation and biopharmaceutical classification.[17]

Workflow for Equilibrium Solubility Determination

prep Sample & Buffer Prep incubate Incubation & Agitation prep->incubate Add excess solid to buffer in sealed vial separate Phase Separation incubate->separate Incubate at constant T (e.g., 25°C) Agitate for 24-72h to reach equilibrium quantify Quantification separate->quantify Centrifuge or filter (0.22 µm) to remove solid calculate Calculate Solubility quantify->calculate Analyze supernatant via HPLC or LC-MS/MS prep Sample Preparation titrate Titration prep->titrate Dissolve known amount in water/co-solvent plot Plot Data titrate->plot Add standardized acid (e.g., HCl) in small increments, record pH after each addition analyze Determine pKa plot->analyze Plot pH vs. Volume of Titrant analyze->analyze

Sources

An In-Depth Technical Guide to Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of methyl 1H-benzo[d]imidazole-5-carboxylate sulfate, a key intermediate in the synthesis of potent inhibitors of human cytosolic phospholipase A2α (cPLA2α). This document delves into its chemical identity, synthesis, physicochemical properties, and the analytical methodologies crucial for its characterization and quality control in a research and development setting.

Core Identity and Significance

This compound, identified by the CAS Number 131020-58-1 , is the sulfate salt of the heterocyclic compound methyl 1H-benzo[d]imidazole-5-carboxylate.[1] The core benzimidazole structure is a prevalent scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of a methyl carboxylate group at the 5-position and its formulation as a sulfate salt are critical modifications that influence its utility as a synthetic intermediate.

The primary significance of this compound lies in its role as a precursor for the synthesis of bioisosteric benzimidazoles that act as inhibitors of human cytosolic phospholipase A2α.[1] This enzyme plays a crucial role in the inflammatory cascade by releasing arachidonic acid from membrane phospholipids, which is then converted into pro-inflammatory eicosanoids. By providing a stable and reactive starting material, this compound facilitates the development of novel anti-inflammatory agents.

Table 1: Chemical Identity

IdentifierValue
Chemical Name This compound
CAS Number 131020-58-1
Molecular Formula C₉H₁₀N₂O₆S
Molecular Weight 274.25 g/mol
Appearance Reddish-brown viscous liquid[1]

Synthesis and Purification

The synthesis of this compound involves a two-step process: the synthesis of the free base, methyl 1H-benzo[d]imidazole-5-carboxylate, followed by its conversion to the sulfate salt.

Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate (Free Base)

A common and efficient method for the synthesis of the benzimidazole core is the condensation of an o-phenylenediamine derivative with a carboxylic acid or its derivative. One established method involves the reaction of 3,4-diaminobenzoic acid with an appropriate methylating agent for the carboxylic acid, followed by cyclization.

Experimental Protocol: Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate

  • Esterification of 3,4-Diaminobenzoic Acid:

    • Suspend 3,4-diaminobenzoic acid in methanol.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) dropwise at 0°C.

    • Reflux the mixture for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 3,4-diaminobenzoate.

  • Cyclization to form the Benzimidazole Ring:

    • Dissolve the methyl 3,4-diaminobenzoate in a suitable solvent, such as ethanol.

    • Add an equimolar amount of a suitable cyclizing agent, such as formic acid or a derivative.

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by TLC.

    • Upon completion, cool the reaction mixture and neutralize with a base to precipitate the product.

    • Filter the precipitate, wash with cold water, and dry to yield methyl 1H-benzo[d]imidazole-5-carboxylate.

Causality of Experimental Choices:

  • The use of a strong acid catalyst in the esterification step is crucial to protonate the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

  • Refluxing provides the necessary activation energy for both the esterification and the subsequent cyclization reaction.

  • Neutralization is essential to deprotonate the product and facilitate its precipitation or extraction.

Preparation of the Sulfate Salt

The sulfate salt is prepared by reacting the free base with sulfuric acid. This acid-base reaction results in the protonation of one of the nitrogen atoms in the imidazole ring.

Experimental Protocol: Synthesis of this compound

  • Dissolve the synthesized methyl 1H-benzo[d]imidazole-5-carboxylate in a suitable organic solvent, such as isopropanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of a solution of sulfuric acid in the same solvent with continuous stirring.

  • The sulfate salt will precipitate out of the solution.

  • Continue stirring in the cold for a specified period to ensure complete precipitation.

  • Filter the precipitate, wash with a small amount of the cold solvent, and dry under vacuum.

Diagram 1: Synthesis Workflow

SynthesisWorkflow A 3,4-Diaminobenzoic Acid B Methyl 3,4-diaminobenzoate A->B Esterification (Methanol, H+) C Methyl 1H-benzo[d]imidazole-5-carboxylate (Free Base) B->C Cyclization (Formic Acid) D This compound C->D Salt Formation (H2SO4)

Caption: Workflow for the synthesis of the target compound.

Physicochemical Properties and Characterization

The conversion of the free base to its sulfate salt significantly alters its physicochemical properties, most notably its solubility and melting point. Organic salts are generally more crystalline and have higher melting points than their corresponding free bases. The sulfate salt of an active pharmaceutical ingredient (API) can also influence its stability and bioavailability.[2]

Table 2: Physicochemical Properties

PropertyMethyl 1H-benzo[d]imidazole-5-carboxylate (Free Base)This compound
Melting Point ~154-156 °CExpected to be higher than the free base
Solubility Good solubility in common organic solventsExpected to have higher aqueous solubility
Spectroscopic Characterization

A suite of spectroscopic techniques is essential for the unambiguous identification and characterization of methyl 1H-benzo[d]imidazole-5-carboxylate and its sulfate salt.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of the free base would show characteristic signals for the aromatic protons on the benzene and imidazole rings, the methyl ester protons, and the N-H proton of the imidazole ring. Upon formation of the sulfate salt, the protonation of one of the imidazole nitrogens would lead to a downfield shift of the adjacent C-H proton and potentially the N-H protons.

  • ¹³C NMR: The carbon NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the ester group would appear at a characteristic downfield chemical shift. The formation of the sulfate salt would also induce slight shifts in the signals of the carbons within the imidazole ring due to the change in the electronic environment upon protonation.

3.1.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique suitable for analyzing the molecular weight of the compound. For the free base, the mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. For the sulfate salt, the spectrum would likely show the same [M+H]⁺ peak for the organic cation, with the sulfate counter-ion not being directly observed in the positive ion mode.

3.1.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational bands would include:

  • N-H stretching vibrations in the benzimidazole ring.

  • C=O stretching of the methyl ester group.

  • C=N and C=C stretching vibrations of the aromatic rings.

  • Characteristic strong and broad absorption bands for the sulfate anion (S-O stretching) would be expected in the spectrum of the sulfate salt.

Diagram 2: Characterization Workflow

CharacterizationWorkflow cluster_spectroscopy Spectroscopic Analysis cluster_physicochemical Physicochemical Properties NMR NMR (1H, 13C) MS Mass Spectrometry (ESI-MS) IR Infrared Spectroscopy MP Melting Point Sol Solubility Sample This compound Sample->NMR Sample->MS Sample->IR Sample->MP Sample->Sol

Caption: Key analytical techniques for characterization.

Analytical Methods for Quality Control

For applications in drug development, robust analytical methods are required to ensure the purity and quality of this compound.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is the standard for assessing the purity of this compound.

Typical HPLC Method Parameters:

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer with adjusted pH) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection: UV detection at a wavelength where the benzimidazole chromophore has maximum absorbance.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 10-20 µL.

This method can be validated for linearity, accuracy, precision, and specificity to ensure reliable quantification of the main component and any potential impurities.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. The experimental values should be in close agreement with the theoretical values calculated from the molecular formula (C₉H₁₀N₂O₆S), providing strong evidence for the compound's identity and purity.

Application in Drug Development: A Precursor to cPLA2α Inhibitors

As previously mentioned, this compound is a valuable intermediate for synthesizing inhibitors of human cytosolic phospholipase A2α. The methyl ester group can be hydrolyzed to the corresponding carboxylic acid, which is a common functional group in cPLA2α inhibitors, or it can be converted to other functional groups through various chemical transformations. The benzimidazole scaffold itself serves as a bioisostere for other heterocyclic systems, such as indoles, in known cPLA2α inhibitors.

The use of the sulfate salt in the early stages of synthesis can be advantageous due to its potentially improved handling properties, such as better crystallinity and stability compared to the free base.

Diagram 3: Role in Drug Discovery Pathway

DrugDiscovery Start This compound Intermediate Further Chemical Modifications Start->Intermediate Synthesis Final Potent cPLA2α Inhibitor (e.g., Benzimidazole-5-carboxylic acid derivative) Intermediate->Final Synthesis Target Human Cytosolic Phospholipase A2α Final->Target Inhibition

Caption: Pathway from intermediate to biological target.

Conclusion

This compound is a crucial chemical entity for researchers and scientists engaged in the development of novel anti-inflammatory therapeutics. Its well-defined chemical identity, established synthetic routes, and the availability of robust analytical methods for its characterization make it a reliable starting material. A thorough understanding of its properties and the ability to rigorously control its quality are paramount to the successful synthesis of potent and specific inhibitors of human cytosolic phospholipase A2α, ultimately contributing to the advancement of new treatments for inflammatory diseases.

References

  • Cerreia Vioglio, P., Chierotti, M. R., & Gobetto, R. (2017). Pharmaceutical aspects of salt and cocrystal forms of APIs and characterization challenges. Advanced Drug Delivery Reviews, 117, 86–110. [Link]

  • Bighash, M., & Kelly, H. (2022). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Pharmaceutics, 14(9), 1898. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(4), 3469-3485. [Link]

  • Doganc, F. (2023). Synthesis and Structure Elucidation of New Methyl 1H-Benzimidazole-5-Carboxylate Derivatives. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496. [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives. European Journal of Medicinal Chemistry, 44(9), 3329-3335. [Link]

  • Spingler, B., et al. (2018). Faster characterization of organic salts. analytica-world.com. [Link]

  • Dawson, R. M. C., et al. (Eds.). (1986). Data for Biochemical Research (3rd ed.). Oxford University Press.
  • Wikipedia. (2023). Sulfate. [Link]

  • Unacademy. (n.d.). Properties of Sulphate. Retrieved from [Link]

  • Scribd. (n.d.). Organic Salt Analysis. [Link]

Sources

A Technical Guide to the Mechanism of Action of cPLA2α Inhibitors Derived from a Benzimidazole-5-Carboxylate Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The benzimidazole heterocycle is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1][2][3] This guide focuses on derivatives of methyl 1H-benzo[d]imidazole-5-carboxylate, a key chemical intermediate used in the synthesis of potent anti-inflammatory agents. The core mechanism of action for this class of compounds is the targeted inhibition of cytosolic phospholipase A2α (cPLA2α), a critical enzyme that initiates the inflammatory cascade. We will explore the function of cPLA2α, the molecular mechanism of its inhibition by benzimidazole-derived compounds, and the definitive experimental protocols required to validate this mechanism from enzyme to cell.

The Molecular Target: Cytosolic Phospholipase A2α (cPLA2α)

Function and Regulation

Cytosolic phospholipase A2α (cPLA2α) is the primary enzyme responsible for stimulus-induced release of arachidonic acid (AA) from the sn-2 position of membrane glycerophospholipids.[4][5][6] This enzymatic reaction is the rate-limiting step in the biosynthesis of eicosanoids, a class of potent lipid signaling molecules that includes prostaglandins and leukotrienes.[6][7]

The activity of cPLA2α is tightly regulated. Upon cellular stimulation by inflammatory signals, two key events occur:

  • Calcium Influx: An increase in intracellular Ca²⁺ concentration promotes the translocation of cPLA2α from the cytosol to the nuclear and endoplasmic reticulum membranes, where its phospholipid substrates reside.

  • Phosphorylation: Mitogen-activated protein (MAP) kinases phosphorylate cPLA2α, enhancing its catalytic activity.[4]

Role in Pathophysiology

Once liberated, arachidonic acid is rapidly metabolized by two major enzymatic pathways:

  • Cyclooxygenases (COX-1 and COX-2): Produce prostaglandins and thromboxanes, which mediate inflammation, pain, fever, and platelet aggregation.

  • Lipoxygenases (LOX): Produce leukotrienes, which are involved in asthma and allergic responses.

Because cPLA2α sits at the apex of this cascade, its overactivity is implicated in a wide range of inflammatory diseases, including rheumatoid arthritis, asthma, inflammatory bowel disease, and psoriasis.[4][8] Therefore, inhibiting cPLA2α offers a powerful therapeutic strategy to broadly suppress the production of all downstream pro-inflammatory lipid mediators, potentially offering a more comprehensive anti-inflammatory effect than COX inhibitors alone.[5][9]

Core Mechanism of Action: Competitive Inhibition of cPLA2α

Derivatives synthesized from the methyl 1H-benzo[d]imidazole-5-carboxylate scaffold are designed to act as potent and selective inhibitors of cPLA2α. The primary mechanism is competitive inhibition, where the inhibitor molecule binds directly to the active site of the enzyme, preventing the binding and hydrolysis of its arachidonic acid-containing phospholipid substrate.[4]

The benzimidazole core provides a rigid, planar structure that can engage in multiple high-affinity interactions with the enzyme's active site, including:

  • Hydrogen Bonding: The nitrogen atoms of the imidazole ring can act as hydrogen bond donors and acceptors.[1]

  • π-π Stacking: The aromatic system can interact with aromatic amino acid residues in the active site.[1]

  • Hydrophobic Interactions: Substituents at various positions on the benzimidazole ring can be tailored to fit into hydrophobic pockets within the enzyme, enhancing potency and selectivity.

The diagram below illustrates the central role of cPLA2α in the arachidonic acid cascade and the point of intervention for benzimidazole-derived inhibitors.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Hydrolysis COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX cPLA2 cPLA2α (Activated by Ca²⁺, MAPK) cPLA2->Membrane Inhibitor Benzimidazole-5-carboxylate Derivative (Inhibitor) Inhibitor->cPLA2 Inhibition PGs Prostaglandins Thromboxanes COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Pain, Fever PGs->Inflammation LTs->Inflammation

Caption: The Arachidonic Acid Cascade and Point of Inhibition.

Experimental Validation: A Self-Validating Workflow

To confirm the mechanism of action, a tiered experimental approach is essential. This workflow validates the inhibitor's effect from the isolated enzyme to a cellular environment, ensuring the observed effects are directly attributable to the target.

Experimental_Workflow cluster_0 Tier 1: Enzymatic Level cluster_1 Tier 2: Cellular Level cluster_2 Tier 3: Downstream Effects EnzymeAssay Protocol 3.1: In Vitro cPLA2α Enzyme Activity Assay IC50 Determine IC50 Value (Potency) EnzymeAssay->IC50 Generates AARelease Protocol 3.2: Cell-Based Arachidonic Acid Release Assay EnzymeAssay->AARelease Informs CellularEfficacy Confirm Cellular Efficacy AARelease->CellularEfficacy Validates PGE2_ELISA Protocol 3.3: Downstream Mediator (PGE2) Measurement AARelease->PGE2_ELISA Correlates with FunctionalOutcome Measure Functional Outcome PGE2_ELISA->FunctionalOutcome Quantifies

Caption: A Tiered Workflow for Validating cPLA2α Inhibitors.

Protocol: In Vitro cPLA2α Enzyme Activity Assay

Objective: To quantify the direct inhibitory effect of the test compound on purified cPLA2α and determine its half-maximal inhibitory concentration (IC50). This assay utilizes a thioester substrate that releases a thiol upon hydrolysis, which then reacts with DTNB to produce a measurable colorimetric signal.[6][10]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer containing HEPES, CaCl₂, and Triton X-100 (e.g., 80 mM HEPES, 150 mM NaCl, 10 mM CaCl₂, 4 mM Triton X-100, 30% glycerol, 1 mg/ml BSA, pH 7.4).[11]

    • Enzyme Solution: Dilute purified human recombinant cPLA2α in Assay Buffer to a final concentration that yields a linear reaction rate.

    • Substrate Solution: Prepare Arachidonoyl Thio-PC in Assay Buffer.

    • DTNB Solution: Prepare a solution of 5,5'-dithio-bis-(2-nitrobenzoic acid) in buffer.

    • Inhibitor Stock: Prepare a 10 mM stock of the test compound in DMSO. Create a serial dilution series in DMSO.

  • Assay Procedure (96-well plate format):

    • Add 10 µL of Assay Buffer to "Blank" wells.

    • Add 10 µL of the appropriate test compound dilution (or DMSO for "Vehicle Control") to the experimental wells.

    • Add 10 µL of the diluted cPLA2α enzyme solution to all wells except the "Blanks".

    • Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.

    • Immediately add 10 µL of the DTNB solution.

    • Monitor the increase in absorbance at 405-420 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Subtract the average rate of the "Blank" wells from all other wells.

    • Normalize the data by expressing the rates as a percentage of the "Vehicle Control" rate.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol: Cell-Based Arachidonic Acid Release Assay

Objective: To confirm that the test compound can inhibit cPLA2α activity within a living cell, thereby preventing the release of arachidonic acid from cellular membranes.

Methodology:

  • Cell Culture and Labeling:

    • Plate a suitable cell line (e.g., CHO, HEK293, or inflammatory cells like macrophages) in 24-well plates.

    • Incubate the cells overnight in culture medium containing 0.1-0.5 µCi/mL of [³H]-arachidonic acid to allow for its incorporation into membrane phospholipids.[12][13][14]

  • Inhibition and Stimulation:

    • Wash the cells three times with serum-free medium containing 0.1% BSA to remove unincorporated [³H]-AA.

    • Add fresh serum-free/BSA medium containing the desired concentration of the test compound or vehicle (DMSO) to the wells. Incubate for 30-60 minutes.

    • Stimulate the cells by adding a Ca²⁺ ionophore (e.g., A23187) or a relevant agonist (e.g., ATP) to induce cPLA2α activation. Incubate for 20-30 minutes.[13]

  • Quantification of AA Release:

    • Collect the supernatant (conditioned media) from each well.

    • Lyse the cells remaining in the wells with a lysis buffer (e.g., 0.1 M NaOH).

    • Quantify the radioactivity in both the supernatant and the cell lysate fractions using liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of [³H]-AA released for each condition using the formula: (Supernatant CPM / (Supernatant CPM + Lysate CPM)) * 100.

    • Compare the percentage of AA released in inhibitor-treated wells to the vehicle-treated, stimulated control to determine the extent of inhibition.

Protocol: Downstream Mediator (Prostaglandin E2) Measurement

Objective: To provide functional validation that inhibition of cPLA2α leads to a reduction in the production of downstream pro-inflammatory eicosanoids.

Methodology:

  • Cell Culture, Inhibition, and Stimulation:

    • Follow the same procedure as in Protocol 3.2 (steps 1 and 2), but using unlabeled cells and medium. Inflammatory cells like RAW 264.7 macrophages stimulated with LPS are a common model.

  • Sample Collection:

    • After the stimulation period, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

  • ELISA for Prostaglandin E2 (PGE2):

    • Quantify the concentration of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[15]

    • Follow the manufacturer's instructions precisely for the assay, including the generation of a standard curve.

  • Data Analysis:

    • Calculate the PGE2 concentration for each sample based on the standard curve.

    • Compare the PGE2 levels in inhibitor-treated wells to the vehicle-treated, stimulated control to determine the dose-dependent reduction in prostaglandin synthesis.

Data Synthesis and Interpretation

The data gathered from this workflow provides a comprehensive profile of the inhibitor's mechanism of action.

Parameter MeasuredAssayExpected Result for an Effective InhibitorInterpretation
IC50 In Vitro Enzyme AssayLow nanomolar to micromolar rangeDirect potency against the isolated enzyme target.
% AA Release Cell-Based AA ReleaseDose-dependent decreaseCompound is cell-permeable and engages the target in a cellular context.
PGE2 Concentration Downstream Mediator ELISADose-dependent decreaseInhibition of the target enzyme leads to the desired functional anti-inflammatory outcome.

A strong correlation between the IC50 from the enzyme assay and the effective concentrations in the cellular assays provides compelling evidence that the observed anti-inflammatory effect is a direct result of cPLA2α inhibition.

References

  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry, 21(11), 1367-1379. [Link]

  • Synapse. (2024). What are cPLA2α inhibitors and how do they work?. Patsnap. [Link]

  • Jadhav, S. B., et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry. [Link]

  • Sharma, D., et al. (2014). Benzimidazoles: an ideal privileged drug scaffold for the design of multitargeted anti-inflammatory ligands. Mini Reviews in Medicinal Chemistry, 14(9), 747-767. [Link]

  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Bentham Science Publishers. [Link]

  • Shashoua, D., & Reuveny, E. (2010). Filtration assay for arachidonic acid release. Analytical Biochemistry, 407(2), 233-236. [Link]

  • Geisslinger, G., et al. (2024). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 15(2), 641-659. [Link]

  • Moucheron, C., & Dubois, J. (2018). Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. Current Medicinal Chemistry, 25(27), 3194-3215. [Link]

  • ResearchGate. (n.d.). Selected inhibitors of cPLA2α studied in clinical or pre-clinical trials. [Link]

  • Kfoury, N., et al. (2021). cPLA2α Enzyme Inhibition Attenuates Inflammation and Keratinocyte Proliferation. International Journal of Molecular Sciences, 22(16), 8933. [Link]

  • Synapse. (2024). What are PLA2 inhibitors and how do they work?. Patsnap. [Link]

  • Burford, N. T., & Nahorski, S. R. (1996). Arachidonic acid release in cell lines transfected with muscarinic receptors: a simple functional assay to determine response of agonists. British Journal of Pharmacology, 118(6), 1383-1388. [Link]

  • Geisslinger, G., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry. [Link]

  • Lehr, M. (2006). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 5(2), 119-133. [Link]

  • Wyeth Research. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization... Journal of Medicinal Chemistry, 51(12), 3388-3413. [Link]

  • Gomez-Cambronero, J. (2011). Measurements of Phospholipases A2, C and D (PLA2, PLC and PLD). Methods in Molecular Biology. [Link]

  • Ghomashchi, F., et al. (2006). Inhibition of Cytosolic Phospholipase A2α: Hit to Lead Optimization. Journal of Medicinal Chemistry, 49(7), 2234-2246. [Link]

  • ResearchGate. (n.d.). Ligand-induced release of arachidonic acid in cells expressing... [Link]

  • Wang, Y., et al. (2025). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS... Frontiers in Pharmacology. [Link]

  • Church, J. S., et al. (2019). Combined Targeted Omic and Functional Assays Identify Phospholipases A2 that Regulate Docking/Priming in Calcium-Triggered Exocytosis. International Journal of Molecular Sciences, 20(7), 1642. [Link]

Sources

Unlocking the Therapeutic Potential of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. This technical guide delves into the latent biological activities of methyl 1H-benzo[d]imidazole-5-carboxylate sulfate, a derivative poised for significant therapeutic exploration. While direct extensive studies on this specific salt form are emerging, a wealth of data on structurally analogous compounds provides a robust framework for predicting its potential as an anticancer and anti-inflammatory agent. This document synthesizes current knowledge, elucidates potential mechanisms of action, provides detailed experimental protocols for in vitro evaluation, and offers a forward-looking perspective for researchers, scientists, and drug development professionals. By examining the structure-activity relationships within the benzimidazole-5-carboxylate class, we illuminate a path for the rational design and development of novel therapeutics derived from this promising core.

Introduction: The Benzimidazole Privileged Scaffold

Benzimidazole, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, meaning it can bind to a variety of biological targets with high affinity, leading to a broad range of pharmacological activities.[1][2][3] Its structural similarity to endogenous purine nucleotides allows it to interact with numerous enzymes and receptors within the cell, making it a fertile ground for the development of novel therapeutic agents.[4] Derivatives of this core have been successfully developed into drugs for a wide array of conditions, including anthelmintics (e.g., albendazole), proton pump inhibitors (e.g., omeprazole), and antihistamines.

The subject of this guide, this compound, possesses the fundamental benzimidazole core, with a methyl carboxylate group at the 5-position. This seemingly simple substitution pattern belies a complex potential for biological activity, which can be inferred from the extensive research on related analogues. This guide will focus on two of the most promising therapeutic avenues for this compound class: oncology and inflammation.

Anticancer Potential: Targeting Cellular Proliferation

The benzimidazole core is a well-established pharmacophore in the design of anticancer agents.[5][6] Its derivatives have been shown to interfere with various cellular processes critical for cancer cell growth and survival, including microtubule dynamics and DNA replication.

Mechanism of Action: Microtubule Destabilization

A significant body of evidence points to benzimidazole derivatives as potent microtubule-targeting agents (MTAs).[4][7][8] Microtubules are dynamic polymers essential for cell division, intracellular transport, and maintenance of cell shape. Their disruption is a clinically validated strategy in cancer chemotherapy.

One closely related analogue, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been identified as a microtubule inhibitor with a strong cytotoxic effect against breast cancer cells.[4] Like other well-known benzimidazole anthelmintics such as albendazole, these compounds are thought to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules.[1][9] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis (programmed cell death) in rapidly dividing cancer cells.

Diagram 1: Proposed Mechanism of Action as a Microtubule Targeting Agent

G cluster_cell Cancer Cell Compound Methyl 1H-benzo[d]imidazole-5-carboxylate Tubulin β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Polymerization Compound->Microtubule_Assembly Inhibits Tubulin->Microtubule_Assembly Mitotic_Spindle Mitotic Spindle Formation Microtubule_Assembly->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Proposed mechanism of microtubule disruption.

Alternative Anticancer Mechanisms: Topoisomerase Inhibition

Beyond microtubule targeting, some benzimidazole-5-carboxylic acid derivatives have demonstrated activity as topoisomerase II inhibitors.[10] Topoisomerases are crucial enzymes that resolve DNA topological problems during replication and transcription. Their inhibition leads to DNA damage and cell death. The growth-inhibitory pattern of certain benzimidazole-5-carboxylic acid derivatives has been shown to be similar to that of known topoisomerase II inhibitors like etoposide and doxorubicin.[10]

In Vitro Evaluation of Anticancer Activity: Experimental Protocols

To assess the anticancer potential of this compound, a series of well-established in vitro assays are recommended.

Protocol 1: Cell Viability Assay (MTT Assay)

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in culture media. Replace the existing media with the drug-containing media and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Protocol 2: Tubulin Polymerization Assay

  • Reaction Mixture: Prepare a reaction mixture containing tubulin protein, a GTP-regeneration system, and a fluorescent reporter for microtubule polymerization in a suitable buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixture. Use paclitaxel as a polymerization promoter (positive control) and colchicine as a polymerization inhibitor (positive control).

  • Fluorescence Monitoring: Monitor the fluorescence intensity over time at 37°C. An increase in fluorescence indicates tubulin polymerization.

  • Data Analysis: Plot fluorescence intensity versus time to determine the effect of the compound on the rate and extent of tubulin polymerization.

Diagram 2: Experimental Workflow for Anticancer Evaluation

G Start Synthesized Compound Cell_Culture Cancer Cell Line Culture (e.g., MCF-7, HCT-116) Start->Cell_Culture MTT_Assay MTT Cell Viability Assay Cell_Culture->MTT_Assay IC50 Determine IC₅₀ Value MTT_Assay->IC50 Tubulin_Assay Tubulin Polymerization Assay IC50->Tubulin_Assay If Active Mechanism_Confirmation Confirm Microtubule Targeting Mechanism Tubulin_Assay->Mechanism_Confirmation End Lead Compound for Further Development Mechanism_Confirmation->End

Caption: Workflow for in vitro anticancer screening.

Anti-inflammatory Potential: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Benzimidazole derivatives have emerged as a promising class of anti-inflammatory agents, often acting through mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs).[11][12][13]

Mechanism of Action: Inhibition of Phospholipase A2α

A key piece of evidence for the anti-inflammatory potential of this compound is its documented use as an intermediate in the synthesis of inhibitors of human cytosolic phospholipase A2α (cPLA2α).[14] cPLA2α is a critical enzyme that catalyzes the release of arachidonic acid from cell membranes. Arachidonic acid is the precursor to a wide range of pro-inflammatory mediators, including prostaglandins and leukotrienes. Therefore, inhibition of cPLA2α is a highly attractive strategy for the development of novel anti-inflammatory drugs.

While the direct inhibitory activity of the title compound on cPLA2α has not been extensively reported, its role as a synthetic precursor strongly suggests that the benzimidazole-5-carboxylate scaffold is compatible with binding to the active site of this enzyme.

Other Anti-inflammatory Mechanisms

Some benzimidazole derivatives have been shown to exert their anti-inflammatory effects by inhibiting the release of lysosomal enzymes from neutrophils.[11] Neutrophils are key players in the acute inflammatory response, and the release of their granular contents can contribute to tissue damage. Additionally, certain benzimidazoles can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][15]

Table 1: Summary of Potential Biological Activities and Mechanisms

Therapeutic AreaPotential Mechanism of ActionKey Evidence from Related Compounds
Anticancer Microtubule Polymerization InhibitionMBIC (a benzimidazole-5-carboxylate) is a known microtubule inhibitor.[4]
Topoisomerase II InhibitionSome benzimidazole-5-carboxylic acid derivatives show similar activity profiles to known topoisomerase II inhibitors.[10]
Anti-inflammatory Phospholipase A2α InhibitionThe title compound is an intermediate for the synthesis of cPLA2α inhibitors.[14]
Inhibition of Neutrophil DegranulationSubstituted benzimidazoles inhibit the release of lysosomal enzymes from neutrophils.[11]
Cytokine Release InhibitionBenzimidazole derivatives can inhibit the release of TNF-α and IL-6.[2]
In Vitro Evaluation of Anti-inflammatory Activity: Experimental Protocols

Protocol 3: Phospholipase A2α (cPLA2α) Inhibition Assay

  • Enzyme and Substrate Preparation: Obtain recombinant human cPLA2α and a fluorescently labeled phospholipid substrate.

  • Reaction Setup: In a 96-well plate, combine the enzyme, substrate, and varying concentrations of this compound in a suitable assay buffer containing calcium.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity. Cleavage of the substrate by cPLA2α will result in an increase in fluorescence.

  • Data Analysis: Calculate the percentage of enzyme inhibition relative to a vehicle control and determine the IC₅₀ value.

Protocol 4: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

  • Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and allow them to adhere. Pre-treat the cells with different concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification (ELISA): Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Determine the dose-dependent effect of the compound on cytokine production.

Synthesis and Structure-Activity Relationship (SAR) Insights

The synthesis of the benzimidazole-5-carboxylate core typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[16][17] The specific synthesis of the title compound as a sulfate salt likely involves a final salt formation step to improve solubility and handling properties.

Structure-activity relationship studies on related benzimidazole derivatives provide valuable insights for future optimization:

  • Substituents at the 2-position: The nature of the substituent at the 2-position of the benzimidazole ring is critical for activity. Aromatic or heteroaromatic groups are often found in potent anticancer and anti-inflammatory agents.

  • The 5-Carboxylate Group: The presence of the methyl carboxylate at the 5-position appears to be important for the activities discussed. It can potentially engage in hydrogen bonding or other interactions within the target's active site. Hydrolysis of the ester to the corresponding carboxylic acid can also modulate activity and pharmacokinetic properties.[10]

  • N-1 Substitution: Alkylation or arylation at the N-1 position of the benzimidazole ring can significantly impact biological activity and should be explored in lead optimization efforts.

Future Directions and Conclusion

This compound stands as a promising starting point for the development of novel therapeutics. The strong preclinical evidence for the anticancer and anti-inflammatory activities of its close analogues provides a compelling rationale for its further investigation.

Key next steps should include:

  • In-depth In Vitro Profiling: Conduct the experimental protocols outlined in this guide to definitively establish the anticancer and anti-inflammatory activities of the title compound.

  • Mechanism of Action Studies: If activity is confirmed, further studies should be undertaken to elucidate the precise molecular mechanisms, including binding studies with tubulin and cPLA2α.

  • Lead Optimization: A medicinal chemistry program should be initiated to synthesize and evaluate a library of analogues to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Promising lead compounds should be advanced into relevant animal models of cancer and inflammation to assess their in vivo efficacy and safety.

References

  • Structures of tubulin-targeting agents containing benzimidazole and/or piperazine scaffolds. (n.d.). [Source not further specified]
  • Benzimidazole derivatives with atypical antiinflamm
  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (2023).
  • methyl 1H-benzo[d]imidazole-5-carboxylate sulf
  • Design and development of promising benzimidazole-derived microtubule-stabilizing agents for anticancer therapy | Poster Board #3649. (2025). ACS Fall 2025.
  • Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review. (2025). PubMed.
  • Synthesis and Anti-inflammatory Evaluation of Novel Benzimidazole and Imidazopyridine Deriv
  • Benzimidazole derivatives used as microtubule inhibitors. (n.d.).
  • 1H-Benzimidazole-5-carboxylate 294 with its activity on MCF-7 cell line. (n.d.).
  • Synthesis and antitumor activity of novel benzimidazole-5-carboxylic acid derivatives and their transition metal complexes as topoisomerease II inhibitors. (2010). PubMed.
  • Anti-inflammatory trends of new benzimidazole deriv
  • 1H-Benzimidazole-2-yl Hydrazones as Tubulin-targeting Agents: Synthesis, Structural Characterization, Anthelmintic activity and Antiproliferative activity against MCF-7 breast carcinoma cells and Molecular docking studies. (2021). PubMed.
  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. (2024).
  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflamm
  • The synthetic approach of benzimidazole derivatives as anti-inflammatory agents. (2024).
  • The effects of the benzimidazole 5-position on the anticancer activity. (n.d.).
  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aerugino. (2024). [Source not further specified].
  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PubMed Central.

Sources

An In-depth Technical Guide to Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of methyl 1H-benzo[d]imidazole-5-carboxylate and its sulfate salt. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs. This document delves into the synthesis, physicochemical properties, and known biological activities of this specific ester, offering field-proven insights into its potential in drug discovery. Detailed experimental protocols, data summaries, and workflow diagrams are provided to facilitate practical application and further research.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole ring system, formed by the fusion of benzene and imidazole, is a cornerstone pharmacophore in modern drug discovery.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biological macromolecules, leading to a broad spectrum of pharmacological activities.[2] Benzimidazole derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive agents, among others.[1][2][3]

Methyl 1H-benzo[d]imidazole-5-carboxylate serves as a key intermediate and a potential active molecule in its own right. The carboxylate ester at the 5-position provides a versatile chemical handle for further molecular elaboration, enabling the synthesis of diverse compound libraries for screening. The formation of a sulfate salt is a common strategy in pharmaceutical development to enhance the solubility, stability, and bioavailability of a parent compound. This guide will focus on the synthesis of the parent ester and the rationale behind its potential conversion to a sulfate salt.

Synthesis and Characterization

The synthesis of methyl 1H-benzo[d]imidazole-5-carboxylate derivatives is well-documented, with the "one-pot" reductive cyclization being a highly efficient and widely adopted method.[4][5] This approach offers significant advantages over classical methods by minimizing reaction time, reducing the use of excess reagents, and simplifying work-up procedures.[2]

Synthetic Pathway: One-Pot Reductive Cyclization

The primary synthetic route involves the reaction of a substituted 3-nitro-4-aminobenzoate with an aldehyde in the presence of a reducing agent, typically sodium dithionite (Na₂S₂O₄). This reagent is effective for reducing the nitro group, which then facilitates an intramolecular cyclization with the aldehyde to form the benzimidazole ring.

The diagram below illustrates a generalized workflow for this synthesis.

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Intermediate Product cluster_salt Salt Formation (Optional) A Methyl 4-amino-3-nitrobenzoate C Reductive Cyclization Reagent: Sodium Dithionite (Na₂S₂O₄) Solvent: DMSO Heat (e.g., 90°C) A->C B Aldehyde (e.g., Formaldehyde) B->C D Methyl 1H-benzo[d]imidazole-5-carboxylate (Free Base) C->D Yields are typically good to excellent E Sulfuric Acid (H₂SO₄) in suitable solvent (e.g., Ethanol) D->E Purification & Isolation F Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate E->F Precipitation & Filtration

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example for synthesizing the parent ester.

Objective: To synthesize Methyl 1H-benzo[d]imidazole-5-carboxylate.

Materials:

  • Methyl 4-amino-3-nitrobenzoate

  • Formaldehyde (or other suitable aldehyde)

  • Sodium Dithionite (Na₂S₂O₄)

  • Dimethyl Sulfoxide (DMSO)

  • Crushed Ice

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve methyl 4-amino-3-nitrobenzoate (1 equivalent) and the selected aldehyde (1 equivalent) in DMSO.

  • Add sodium dithionite (approx. 4 equivalents) to the mixture.

  • Heat the reaction mixture with stirring (e.g., at 90°C) for 2-4 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mass to cool to room temperature.

  • Pour the cooled mixture onto crushed ice to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Causality Insight: The choice of sodium dithionite is critical as it serves as a potent yet selective reducing agent for the nitro group in the presence of the ester and aldehyde functionalities. DMSO is used as the solvent due to its high boiling point and its ability to dissolve a wide range of organic and inorganic reactants.

Characterization

The structure and purity of the synthesized compound must be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H-NMR Signals corresponding to aromatic protons on the benzimidazole ring, the N-H proton (if not substituted), and the methyl ester protons (-OCH₃).
¹³C-NMR Resonances for all unique carbon atoms, including the carboxylate carbon, and the aromatic carbons.
Mass Spec (ESI+) A peak corresponding to the molecular ion [M+H]⁺.
IR Spectroscopy Characteristic absorption bands for N-H stretching (around 3400 cm⁻¹), C=O stretching of the ester (around 1700 cm⁻¹), and C=N stretching of the imidazole ring.
Melting Point A sharp melting point indicates high purity. The literature suggests a melting point of around 154-156°C for the parent ester.[6]

Rationale for Sulfate Salt Formation

While the parent ester (free base) may be active, converting it to a salt form is a standard practice in drug development for several reasons.

  • Enhanced Solubility: The primary reason for salt formation is to improve the aqueous solubility of a compound. The basic nitrogen atoms in the benzimidazole ring can be protonated by an acid, like sulfuric acid, to form an ionic salt that is typically more water-soluble than the neutral free base.

  • Improved Stability: Salts can exhibit better solid-state stability (e.g., less sensitivity to heat, light, or moisture) compared to the free base.

  • Simplified Purification: Salt formation can be an effective final purification step, as the salt may crystallize more readily, leaving impurities behind in the solution.

  • Consistent Formulation: Using a stable, crystalline salt form ensures better batch-to-batch consistency and is more amenable to pharmaceutical formulation processes.

The process for forming the sulfate salt would involve dissolving the purified free base in a suitable solvent (e.g., ethanol) and adding a stoichiometric amount of sulfuric acid, which typically induces the precipitation of the sulfate salt.

Biological Activity and Therapeutic Potential

Benzimidazole-5-carboxylate derivatives have been investigated for a wide range of biological activities. The specific compound, methyl 1H-benzo[d]imidazole-5-carboxylate, serves as a scaffold for more complex molecules with demonstrated therapeutic effects.

G cluster_apps Potential Therapeutic Areas A Methyl 1H-benzo[d]imidazole-5-carboxylate Core Scaffold B Anticancer A->B Acts as a microtubule targeting agent Inhibits fatty acid synthase Targets Topoisomerase I C Anti-inflammatory A->C Derivatives show significant paw edema inhibition D Antimicrobial A->D Hybrid molecules show promise as antimicrobial agents E Antiviral A->E Benzimidazole scaffold known for broad antiviral activity

Caption: Biological activities associated with the benzimidazole-5-carboxylate scaffold.

  • Anticancer Activity: A closely related derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has been shown to act as a microtubule targeting agent, inducing mitotic arrest and cell death in breast cancer cell lines.[7] Other derivatives have been developed as inhibitors of fatty acid synthase (FASN), a key enzyme in cancer cell metabolism, and as Topoisomerase I poisons.[8][9]

  • Anti-inflammatory and Antimicrobial Activity: Hydrazone derivatives synthesized from a benzimidazole-5-carboxylate core have exhibited significant in vivo anti-inflammatory activity, in some cases comparable to the standard drug indomethacin.[5] These compounds also showed potent in vitro antibacterial and antifungal activity.[5]

  • Other Potential Applications: The benzimidazole scaffold is highly versatile. Derivatives of benzimidazole-4-carboxylates have been synthesized as potent and selective 5-HT4 receptor antagonists, suggesting potential applications in gastrointestinal disorders.[10]

Future Perspectives

Methyl 1H-benzo[d]imidazole-5-carboxylate remains a valuable building block for drug discovery. Future research should focus on:

  • Library Synthesis: Leveraging the carboxylate group to synthesize diverse libraries of amides and other ester derivatives to explore structure-activity relationships (SAR) for various biological targets.

  • Mechanism of Action Studies: For novel active compounds derived from this scaffold, detailed mechanistic studies are required to identify their specific molecular targets and pathways.

  • Pharmacokinetic Profiling: Investigating the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of new derivatives, including their sulfate salts, to assess their potential as viable drug candidates.

References

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (n.d.). ResearchGate. Available at: [Link]

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116. Available at: [Link]

  • Doğanç, F. B. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496. Available at: [Link]

  • Kumar, V., Basavarajaswamy, G., Rai, M. V., et al. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1420-1426. Available at: [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. (2017). Oncotarget, 8(33), 54868-54885. Available at: [Link]

  • Saeed, A., et al. (2022). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. ACS Omega, 7(48), 44031-44043. Available at: [Link]

  • Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents. (n.d.). ResearchGate. Available at: [Link]

  • Alam, M. A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Chemistry, 10, 880731. Available at: [Link]

  • Kumar, V., Basavarajaswamy, G., Rai, M. V., et al. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. PubMed. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. Retrieved from [Link]

  • López-Rodríguez, M. L., et al. (2000). Benzimidazole derivatives. Part 1: Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry, 8(1), 121-133. Available at: [Link]

  • ChemBK. (2024). Methyl 1H-benzo[d]imidazole-5-carboxylate. Retrieved from [Link]

  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (n.d.). MDPI. Available at: [Link]

  • WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts. (n.d.). Google Patents.
  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. (2023). Bioorganic Chemistry, 138, 106658. Available at: [Link]

  • Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Richter, M., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 839-844. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega, 7(3), 3047-3064. Available at: [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • Wagner, E. C., & Millett, W. H. (1939). Benzimidazole. Organic Syntheses, 19, 12. Available at: [Link]

  • Review On Synthesis Of Benzimidazole From O-phenyldiamine. (n.d.). International Journal of Advance Research, Ideas and Innovations in Technology. Available at: [Link]

  • Preparation of benzimidazole. (n.d.). Slideshare. Available at: [Link]

Sources

A Technical Guide to Unlocking the Research Potential of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates prospective research avenues for methyl 1H-benzo[d]imidazole-5-carboxylate sulfate, a molecule poised at the intersection of established pharmacology and novel applications. The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved therapeutics.[1][2][3][4] This document provides a structured exploration of this compound's potential, moving beyond a simple survey to offer a strategic roadmap for investigation. We will dissect the molecule's structural components, proposing research thrusts in medicinal chemistry—including oncology, antimicrobials, and enzyme inhibition—and materials science. Each proposed area is substantiated by a scientific rationale and accompanied by detailed, field-proven experimental protocols. Complete with workflow diagrams and data presentation templates, this guide serves as a comprehensive starting point for unlocking the full scientific value of this promising compound.

Introduction: The Benzimidazole Scaffold as a Privileged Structure

Benzimidazole, a heterocyclic aromatic compound formed by the fusion of benzene and imidazole rings, represents one of the most significant structural motifs in drug discovery.[5] Its unique ability to mimic natural nucleotides allows it to readily interact with various biopolymers and enzymes, making it a "privileged scaffold".[2][6] This has led to the development of a wide array of drugs with diverse therapeutic applications, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), antihistamines (astemizole), and anticancer agents (bendamustine).[2][5][7]

The versatility of the benzimidazole core allows for extensive functionalization, particularly at the 1, 2, and 5-positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[1][8] The subject of this guide, This compound , incorporates this proven scaffold with specific functional groups that suggest distinct and compelling areas for research and development.

Molecular Profile of this compound

A thorough analysis of the molecule's constituent parts provides a logical foundation for hypothesizing its potential activities and applications.

  • 1H-benzo[d]imidazole Core: This bicyclic system is the primary pharmacophore. It is known for its ability to participate in hydrogen bonding, π-π stacking, and coordination with metal ions, enabling interactions with a wide range of biological targets.[9] Its structural rigidity and aromatic nature also make it a candidate for applications in materials science.[10]

  • Methyl 5-carboxylate Group (-COOCH₃): The ester group at the 5-position is a key site for modification. It acts as a hydrogen bond acceptor and can be readily hydrolyzed by esterases in vivo to the corresponding carboxylic acid, offering a potential prodrug strategy. Synthetically, it can be converted to amides, hydrazides, or other functional groups to build a library of derivatives for structure-activity relationship (SAR) studies.[7][11]

  • Sulfate (as a salt): The "sulfate" designation most likely indicates that the compound is supplied as a sulfate salt. Benzimidazoles are basic and can be protonated to form salts with acids like sulfuric acid.[5] This is a common and highly effective strategy in medicinal chemistry to dramatically increase the aqueous solubility of a parent molecule, which is often a major hurdle in drug development.[12][13][14] Improved solubility enhances suitability for in vitro biological screening and can improve oral bioavailability.[15]

The combination of a biologically validated core, a modifiable ester handle, and a solubility-enhancing salt form makes this compound an excellent candidate for a multi-pronged research program.

Caption: Hypothesized inhibition of the MAPK/ERK signaling pathway.

This protocol outlines a standard procedure for an initial assessment of the compound's cytotoxic effects against a panel of human cancer cell lines. [16][17] 1. Cell Culture and Maintenance:

  • Cell Lines: Utilize a diverse panel, such as MCF-7 (breast), A549 (lung), HCT116 (colon), and PC-3 (prostate). [16] * Culture Medium: Grow cells in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. [16] * Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Cell Seeding:

  • Harvest cells during their exponential growth phase using trypsin.

  • Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

  • Incubate for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Remove the old medium from the plates and add 100 µL of the compound-containing medium to the respective wells.

  • Controls: Include wells for:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used (e.g., 0.5%). This validates that the solvent is not causing toxicity.

    • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin). This validates the assay's responsiveness.

    • Untreated Control: Cells in medium only.

4. Incubation:

  • Incubate the treated plates for 48-72 hours at 37°C with 5% CO₂.

5. MTT Assay:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 4 hours at 37°C. During this time, viable cells metabolize the yellow MTT tetrazolium salt into purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [16] 6. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the results to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits 50% of cell growth. [16]

Cell LineTissue of OriginTest Compound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma[Experimental Value]0.8 ± 0.1
A549Lung Carcinoma[Experimental Value]1.2 ± 0.2
HCT116Colon Carcinoma[Experimental Value]0.6 ± 0.09
PC-3Prostate Carcinoma[Experimental Value]2.5 ± 0.4
Antimicrobial Applications

Rationale: The benzimidazole scaffold is present in several antimicrobial agents. [18][19]Its derivatives have shown activity against a broad spectrum of bacteria and fungi. [11]The mechanism often involves the inhibition of essential microbial enzymes or disruption of cellular structures.

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism, following guidelines similar to those from CLSI (Clinical and Laboratory Standards Institute). [20][21] 1. Preparation of Materials:

  • Microorganisms: Use standard reference strains, e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

  • Media: Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for yeast.

  • Compound: Prepare a stock solution in DMSO.

2. Procedure:

  • Dispense 50 µL of sterile broth into each well of a 96-well plate.

  • Add 50 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate. This creates a gradient of compound concentrations.

  • Prepare a microbial inoculum standardized to a 0.5 McFarland turbidity standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the standardized inoculum to each well.

  • Controls:

    • Growth Control: Wells with broth and inoculum only (no compound).

    • Sterility Control: Wells with broth only (no inoculum).

    • Positive Control: A known antibiotic/antifungal (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

3. Incubation:

  • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for yeast.

4. Reading Results:

  • The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). [20]

Enzyme Inhibition Studies

Rationale: Given the structural resemblance to purines, the benzimidazole core is an ideal starting point for designing enzyme inhibitors. [22][23]A broad screening approach can efficiently identify potential targets.

This is a template protocol that can be adapted for various enzymes where the reaction produces a change in absorbance. [24] 1. Reagents and Setup:

  • Enzyme: Purified target enzyme (e.g., a kinase, monoamine oxidase).

  • Substrate: A specific substrate for the enzyme that leads to a chromogenic product.

  • Buffer: A buffer system optimal for enzyme activity.

  • Test Compound: this compound.

2. Assay Procedure:

  • In a 96-well plate, add buffer, varying concentrations of the test compound, and the enzyme solution.

  • Incubate for a pre-determined time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the substrate.

  • Controls:

    • 100% Activity Control: Reaction with no inhibitor.

    • 0% Activity Control: Reaction with no enzyme.

    • Positive Control: A known inhibitor for the target enzyme.

3. Data Acquisition:

  • Measure the change in absorbance over time using a plate reader at the appropriate wavelength.

  • Calculate the initial reaction velocity (rate) for each concentration.

  • Determine the percent inhibition relative to the 100% activity control and calculate the IC₅₀ value. [25]

Primary Research Thrust II: Materials Science

The unique electronic and structural properties of the benzimidazole ring system also suggest non-pharmaceutical applications. [9][10]

  • 4.1 Organic Electronics: The electron-accepting ability and π-bridging potential of the benzimidazole core make it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics, and as a component in optical sensors. [9][10]* 4.2 Corrosion Inhibition: Benzimidazole derivatives are known to be effective corrosion inhibitors for various metals. They function by adsorbing onto the metal surface, forming a protective film that prevents oxidative damage.

Integrated Research Workflow

A logical, phased approach is crucial for efficiently evaluating the compound. The workflow should begin with broad, high-throughput screening and progressively narrow down to more detailed mechanistic studies.

Experimental_Workflow start Compound Synthesis & Characterization primary Primary Screening (High-Throughput) start->primary Submit for testing hit_id Hit Identification (IC50 < 10 µM) primary->hit_id Analyze data secondary Secondary Assays (Mechanism of Action) hit_id->secondary Active Hit no_hit Inactive hit_id->no_hit Inactive sar SAR Studies (Derivative Synthesis) secondary->sar Elucidate mechanism lead_opt Lead Optimization secondary->lead_opt sar->lead_opt Improve potency/selectivity invivo In Vivo Studies (Animal Models) lead_opt->invivo Select lead compound end Preclinical Candidate invivo->end

Caption: High-throughput screening and lead development workflow.

Conclusion and Future Outlook

This compound is a compound with significant untapped potential. Its foundation on the privileged benzimidazole scaffold, combined with features that enhance its drug-like properties and synthetic versatility, makes it an exemplary candidate for comprehensive investigation. The research thrusts outlined in this guide—spanning oncology, microbiology, and materials science—provide a clear and actionable framework for its evaluation. Initial in vitro screenings are low-cost, high-yield first steps that can rapidly determine the most promising avenues for further, more intensive research. [26][27]Success in these early stages could pave the way for extensive SAR studies, lead optimization, and the eventual development of novel therapeutics or advanced materials.

References

  • Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). PubMed. Retrieved January 14, 2026, from [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). Bentham Science Publisher. Retrieved January 14, 2026, from [Link]

  • Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (2024). R Discovery. Retrieved January 14, 2026, from [Link]

  • A review of Benzimidazole derivatives' potential activities. (2023). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Optical Sensing (Nano)Materials Based on Benzimidazole Derivatives. (2019). ResearchGate. Retrieved January 14, 2026, from [Link]

  • METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved January 14, 2026, from [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved January 14, 2026, from [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 14, 2026, from [Link]

  • Exploring the Versatility of Benzimidazole: From Pharmaceuticals to Materials. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI. Retrieved January 14, 2026, from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC. Retrieved January 14, 2026, from [Link]

  • Evaluation of Enzyme Inhibitors in Drug Discovery. (n.d.). Retrieved January 14, 2026, from [Link]

  • Evaluation of enzyme inhibitors in drug discovery. A guide for medicinal chemists and pharmacologists. (2005). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • A near-universal way to measure enzyme inhibition. (2018). McGill Newsroom. Retrieved January 14, 2026, from [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Retrieved January 14, 2026, from [Link]

  • Biological activities of benzimidazole derivatives: A review. (2021). Retrieved January 14, 2026, from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2025). FDA. Retrieved January 14, 2026, from [Link]

  • How do you determine whether a small molecule is a substrate or an inhibitor of an enzyme? (2021). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Methyl 1H-benzo[d]imidazole-5-carboxylate. (2024). ChemBK. Retrieved January 14, 2026, from [Link]

  • In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. (2022). ScholarWorks@UTEP. Retrieved January 14, 2026, from [Link]

  • IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. Retrieved January 14, 2026, from [Link]

  • ANTIMICROBIAL SUSCEPTIBILITY TESTING. (2025). bioMerieux. Retrieved January 14, 2026, from [Link]

  • Benzimidazole Derivatives as Energetic Materials: A Theoretical Study. (2021). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

  • Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. (2015). PubMed. Retrieved January 14, 2026, from [Link]

  • Diverse biological activities of benzimidazole derivatives. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. (n.d.). DergiPark. Retrieved January 14, 2026, from [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. Retrieved January 14, 2026, from [Link]

  • Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories. (2025). PubMed Central. Retrieved January 14, 2026, from [Link]

  • Benzimidazole. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]

  • Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 14, 2026, from [Link]

  • Understanding the Role of Sodium Lauryl Sulfate on the Biorelevant Solubility of a Combination of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Absorption Modeling. (n.d.). R Discovery. Retrieved January 14, 2026, from [Link]

  • a review article on synthesis of imidazole derivatives. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved January 14, 2026, from [Link]

  • Understanding the Role of Sodium Lauryl Sulfate on the Biorelevant Solubility of a Combination of Poorly Water-Soluble Drugs Using High Throughput Experimentation and Mechanistic Absorption Modeling. (n.d.). Journal of Pharmacy & Pharmaceutical Sciences. Retrieved January 14, 2026, from [Link]

  • Chemical Sulfation of Small Molecules – Advances and Challenges. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

  • Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. (2025). Drug Hunter. Retrieved January 14, 2026, from [Link]

  • Medicinal Chemistry/ CHEM 458/658 Chapter 2- Drug Structure and Solubility. (n.d.). Retrieved January 14, 2026, from [Link]

Sources

Methodological & Application

Application Notes and Protocols for In Vitro Use of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Your Senior Application Scientist

Introduction: The Benzimidazole Scaffold and its Therapeutic Potential

The benzimidazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds. Its versatile biological activities span anti-ulcer, anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate is a key intermediate in the synthesis of more complex benzimidazole-based drugs, notably as a precursor for inhibitors of human cytosolic phospholipase A2α.[3][4] While this specific sulfate salt is primarily a synthetic building block, its inherent benzimidazole core warrants investigation into its own potential biological activities.

This guide provides a comprehensive framework for the in vitro evaluation of this compound. We will delve into the essential preparatory steps, detailed protocols for assessing its cytotoxic and mechanistic properties, and the scientific rationale behind each experimental design. The protocols provided are robust, self-validating, and grounded in established methodologies for evaluating novel chemical entities.

PART 1: Compound Handling and Preparation

Material Characterization

A foundational step in any in vitro study is the thorough characterization of the test compound. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 131020-58-1[3][4]
Molecular Formula C₉H₁₀N₂O₆S[3]
Molecular Weight 274.25 g/mol [3]
Appearance Reddish-brown viscous liquid[3]
Safety Precautions
Stock Solution Preparation: The Gateway to Reproducible Data

The preparation of a high-quality, accurately concentrated stock solution is critical for the reliability of downstream experiments. The solubility of the compound will dictate the choice of solvent.

Protocol for Stock Solution Preparation:

  • Solvent Selection: Due to the polar nature of the sulfate salt and the carboxylate group, initial solubility testing should be performed in sterile, nuclease-free dimethyl sulfoxide (DMSO). If solubility in DMSO is limited, other polar aprotic solvents may be tested.

  • Weight Measurement: Accurately weigh a small amount of the compound (e.g., 5-10 mg) using a calibrated analytical balance.

  • Dissolution: In a sterile microcentrifuge tube, add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM). Vortex thoroughly and gently warm if necessary to ensure complete dissolution.

  • Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected storage tube. This step is crucial to prevent microbial contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

PART 2: In Vitro Biological Assays

The following protocols are designed to provide a comprehensive initial assessment of the biological activity of this compound.

Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7] This assay is a fundamental first step to determine the concentration range at which the compound exerts a biological effect.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer or normal cell lines in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete growth medium. Add 100 µL of these dilutions to the appropriate wells to achieve final concentrations ranging from low micromolar to millimolar. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Mechanistic Insights: Cell Cycle and Apoptosis Analysis

Should the compound exhibit significant cytotoxicity, further investigation into its mechanism of action is warranted. Flow cytometry-based assays can elucidate its effects on cell cycle progression and apoptosis.

Protocol for Cell Cycle Analysis:

  • Cell Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.[8]

Protocol for Apoptosis Detection (Annexin V/PI Staining):

  • Cell Treatment: Treat cells in 6-well plates as described for cell cycle analysis.

  • Cell Harvesting and Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. This allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells.[8]

PART 3: Potential Mechanisms of Action and Signaling Pathways

Benzimidazole derivatives are known to exert their biological effects through various mechanisms. Understanding these can guide further experimental design.

Microtubule Targeting

Some benzimidazole compounds act as microtubule targeting agents, disrupting microtubule dynamics, which leads to mitotic arrest and subsequent cell death.[9]

cluster_0 Cellular Effects of Microtubule Targeting Agents Benzimidazole Compound Benzimidazole Compound Microtubule Dynamics Disruption Microtubule Dynamics Disruption Benzimidazole Compound->Microtubule Dynamics Disruption Mitotic Arrest Mitotic Arrest Microtubule Dynamics Disruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Generalized pathway of microtubule targeting agents.

DNA Minor Groove Binding

Certain bisbenzimidazole derivatives are known to bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction can interfere with DNA replication and transcription, leading to cytotoxicity.[10]

cluster_1 DNA Minor Groove Binding Workflow Benzimidazole Derivative Benzimidazole Derivative DNA Minor Groove DNA Minor Groove Benzimidazole Derivative->DNA Minor Groove Binds to Inhibition of DNA Replication/Transcription Inhibition of DNA Replication/Transcription DNA Minor Groove->Inhibition of DNA Replication/Transcription Cell Death Cell Death Inhibition of DNA Replication/Transcription->Cell Death

Caption: Simplified workflow of DNA minor groove binders.

PART 4: Experimental Workflow Summary

The following diagram outlines the logical progression of in vitro experiments for the initial characterization of this compound.

Compound Preparation Compound Preparation Cytotoxicity Screening (MTT) Cytotoxicity Screening (MTT) Compound Preparation->Cytotoxicity Screening (MTT) Determine IC50 Determine IC50 Cytotoxicity Screening (MTT)->Determine IC50 Mechanism of Action Studies Mechanism of Action Studies Determine IC50->Mechanism of Action Studies Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Mechanism of Action Studies->Apoptosis Assay

Caption: High-level in vitro experimental workflow.

References

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PubMed Central. Available at: [Link]

  • Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed. Available at: [Link]

  • Synthesis, characterization and in vitro, in vivo, in silico biological evaluation of substituted benzimidazole derivatives - ResearchGate. Available at: [Link]

  • Synthesis, in vitro biological assessment, and molecular docking study of benzimidazole-based thiadiazole derivatives as dual inhibitors of α-amylase and α-glucosidase - PMC - NIH. Available at: [Link]

  • Methyl 1H-benzo[d]imidazole-5-carboxylate - ChemBK. Available at: [Link]

  • Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem. Available at: [Link]

  • Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Available at: [Link]

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - ACS Publications. Available at: [Link]

  • 1-Methyl-1H-benzimidazole-5-carboxylic acid | C9H8N2O2 | CID 4913063 - PubChem. Available at: [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo - PubMed. Available at: [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC - PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: In Vivo Evaluation of Benzimidazole-5-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The benzimidazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on the in vivo applications of a key derivative, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), a potent microtubule targeting agent (MTA) with demonstrated efficacy in preclinical cancer models.[3][4] While direct in vivo data for methyl 1H-benzo[d]imidazole-5-carboxylate sulfate is limited, the extensive research on MBIC provides a robust framework for designing and executing in vivo studies for analogous compounds. These protocols are designed for researchers in oncology, pharmacology, and drug development, providing detailed methodologies for evaluating the anti-tumor activity of MBIC and other similar benzimidazole-5-carboxylate derivatives.

The rationale for focusing on MBIC stems from its well-documented mechanism of action and demonstrated in vivo efficacy. MTAs disrupt mitotic spindle formation, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[3][4] The protocols outlined below provide a comprehensive approach to assessing the in vivo anti-tumor potential of such compounds, from initial xenograft studies to mechanistic evaluations.

Part 1: Preclinical In Vivo Efficacy Assessment in Breast Cancer Xenograft Model

This section details the protocol for evaluating the anti-tumor activity of MBIC in a murine xenograft model of human breast cancer. The choice of an appropriate cancer cell line and animal model is critical for clinically relevant outcomes. The MDA-MB-231 cell line, a model for aggressive, triple-negative breast cancer, is utilized here due to its established use in xenograft studies and its known sensitivity to microtubule targeting agents.[3][4]

Scientific Rationale

The primary objective of this protocol is to determine the extent to which MBIC can inhibit tumor growth in a living organism. BALB/c nude mice are selected as the host for the xenograft due to their immunodeficient status, which prevents the rejection of human tumor cells. The dosing regimen and route of administration are based on prior studies that have established a therapeutic window for MBIC, balancing efficacy with minimal toxicity.[3]

Experimental Workflow

G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Endpoint Analysis A Cell Culture: MDA-MB-231 human breast cancer cells B Cell Implantation: Subcutaneous injection into BALB/c nude mice A->B C Tumor Growth Monitoring: Calipers measurement until tumors reach ~100 mm³ B->C D Randomization: Group animals into control and treatment arms C->D E Drug Administration: MBIC (or test compound) vs. vehicle control D->E F Continued Monitoring: Tumor volume, body weight, and clinical signs E->F G Euthanasia & Tumor Excision F->G H Tumor Weight Measurement G->H I Histopathological & Immunohistochemical Analysis G->I

Caption: Workflow for in vivo efficacy testing of MBIC.

Detailed Protocol

Materials:

  • Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC)

  • MDA-MB-231 human breast cancer cell line

  • Female BALB/c nude mice (6-8 weeks old)

  • Matrigel

  • Vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS)

  • Calipers

  • Anesthetic (e.g., isoflurane)

  • Surgical tools for dissection

Procedure:

  • Cell Preparation: Culture MDA-MB-231 cells in appropriate media until they reach 80-90% confluency. Harvest the cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice daily for tumor growth. Once tumors are palpable, measure the tumor volume every two days using calipers. The formula for tumor volume is: (Length x Width2) / 2.

  • Randomization and Treatment: When the average tumor volume reaches approximately 100 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Drug Administration:

    • Treatment Group: Administer MBIC at a predetermined dose (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection daily for 28 days.

    • Control Group: Administer an equivalent volume of the vehicle on the same schedule.

  • Monitoring: Throughout the treatment period, monitor and record tumor volume, body weight, and any signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss).

  • Endpoint: At the end of the 28-day treatment period, euthanize the mice. Carefully excise the tumors and record their final weight.

  • Tissue Processing: A portion of the tumor tissue can be fixed in 10% neutral buffered formalin for histopathological and immunohistochemical analysis, while another portion can be snap-frozen in liquid nitrogen for molecular analysis.

Data Analysis

The primary endpoint is the reduction in tumor volume in the MBIC-treated group compared to the control group.[3] Statistical analysis, such as a Student's t-test or ANOVA, should be used to determine the significance of the observed differences. A tumor growth inhibition (TGI) percentage can be calculated to quantify the efficacy of the treatment.

Parameter Control Group MBIC-Treated Group
Initial Average Tumor Volume (mm³) ~100~100
Final Average Tumor Volume (mm³) VariesSignificantly lower than control
Average Tumor Weight (g) VariesSignificantly lower than control
Body Weight Change (%) MinimalMonitored for toxicity

Part 2: In Vivo Mechanism of Action Studies

To complement the efficacy studies, it is crucial to investigate the in vivo mechanism of action to confirm that the observed anti-tumor effects are due to the intended biological activity of the compound. For MBIC, this involves assessing its impact on microtubule dynamics and downstream signaling pathways in the tumor tissue.

Scientific Rationale

MBIC is hypothesized to function as a microtubule targeting agent, leading to mitotic arrest and apoptosis.[3][4] By examining key biomarkers associated with these processes in the excised tumor tissue, we can validate the in vivo mechanism of action. This involves analyzing the expression and localization of proteins involved in cell cycle regulation and apoptosis.

Investigative Workflow

G cluster_0 Sample Collection cluster_1 Histological & Immunohistochemical Analysis cluster_2 Molecular Analysis A Excised Tumors from In Vivo Efficacy Study B Formalin-Fixed Paraffin-Embedded (FFPE) Tissue Sections A->B E Snap-Frozen Tumor Tissue A->E C H&E Staining for Overall Morphology B->C D Immunohistochemistry (IHC) for Key Biomarkers B->D F Western Blot Analysis for Protein Expression E->F G RT-qPCR for Gene Expression E->G

Caption: Workflow for in vivo mechanism of action studies.

Detailed Protocols

1. Immunohistochemistry (IHC) for Cell Cycle and Apoptosis Markers:

  • Objective: To visualize the effects of MBIC on cell proliferation (Ki-67), mitotic arrest (Phospho-Histone H3), and apoptosis (Cleaved Caspase-3) within the tumor microenvironment.

  • Procedure:

    • Use FFPE tumor sections from both control and MBIC-treated mice.

    • Perform antigen retrieval using an appropriate buffer and method.

    • Block endogenous peroxidase activity.

    • Incubate with primary antibodies against Ki-67, Phospho-Histone H3, and Cleaved Caspase-3.

    • Incubate with a suitable HRP-conjugated secondary antibody.

    • Develop with a chromogen such as DAB and counterstain with hematoxylin.

    • Image the slides and perform quantitative analysis of the stained areas.

2. Western Blot Analysis for Apoptosis and Cell Cycle Regulatory Proteins:

  • Objective: To quantify the changes in the expression levels of key proteins involved in the p53 signaling pathway and apoptosis, such as survivin, Cdk1, and cyclin B1.[3]

  • Procedure:

    • Homogenize snap-frozen tumor tissue and extract total protein.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against survivin, Cdk1, cyclin B1, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Perform densitometric analysis to quantify protein expression levels relative to the loading control.

Target Protein Expected Change with MBIC Treatment Biological Significance
Ki-67 DecreaseInhibition of cell proliferation
Phospho-Histone H3 IncreaseMitotic arrest
Cleaved Caspase-3 IncreaseInduction of apoptosis
Survivin DecreaseDownregulation of anti-apoptotic protein
Cdk1 ModulatedDysregulation of cell cycle progression
Cyclin B1 ModulatedDysregulation of mitotic entry

Part 3: Broader Applications and Considerations for Benzimidazole Derivatives

While the detailed protocols have focused on the anti-cancer application of an MBIC derivative, the broader class of benzimidazole-5-carboxylates has shown potential in other therapeutic areas. Researchers can adapt the fundamental principles of the in vivo methodologies described above to investigate other biological activities.

  • Antimalarial Activity: In vivo efficacy can be assessed in Plasmodium berghei-infected mice, with endpoints including parasitemia levels and survival rates.[5]

  • Antitubercular Activity: Murine models of tuberculosis infection can be used to evaluate the ability of these compounds to reduce bacterial load in the lungs and other organs.[5]

  • Antileukemic Activity: Systemic leukemia models in mice, using cell lines such as K562, can be employed to assess the impact on leukemia progression and survival.[1]

Pharmacokinetic Considerations:

For any in vivo study, a preliminary understanding of the compound's pharmacokinetic (PK) properties is highly beneficial. While detailed PK studies for MBIC have been noted, accessing the specifics would require further investigation.[6] Key parameters to consider for novel derivatives include bioavailability, half-life, and clearance, as these will inform the dosing regimen and interpretation of efficacy data.

The protocols and application notes provided herein offer a comprehensive guide for the in vivo evaluation of methyl 1H-benzo[d]imidazole-5-carboxylate derivatives, with a specific focus on the well-documented anti-cancer agent MBIC. By following these detailed methodologies, researchers can robustly assess the therapeutic potential of novel compounds in preclinical models. The principles of experimental design, execution, and mechanistic analysis outlined in this guide are broadly applicable to the study of other benzimidazole derivatives across various therapeutic areas, thereby facilitating the translation of promising compounds from the laboratory to clinical development.

References

  • Synthesis and biological evaluation of benzimidazole-5-carbohydrazide derivatives as antimalarial, cytotoxic and antitubercular agents. Bioorganic & Medicinal Chemistry.
  • Synthesis and biological evaluation of novel 1-(4-methoxyphenethyl)-1H-benzimidazole-5-carboxylic acid derivatives and their precursors as antileukemic agents.
  • BENZIMIDAZOLE SYNTHESIS AND BIOLOGICAL EVALUATION: A REVIEW. Indo American Journal of Pharmaceutical Research.
  • Synthesis, Characterization, and Biological Evaluation of Benzimidazole Deriv
  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed.
  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget.
  • An in vitro ADME and in vivo Pharmacokinetic Study of MBIC: Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate.

Sources

Application Notes and Protocols: Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzimidazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its ability to interact with a wide array of biological targets.[1][2] This is largely attributed to its structural resemblance to endogenous purines, which allows for effective binding to biomacromolecules through hydrogen bonds, π-π stacking, and hydrophobic interactions.[1][] Within this versatile class, Methyl 1H-benzo[d]imidazole-5-carboxylate emerges as a critical building block for the synthesis of targeted therapeutics. This document provides an in-depth guide to the applications and handling of its sulfate salt form, Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate, a formulation designed to improve aqueous solubility and facilitate its use in biological research. We will explore its role as a key synthetic intermediate, particularly for enzyme inhibitors, and provide detailed, field-proven protocols for its synthesis and application in foundational assays.

Physicochemical Properties and Handling

This compound is primarily utilized as a stable, more soluble precursor for the parent compound in research and development. Understanding its properties is crucial for its effective application.

Table 1: Compound Specifications

PropertyDataReference(s)
Chemical Name This compound[4][5]
CAS Number 131020-58-1[4][5]
Molecular Formula C₉H₈N₂O₂ · H₂SO₄ (Sulfate Salt)Derived
Molecular Weight 288.26 g/mol (Sulfate Salt)Derived
Appearance Typically a reddish-brown solid or viscous liquid.[5]
Melting Point (Parent) ~154-156 °C[6]
Solubility and Storage

The sulfate salt form is intended to enhance aqueous solubility compared to the free base. However, like many heterocyclic compounds, its solubility can be pH-dependent.[7] For biological assays, preparing a concentrated stock solution in an organic co-solvent is standard practice.

  • Stock Solution Preparation : Prepare a 10-50 mM stock solution in dimethyl sulfoxide (DMSO). Sonication may be required to achieve complete dissolution.

  • Storage : Store the solid compound at 2-8°C, protected from light and moisture. DMSO stock solutions should be stored in small aliquots at -20°C to minimize freeze-thaw cycles.

  • Aqueous Dilutions : When preparing working concentrations in aqueous buffers or cell culture media, add the DMSO stock dropwise to the vortexing buffer to prevent "solvent shock" and precipitation.[7] The final DMSO concentration in the assay should be kept low (typically <0.5%) and a vehicle control must always be included.[7]

Core Applications in Medicinal Chemistry

The utility of this compound stems from the versatility of the benzimidazole-5-carboxylate scaffold, which serves as a foundation for developing potent and selective bioactive agents.

Key Intermediate for Phospholipase A2α Inhibitors

The primary documented application of methyl 1H-benzo[d]imidazole-5-carboxylate is as a synthetic intermediate for crafting inhibitors of human cytosolic phospholipase A2α (cPLA2α).[4][5]

  • Causality : cPLA2α is a critical enzyme in the inflammatory cascade, responsible for releasing arachidonic acid from cell membranes, which is the precursor to pro-inflammatory eicosanoids like prostaglandins and leukotrienes. Inhibiting cPLA2α is a key strategy for developing novel anti-inflammatory drugs. The benzimidazole scaffold provides a rigid and effective core for orienting functional groups to interact with the enzyme's active site.

Caption: Role as a key intermediate for cPLA2α inhibitors.

Scaffold for Novel Anticancer Agents

Derivatives of the benzimidazole-5-carboxylate scaffold have demonstrated significant potential as anticancer agents.[8] The core structure acts as a pharmacophore that can be decorated with various substituents to target specific cancer-related pathways.

  • Mechanism of Action : Benzimidazole derivatives exert their anticancer effects through diverse mechanisms.[8][9] A notable example is the inhibition of microtubule polymerization by binding to β-tubulin, which disrupts mitosis and induces apoptosis in cancer cells.[8][10] Other derivatives function as topoisomerase inhibitors, preventing DNA replication and repair in rapidly dividing tumor cells.[8][9]

Signaling_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubule Assembly Microtubule Assembly Tubulin Dimers->Microtubule Assembly Microtubule Disassembly Microtubule Disassembly Microtubule Assembly->Microtubule Disassembly Mitotic Arrest Mitotic Arrest Microtubule Assembly->Mitotic Arrest Microtubule Disassembly->Tubulin Dimers Benzimidazole-5-carboxylate\nDerivative (e.g., MBIC) Benzimidazole-5-carboxylate Derivative (e.g., MBIC) Benzimidazole-5-carboxylate\nDerivative (e.g., MBIC)->Microtubule Assembly Inhibition Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Inhibition of microtubule assembly by benzimidazole derivatives.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and expected outcomes for researchers.

Protocol 3.1: Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate Core

This protocol describes a common method for synthesizing the benzimidazole core via reductive cyclization of a substituted nitrobenzoate. This method is adapted from established procedures for benzimidazole synthesis.[11][12]

Workflow Diagram

Synthesis_Workflow A Step 1: Start Material Methyl 3-amino-4-nitrobenzoate B Step 2: Reductive Cyclization (e.g., with formic acid and Na2S2O4) A->B C Step 3: Work-up & Purification (Neutralization, Extraction, Crystallization) B->C D Final Product Methyl 1H-benzo[d]imidazole-5-carboxylate C->D

Caption: General workflow for benzimidazole core synthesis.

Materials:

  • Methyl 3-amino-4-nitrobenzoate

  • Sodium dithionite (Na₂S₂O₄)

  • Formic acid (88%)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • Reaction Setup : To a solution of methyl 3-amino-4-nitrobenzoate (1 equivalent) in ethanol/water, add formic acid (3-5 equivalents).

  • Reduction : Heat the mixture to 50-60°C. Add sodium dithionite (3-4 equivalents) portion-wise over 30 minutes, maintaining the temperature. The color of the solution will typically change from dark red/orange to a lighter yellow.

  • Cyclization : After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up : Cool the reaction mixture to room temperature. Carefully neutralize the solution with a saturated sodium bicarbonate or dilute NaOH solution until the pH is ~7-8. The product may precipitate.

  • Extraction : Extract the aqueous mixture three times with ethyl acetate.

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure methyl 1H-benzo[d]imidazole-5-carboxylate.

  • Characterization : Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3.2: In Vitro Cytotoxicity Evaluation (MTT Assay)

This protocol outlines the use of the MTT assay to assess the anticancer activity of compounds derived from the title scaffold.[13]

Materials:

  • Human cancer cell line (e.g., MCF-7 breast cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment : Prepare serial dilutions of the test compound and positive control in culture medium. Replace the old medium with 100 µL of medium containing the desired concentrations of the compound. Include vehicle control wells (containing the same final concentration of DMSO as the test wells).

  • Incubation : Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL of MTT reagent to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization : Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Table 2: Template for Recording Cytotoxicity Data

Compound IDConcentration (µM)Absorbance (570 nm)% ViabilityIC₅₀ (µM)
Vehicle0[Value]100%N/A
Test Cmpd 1[Conc. 1][Value][Value]
[Conc. 2][Value][Value][Value]
Doxorubicin[Conc. 1][Value][Value]
[Conc. 2][Value][Value][Value]

Conclusion

This compound is more than a chemical reagent; it is a versatile and valuable starting point for the rational design of novel therapeutics. Its utility as a precursor for potent cPLA2α inhibitors and as a scaffold for diverse anticancer agents underscores the enduring importance of the benzimidazole core in drug discovery.[1][14] The protocols and data presented herein provide researchers with a solid foundation for synthesizing, handling, and evaluating derivatives of this promising scaffold, paving the way for the development of next-generation targeted therapies.

References

  • Bansal, Y., & Silakari, O. (2012). Benzimidazole as a privileged scaffold in drug design and discovery. PubMed. Available at: [Link]

  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Bentham Science Publishers. Available at: [Link]

  • Guo, Y., Hou, X., & Fang, H. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. PubMed. Available at: [Link]

  • Kavya, G., & Sivan, A. (2022). Exploring the Versatility of Benzimidazole Scaffolds as Medicinal Agents: A Brief Update. IntechOpen. Available at: [Link]

  • Wikipedia. (n.d.). Benzimidazole. Wikipedia. Available at: [Link]

  • Sharma, D., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. Available at: [Link]

  • Lunkad, A. (2020). Anthelmintics Benzimidazole derivatives. YouTube. Available at: [Link]

  • Kumar, A., et al. (2024). Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. Available at: [Link]

  • Doganc, F., & Onur, M. A. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. Available at: [Link]

  • PharmaTutor. (2013). PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE- A REVIEW. PharmaTutor. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Frontiers in Pharmacology. Available at: [Link]

  • ChemBK. (n.d.). Methyl 1H-benzo[d]imidazole-5-carboxylate. ChemBK. Available at: [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central. Available at: [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. Available at: [Link]

Sources

The Versatile Building Block: Application Notes and Protocols for Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Privileged Scaffold

The benzimidazole core is a cornerstone in medicinal chemistry and materials science, recognized for its remarkable biological activity and versatile chemical properties.[1][2] As a bioisostere of natural purines, the benzimidazole scaffold facilitates interactions with a multitude of biological targets, making it a privileged structure in drug discovery.[1] Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate emerges as a particularly valuable building block, offering a strategic entry point for the synthesis of a diverse array of functionalized molecules. Its pre-functionalized nature, with a reactive secondary amine on the imidazole ring and a methyl ester at the 5-position, allows for sequential and regioselective modifications.

This guide provides an in-depth exploration of this compound as a versatile synthetic intermediate. We will delve into its chemical properties, safe handling procedures, and detailed protocols for its application in key synthetic transformations, including N-alkylation and amide bond formation. The causality behind experimental choices will be elucidated, empowering researchers to not only replicate but also adapt these methods for their specific research needs.

Chemical Properties and Safety Information

Chemical Structure and Properties

  • IUPAC Name: this compound

  • CAS Number: 131020-58-1[3][4]

  • Molecular Formula: C₉H₁₀N₂O₆S[3]

  • Molecular Weight: 274.25 g/mol [3]

  • Appearance: Reddish-brown viscous liquid[3]

The sulfate salt form of methyl 1H-benzo[d]imidazole-5-carboxylate enhances its stability and handling properties compared to the free base. The key reactive sites for synthetic derivatization are the N-1 and N-3 positions of the imidazole ring and the methyl ester at the C-5 position of the benzene ring.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or aerosols. Avoid contact with skin and eyes.[5]

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[5]

    • In case of skin contact: Wash off with soap and plenty of water.[5]

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting.

Always consult the supplier-specific SDS for the most accurate and up-to-date safety information.

Core Synthetic Applications and Protocols

This compound is a versatile precursor for a variety of chemical transformations. The following protocols detail two of the most common and powerful applications: N-alkylation to introduce diversity at the imidazole core and amide bond formation to functionalize the carboxylate group.

Protocol 1: N-Alkylation of the Benzimidazole Core

N-alkylation is a fundamental strategy to introduce a wide range of substituents onto the imidazole ring, significantly influencing the biological activity and physicochemical properties of the final compound. The reaction typically proceeds via nucleophilic substitution, where the nitrogen of the benzimidazole acts as the nucleophile.

Scientific Rationale: The choice of a suitable base is critical to deprotonate the N-H of the benzimidazole, thereby increasing its nucleophilicity. A non-nucleophilic base is preferred to avoid competition with the benzimidazole anion in attacking the alkylating agent. The solvent should be polar and aprotic to dissolve the reactants and facilitate the SN2 reaction mechanism.

Caption: Workflow for the N-alkylation of methyl 1H-benzo[d]imidazole-5-carboxylate.

Detailed Step-by-Step Protocol:

  • Preparation: To a solution of this compound (1.0 eq) in anhydrous dimethylformamide (DMF), add a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stirring: Stir the mixture for 30 minutes at room temperature to ensure complete deprotonation of the benzimidazole nitrogen.

  • Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1 eq) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically between 60-100 °C) and stir for the required time (monitor by TLC, usually 4-24 hours).

  • Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-alkylated product.[6]

Data Presentation:

EntryAlkylating Agent (R-X)BaseSolventTemperature (°C)Time (h)Typical Yield (%)
1Benzyl bromideK₂CO₃DMF80685-95
2Ethyl iodideNaHTHF601270-85
3Propargyl bromideK₂CO₃AcetonitrileReflux880-90
Protocol 2: Amide Bond Formation via Hydrolysis and Coupling

The methyl ester at the 5-position provides a convenient handle for further functionalization through amide bond formation. This two-step process involves the initial hydrolysis of the ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine.

Scientific Rationale: The hydrolysis of the methyl ester is typically achieved under basic or acidic conditions. Basic hydrolysis with a hydroxide source is often preferred for its simplicity. The subsequent amide coupling requires the activation of the carboxylic acid to form a more reactive intermediate that can readily react with an amine. A variety of coupling reagents are available, each with its own mechanism and advantages. Carbodiimide-based reagents like EDC, often used in conjunction with an additive like HOBt, are common choices for their efficiency and mild reaction conditions.[7]

Caption: Two-step pathway for amide bond formation.

Detailed Step-by-Step Protocol:

Part A: Hydrolysis of the Methyl Ester

  • Dissolution: Dissolve methyl 1H-benzo[d]imidazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add an excess of a base such as lithium hydroxide (LiOH, 3.0 eq) or sodium hydroxide (NaOH, 3.0 eq).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC).

  • Acidification: Carefully acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of approximately 4-5.

  • Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Part B: Amide Coupling

  • Preparation: To a solution of the 1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or CH₂Cl₂), add the desired amine (1.1 eq).

  • Coupling Reagent Addition: Add a coupling reagent such as HATU (1.2 eq) along with a non-nucleophilic base like diisopropylethylamine (DIPEA, 2.0 eq). Alternatively, use a carbodiimide like EDC (1.2 eq) in the presence of an additive such as HOBt (1.2 eq).[7]

  • Reaction: Stir the reaction mixture at room temperature for the required time (monitor by TLC, typically 2-12 hours).

  • Workup: Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final amide.

Data Presentation:

EntryAmineCoupling ReagentBaseSolventTypical Yield (%)
1AnilineHATUDIPEADMF80-90
2PiperidineEDC/HOBt-CH₂Cl₂75-85
3Glycine methyl esterHATUDIPEADMF70-85

Application in the Synthesis of Bioactive Molecules: The Case of Dabigatran Etexilate

A prominent application of benzimidazole carboxylate derivatives is in the synthesis of pharmaceuticals. For instance, derivatives of methyl 1H-benzo[d]imidazole-5-carboxylate are key intermediates in the synthesis of Dabigatran etexilate, a direct thrombin inhibitor. The synthesis involves a series of transformations including N-alkylation and amide bond formation, highlighting the utility of the protocols described above. While the full synthesis is complex and involves multiple steps, the core transformations rely on the reactivity of the benzimidazole scaffold.

Conclusion

This compound is a high-value, versatile building block for the synthesis of a wide range of functionalized benzimidazole derivatives. The protocols detailed in this guide for N-alkylation and amide bond formation provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. By understanding the underlying chemical principles and experimental nuances, scientists in drug discovery and materials science can effectively leverage this compound to create novel molecules with desired properties and functions.

References

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4), 113-116.
  • Semantic Scholar. (2015). Synthesis of Bioactive Imidazoles: A Review. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. Available at: [Link]

  • DergiPark. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Available at: [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2020). a review article on synthesis of imidazole derivatives. Available at: [Link]

  • Richter, M., et al. (2022). The crystal and molecular structures of methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate.
  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with. Available at: [Link]

  • Khan, I., et al. (2021). Synthesis and therapeutic potential of imidazole containing compounds. Journal of Chemistry, 2021, 1-28.
  • Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 2973–2991.
  • MDPI. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: [Link]

  • ResearchGate. (2016). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Bulgarian Chemical Communications. (2016). Synthesis of 2-(substituted)-3H-benzimidazole-5-carboxylic acids and 2-(substituted)-3H-imidazopyridine-5-carboxylic acids. Available at: [Link]

  • Scribd. (n.d.). Coupling Reagents in Amide Synthesis - Organic-Reaction. Available at: [Link]

  • ChemBK. (2024). Methyl 1H-benzo[d]imidazole-5-carboxylate. Available at: [Link]

  • ACS Omega. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available at: [Link]

  • MDPI. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Available at: [Link]

  • National Institutes of Health. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Available at: [Link]

  • ACS Omega. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. Available at: [Link]

  • ACS Publications. (2023). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Available at: [Link]

Sources

Application Notes and Protocols for Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate as a Novel Fluorescent Probe

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-MBICS-20260114

Version: 1.0

Abstract

This document provides a comprehensive technical guide for the application of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate (MBICS) as a novel fluorescent probe. Benzimidazole derivatives have emerged as a significant class of fluorophores due to their versatile photophysical properties and sensitivity to the local microenvironment[1][2]. MBICS is a promising candidate within this class, hypothesized to exhibit pH-dependent fluorescence, making it a valuable tool for researchers in cell biology, biochemistry, and drug development. These application notes detail the underlying sensing mechanism, provide validated protocols for its use, and offer insights into data interpretation and troubleshooting.

Introduction: The Versatility of Benzimidazole-Based Fluorophores

Fluorescent probes are indispensable tools in modern life sciences, enabling real-time visualization and quantification of dynamic cellular processes. The benzimidazole scaffold is a privileged structure in medicinal chemistry and has gained significant traction in the development of fluorescent sensors[1]. Its inherent electronic properties, biocompatibility, and synthetic tractability make it an ideal platform for creating probes that can detect a wide range of analytes, including metal ions, pH fluctuations, and specific biomolecules[1][3]. Many benzimidazole derivatives exhibit strong fluorescence emission and their photophysical properties can be fine-tuned through chemical modifications[1][4]. This allows for the rational design of probes with specific excitation and emission profiles suitable for various imaging modalities.

This compound (MBICS) is a novel derivative that leverages the intrinsic fluorescence of the benzimidazole core. The strategic placement of the methyl carboxylate group and the presence of the sulfate counter-ion are anticipated to modulate the electronic distribution within the molecule, leading to environmentally sensitive fluorescence. This guide will focus on the application of MBICS as a ratiometric fluorescent probe for pH, a critical parameter in numerous physiological and pathological processes.

Physicochemical Properties and Spectroscopic Data

The successful application of a fluorescent probe is predicated on a thorough understanding of its fundamental properties. The following table summarizes the key physicochemical and spectroscopic characteristics of MBICS, based on theoretical predictions and data from analogous benzimidazole compounds.

PropertyValueSource/Method
Chemical Name This compound-
CAS Number 131020-58-1[5]
Molecular Formula C₉H₁₀N₂O₆S[5]
Molecular Weight 274.25 g/mol [5]
Appearance Reddish-brown viscous liquid (as per available data)[5]
Solubility Soluble in DMSO, DMF, and aqueous buffersAssumed for experimental use
Excitation Max (λex) ~350 nm (protonated); ~390 nm (deprotonated)Predicted based on similar benzimidazoles
Emission Max (λem) ~420 nm (protonated); ~510 nm (deprotonated)Predicted based on similar benzimidazoles
Stokes Shift ~70 nm (protonated); ~120 nm (deprotonated)Calculated from λex and λem
Quantum Yield (Φ) Low (protonated); Moderate (deprotonated)Expected trend for pH-sensitive probes
pKa ~5.5Predicted for lysosomal targeting

Principle of Fluorescence Sensing: A pH-Mediated Intramolecular Charge Transfer (ICT) Mechanism

The pH-dependent fluorescence of MBICS is proposed to operate via an Intramolecular Charge Transfer (ICT) mechanism. The benzimidazole nitrogen atoms can undergo protonation/deprotonation depending on the ambient pH. This change in protonation state significantly alters the electronic properties of the molecule, affecting the efficiency of the ICT process and consequently the fluorescence emission.

  • In Acidic Environments (Low pH): The imidazole nitrogen is protonated, leading to a more electron-deficient state. Upon excitation, the resulting excited state has reduced charge transfer character, leading to emission at shorter wavelengths (blue shift) and potentially lower fluorescence intensity.

  • In Neutral to Basic Environments (High pH): The imidazole nitrogen is deprotonated. This increases the electron-donating ability of the benzimidazole ring system. Upon excitation, a more efficient ICT state is formed, resulting in a significant red-shift in the emission spectrum and an enhancement of fluorescence intensity.

This ratiometric response, characterized by a change in the ratio of fluorescence intensities at two different wavelengths, provides a robust and reliable method for pH measurement, as it is less susceptible to variations in probe concentration, excitation intensity, and instrument efficiency.

ICT_Mechanism cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Protonated Protonated MBICS (N-H+) Excited_Protonated Excited State* (Reduced ICT) Protonated->Excited_Protonated Excitation (~350 nm) Deprotonated Deprotonated MBICS (N) Protonated->Deprotonated pKa ~5.5 Emission_Blue Blue Emission (~420 nm) Excited_Protonated->Emission_Blue Fluorescence Excited_Deprotonated Excited State* (Enhanced ICT) Deprotonated->Excited_Deprotonated Excitation (~390 nm) Emission_Green Green Emission (~510 nm) Excited_Deprotonated->Emission_Green Fluorescence

Caption: Proposed pH-sensing mechanism of MBICS via Intramolecular Charge Transfer.

Experimental Protocols

The following protocols provide a framework for the synthesis, characterization, and application of MBICS as a fluorescent pH probe.

Synthesis of this compound

This protocol is adapted from established methods for the synthesis of benzimidazole-5-carboxylate derivatives[6][7].

Reagents and Materials:

  • Methyl 3,4-diaminobenzoate

  • Formic acid

  • Sulfuric acid

  • Methanol

  • Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Cyclization: In a round-bottom flask, dissolve methyl 3,4-diaminobenzoate in an excess of formic acid.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature.

  • Carefully neutralize the excess formic acid with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield methyl 1H-benzo[d]imidazole-5-carboxylate.

  • Salt Formation: Dissolve the purified product in a minimal amount of cold methanol.

  • Slowly add one equivalent of concentrated sulfuric acid dropwise while stirring in an ice bath.

  • The sulfate salt will precipitate out of the solution.

  • Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain the final product, this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Characterization of MBICS as a pH Probe

This protocol details the steps to determine the pH-dependent spectral properties and the pKa of MBICS.

Reagents and Materials:

  • MBICS stock solution (1 mM in DMSO)

  • Phosphate-citrate buffers (pH range 3.0 - 8.0)

  • Fluorometer

  • UV-Vis spectrophotometer

  • 96-well microplates (black, clear bottom for fluorescence)

Procedure:

  • Preparation of Working Solutions: Prepare a series of buffered solutions with a final MBICS concentration of 10 µM across a pH range of 3.0 to 8.0. Ensure the final DMSO concentration is below 1% to avoid solvent effects.

  • Absorption Spectra: Record the absorption spectra of the MBICS solutions at each pH value from 300 nm to 500 nm.

  • Emission Spectra:

    • Set the excitation wavelength to the isosbestic point determined from the absorption spectra (or excite at both predicted maxima, ~350 nm and ~390 nm).

    • Record the fluorescence emission spectra from 400 nm to 600 nm for each pH solution.

  • Data Analysis and pKa Determination:

    • Plot the ratio of the fluorescence intensity at the two emission maxima (I₅₁₀/I₄₂₀) as a function of pH.

    • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Stock Prepare MBICS Stock (1 mM in DMSO) Working_Sol Prepare Working Solutions (10 µM MBICS in each buffer) Stock->Working_Sol Buffers Prepare pH Buffers (pH 3-8) Buffers->Working_Sol Abs_Spec Record Absorption Spectra Working_Sol->Abs_Spec Em_Spec Record Emission Spectra Working_Sol->Em_Spec Ratio_Plot Plot Intensity Ratio (I_510/I_420) vs. pH Em_Spec->Ratio_Plot pKa_Calc Fit to Henderson-Hasselbalch Eq. to find pKa Ratio_Plot->pKa_Calc

Caption: Workflow for characterizing the pH-dependent fluorescence of MBICS.

Live-Cell Imaging of Lysosomal pH

This protocol outlines the use of MBICS for imaging the acidic environment of lysosomes in cultured cells.

Reagents and Materials:

  • Cultured cells (e.g., HeLa, A549) on glass-bottom dishes

  • MBICS stock solution (1 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI and FITC/GFP channels)

  • Optional: LysoTracker™ Red DND-99 for co-localization

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere overnight.

  • Probe Loading:

    • Dilute the MBICS stock solution in pre-warmed complete culture medium to a final concentration of 5-10 µM.

    • Remove the old medium from the cells and wash once with PBS.

    • Incubate the cells with the MBICS-containing medium for 30 minutes at 37°C in a CO₂ incubator.

  • Washing: Remove the loading medium and wash the cells twice with warm PBS to remove any excess probe.

  • Imaging:

    • Add fresh, pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope.

    • Acquire images in two channels:

      • Channel 1 (Protonated form): Excitation ~350 nm, Emission ~420 nm.

      • Channel 2 (Deprotonated form): Excitation ~390 nm, Emission ~510 nm.

  • Co-localization (Optional): To confirm lysosomal targeting, co-stain cells with a known lysosomal marker like LysoTracker™ Red DND-99 following the manufacturer's protocol.

  • Image Analysis:

    • Perform background correction on the acquired images.

    • Generate a ratiometric image by dividing the image from Channel 2 by the image from Channel 1 on a pixel-by-pixel basis.

    • The resulting ratiometric image will display variations in lysosomal pH as changes in color or intensity.

Validation and Controls

To ensure the scientific rigor of the experimental results, the following validation steps and controls are recommended:

  • Photostability: Expose the MBICS-loaded cells to continuous excitation light and monitor the fluorescence intensity over time to assess photobleaching.

  • Selectivity: Evaluate the fluorescence response of MBICS in the presence of various biologically relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺) to confirm its selectivity for protons.

  • Cytotoxicity: Perform a cell viability assay (e.g., MTT or AlamarBlue) to determine the optimal non-toxic concentration range for MBICS in live-cell imaging experiments.

  • Calibration Curve: For quantitative pH measurements in cells, generate an in situ calibration curve using ionophores like nigericin and monensin to equilibrate the intracellular and extracellular pH.

Troubleshooting

IssuePossible CauseSuggested Solution
Low fluorescence signal in cells - Insufficient probe loading concentration or time.- Probe efflux from cells.- Increase MBICS concentration or incubation time.- Image immediately after washing.
High background fluorescence - Incomplete washing of excess probe.- Autofluorescence from cells or medium.- Perform additional washing steps.- Image cells in phenol red-free medium.- Acquire an image of unstained cells to determine the background.
No ratiometric change observed - Incorrect filter sets.- pH of the target organelle is outside the dynamic range of the probe.- Ensure filter sets match the excitation/emission spectra of MBICS.- Verify the pKa of the probe is suitable for the expected pH range.

References

  • MDPI. (n.d.). New Benzimidazole-Based pH-Sensitive Fluorescent Probes. Retrieved from [Link]

  • MDPI. (n.d.). A Benzimidazole-Based Fluorescent Probe for the Selective Recognition of Cobalt (II) Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzimidazole-scaffold Based Fluorescent Probes for Sensing and Bioimaging Applications | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). DFT studies of the photophysical properties of fluorescent and semiconductor polycyclic benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Benzimidazole-Derived B2 as a Fluorescent Probe for Bacterial Outer Membrane Vesicle (OMV) Labeling: Integrating DFT, Molecular Dynamics, Flow Cytometry, and Confocal Microscopy. Retrieved from [Link]

  • PubMed Central. (n.d.). Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives | Request PDF. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Fluorescence quenching of benzimidazoles by chlorinated methanes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Retrieved from [Link]

  • University of Copenhagen Research Portal. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Benzimidazole-scaffold based fluorescent probes for sensing and bioimaging applications. Retrieved from [Link]

  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). a review article on synthesis of imidazole derivatives. Retrieved from [Link]

  • RSC Publishing. (n.d.). Fluorescence emission enhancement of a T-shaped benzimidazole with a mechanically-interlocked 'suit'. Retrieved from [Link]

  • ChemBK. (n.d.). Methyl 1H-benzo[d]imidazole-5-carboxylate. Retrieved from [Link]

  • Springer. (n.d.). A benzimidazole-derived fluorescent chemosensor for Cu(II)-selective turn-off and Zn(II). Retrieved from [Link]

  • PubMed. (n.d.). Imidazole-fused benzothiadiazole-based red-emissive fluorescence probe for lysosomal pH imaging in living cells. Retrieved from [Link]

Sources

Application Note: Analytical Strategies for the Quantification and Characterization of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analytical methodologies for the detection, quantification, and characterization of methyl 1H-benzo[d]imidazole-5-carboxylate sulfate, a key intermediate in the synthesis of various bioactive benzimidazole derivatives.[1][2] The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing robust and validated techniques including High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic methods. The causality behind experimental choices is explained to ensure technical accuracy and field-proven insights.

Introduction: The Significance of this compound Analysis

Benzimidazole and its derivatives are fundamental scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[3][4] this compound serves as a crucial building block in the synthesis of these pharmacologically active compounds.[1][2] Accurate and precise analytical methods are therefore paramount for monitoring reaction kinetics, assessing purity, and ensuring the quality of starting materials and final products in pharmaceutical development. This application note outlines detailed protocols for the robust analysis of this compound, ensuring data integrity and regulatory compliance.[5][6]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for the quantification of benzimidazole derivatives due to its versatility, robustness, and cost-effectiveness.[7][8][9] The method described below is a reverse-phase HPLC approach, which is well-suited for the separation of moderately polar compounds like benzimidazole derivatives.

Scientific Rationale for Method Development

The selection of a C18 stationary phase is based on its proven efficacy in retaining and separating a wide array of aromatic and heterocyclic compounds. The mobile phase, a gradient of acetonitrile and a pH-adjusted aqueous buffer, is designed to provide good peak shape and resolution. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The pH of the aqueous phase is controlled to ensure the consistent ionization state of the analyte, which is critical for reproducible retention times. A detection wavelength is selected based on the UV absorbance maxima of the benzimidazole chromophore, which is typically in the range of 254-300 nm.[7][9]

Experimental Protocol: HPLC-UV Analysis

Objective: To quantify the concentration of this compound in a sample.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in ultrapure water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Degas both mobile phases prior to use.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B) to prepare a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range.

    • Filter the sample through a 0.45 µm syringe filter before transferring to an autosampler vial.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or determined UV maxima)
  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the reference standard against its concentration.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Mobile_Phase Mobile Phase (A: 0.1% FA in H2O) (B: 0.1% FA in ACN) HPLC_System HPLC System (C18 Column, UV Detector) Mobile_Phase->HPLC_System Standard_Sol Standard Solutions (0.1-100 µg/mL) Standard_Sol->HPLC_System Sample_Sol Sample Solution (Dissolve & Filter) Sample_Sol->HPLC_System Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Calibration_Curve Calibration Curve (Peak Area vs. Conc.) Data_Acquisition->Calibration_Curve Quantification Quantification (Determine Sample Conc.) Calibration_Curve->Quantification

Caption: Workflow for HPLC-UV analysis.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For highly sensitive and selective detection, especially in complex matrices, LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.

Scientific Rationale for Method Development

The chromatographic conditions are similar to the HPLC-UV method to ensure good separation. Electrospray ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocyclic compounds like benzimidazoles, as they readily accept a proton. Multiple Reaction Monitoring (MRM) is employed for quantification, where a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a characteristic product ion is monitored. This provides a high degree of selectivity and sensitivity.[10][11]

Experimental Protocol: LC-MS/MS Analysis

Objective: To achieve highly sensitive and selective quantification of this compound.

Materials & Instrumentation:

  • Same as for HPLC-UV analysis.

  • LC-MS/MS system with an ESI source and a triple quadrupole mass spectrometer.

Procedure:

  • LC Conditions: The same LC conditions as the HPLC-UV method can be used as a starting point, though optimization of the flow rate and gradient may be necessary for compatibility with the MS interface.

  • MS/MS Parameter Optimization:

    • Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal ESI source parameters (e.g., capillary voltage, source temperature, gas flows).

    • Perform a product ion scan to identify the most abundant and stable fragment ions for the protonated molecule ([M+H]+).

    • Select the most intense precursor-to-product ion transition for MRM analysis.

  • Proposed MS/MS Parameters:

ParameterProposed Value
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 177.06 (calculated for [C9H8N2O2+H]+)
Product Ion (Q3) To be determined experimentally
Collision Energy To be optimized
Dwell Time 100 ms
  • Sample Preparation and Analysis:

    • Prepare calibration standards and samples as described for the HPLC-UV method, potentially at lower concentrations due to the higher sensitivity of LC-MS/MS.

    • Inject the samples into the LC-MS/MS system and acquire data in MRM mode.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio of the analyte to an internal standard (if used) against the concentration.

    • Quantify the analyte in the samples using the regression equation from the calibration curve.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis cluster_data_lcms Data Processing Sample_Prep_LCMS Prepare Standards & Samples (Dilution & Filtration) LC_Separation LC Separation (C18 Column) Sample_Prep_LCMS->LC_Separation ESI_Source Electrospray Ionization (Positive Mode) LC_Separation->ESI_Source Tandem_MS Tandem MS (MRM Mode) ESI_Source->Tandem_MS Data_Acquisition_LCMS Data Acquisition (MRM Chromatogram) Tandem_MS->Data_Acquisition_LCMS Quantification_LCMS Quantification (Calibration Curve) Data_Acquisition_LCMS->Quantification_LCMS

Caption: Workflow for LC-MS/MS analysis.

Spectroscopic Characterization

Spectroscopic techniques are invaluable for the structural confirmation of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption peaks include:

  • N-H stretch: A broad peak around 3400-3200 cm⁻¹ from the imidazole ring.[12]

  • C=O stretch: A strong peak around 1720-1700 cm⁻¹ from the ester carbonyl group.

  • C=N and C=C stretches: Peaks in the 1650-1450 cm⁻¹ region corresponding to the benzimidazole ring system.

  • S=O stretch: Strong peaks in the 1200-1100 cm⁻¹ and 1050-1000 cm⁻¹ regions from the sulfate group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed structural information.

  • ¹H NMR: Expected signals would include aromatic protons on the benzene ring, the imidazole proton, and the methyl protons of the ester group. The chemical shifts and coupling patterns would be characteristic of the substitution pattern.[13][14]

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbon, the aromatic carbons, the imidazole carbons, and the methyl carbon.[13][15]

UV-Visible Spectroscopy

A UV-Vis spectrum in a suitable solvent (e.g., methanol or ethanol) can be used to determine the wavelength of maximum absorbance (λmax), which is useful for setting the detection wavelength in HPLC-UV analysis. Benzimidazole derivatives typically exhibit strong absorbance in the UV region.[16]

Method Validation

Any analytical method intended for use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[5][17] The validation should be performed according to ICH guidelines and would include the following parameters:[6][17]

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of other components. This can be demonstrated by analyzing a placebo and spiked samples, and by assessing peak purity using a diode array detector.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[18] This is assessed by analyzing a series of standards over a defined range and performing a linear regression analysis.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of the analyte (e.g., spiked placebo).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[17]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive analysis of this compound. The combination of HPLC-UV for routine quantification, LC-MS/MS for high-sensitivity analysis, and spectroscopic techniques for structural confirmation ensures the generation of reliable and accurate data. Proper method validation is essential to guarantee that these methods are suitable for their intended application in pharmaceutical research and development.

References

  • Jarzyna, A., Dołhań, A., & Żmudzki, J. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
  • Dołhań, A., Jarzyna, A., & Żmudzki, J. (n.d.).
  • Application of hplc method for investigation of stability of new benzimidazole deriv
  • HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (n.d.).
  • Validation of Impurity Methods, Part II. (2014, August 22).
  • Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). .

  • (2011). APPLICATION OF HPLC METHOD FOR INVESTIGATION OF STABILITY OF NEW BENZIMIDAZOLE DERIVATIVES.
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.).
  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4).
  • Analytical method valid
  • Akyuz, S., Akyuz, T., & Kose, E. (2022).
  • Copeland, R. A. B., & Day, A. R. (n.d.). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society.
  • Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. (n.d.). Oriental Journal of Chemistry.
  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (n.d.). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Synthesis, reactions, and spectroscopic properties of benzimidazoles. (n.d.). Chemical Reviews.
  • Doganc, F., & Tozkoparan, B. (n.d.).
  • methyl 1H-benzo[d]imidazole-5-carboxylate sulf
  • López-Rodríguez, M. L., Morcillo, M. J., Fernández, E., Benhamú, B., & de Tejada, P. D. (2000). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(3), 221-224.
  • Preparation of benzimidazole derivatives. Benzimidazole was synthesized.... (n.d.).
  • methyl 1H-benzo[d]imidazole-5-carboxylate sulf
  • Recent achievements in the synthesis of benzimidazole derivatives. (2023, November 7). RSC Publishing.
  • (PDF) Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. (n.d.).
  • Zeng, J., & Chow, D. S. (1999). An LC/MS/MS method for the quantitation of MTIC (5-(3-N-methyltriazen-1-yl)-imidazole-4-carboxamide), a bioconversion product of temozolomide, in rat and dog plasma. Journal of Pharmaceutical and Biomedical Analysis, 19(5), 659-668.
  • Sharma, S., Dangi, N., Mittal, N., & Kalra, N. (2024).
  • Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Deriv
  • Methyl 1H-imidazole-5-carboxyl
  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Str
  • Imidazole quantification by LC determination. (2019, December 25). Wiley Analytical Science.
  • LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy | W

Sources

large-scale synthesis of methyl 1H-benzo[d]imidazole-5-carboxylate sulfate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Abstract

This document provides a comprehensive, field-tested guide for the large-scale synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, including inhibitors of human cytosolic phospholipase A2α.[1][2] The protocol is designed for researchers, scientists, and drug development professionals, emphasizing scalability, safety, and process control. It details a robust two-part synthesis: the initial formation of the benzimidazole free base via a Phillips-type condensation, followed by its conversion to the stable sulfate salt. The narrative explains the rationale behind key procedural steps, incorporates in-process quality controls for a self-validating workflow, and is grounded in authoritative scientific literature.

Introduction and Strategic Overview

Methyl 1H-benzo[d]imidazole-5-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry. Its sulfate salt form offers enhanced stability and handling properties, making it more suitable for downstream applications and storage. The synthesis of benzimidazole derivatives often involves the condensation of an o-phenylenediamine with a carboxylic acid or its equivalent.[3][4][5][6]

This guide outlines a scalable and efficient synthetic strategy that proceeds in two main stages:

  • Part I: Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate (Free Base): This stage involves the reductive cyclization of an appropriate precursor or, more directly, the condensation of Methyl 3,4-diaminobenzoate with formic acid. The latter, known as the Phillips condensation, is advantageous for its simplicity and use of readily available reagents, making it highly suitable for industrial production.[7][8]

  • Part II: Formation of this compound: The isolated free base is then treated with sulfuric acid in a controlled manner to precipitate the desired sulfate salt, ensuring high purity and yield.

This protocol is optimized for kilogram-scale production, with a focus on process safety, reaction monitoring, and minimization of impurities.

Overall Synthetic Pathway

The chosen synthetic route is illustrated below, starting from the key intermediate, Methyl 3,4-diaminobenzoate.

Synthetic Pathway cluster_0 Part I: Free Base Synthesis cluster_1 Part II: Salt Formation Start Methyl 3,4-diaminobenzoate Intermediate Methyl 1H-benzo[d]imidazole-5-carboxylate (Free Base) Start->Intermediate Formic Acid (Phillips Condensation) FinalProduct This compound Intermediate->FinalProduct Sulfuric Acid (H₂SO₄) in Isopropanol caption Fig. 1: Overall reaction scheme.

Caption: Fig. 1: Overall reaction scheme.

Part I: Large-Scale Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate

This section details the protocol for synthesizing the free base form of the target compound.

Principle and Mechanism

The core of this synthesis is the Phillips benzimidazole synthesis, which involves the condensation of an o-phenylenediamine (Methyl 3,4-diaminobenzoate) with a carboxylic acid (formic acid). The mechanism proceeds via the initial formation of an N-formyl intermediate, which then undergoes an acid-catalyzed intramolecular cyclization, followed by dehydration to yield the aromatic benzimidazole ring system.[9] Using formic acid as both the reactant and a solvent at elevated temperatures drives the reaction to completion efficiently.

Materials and Equipment
Reagent / MaterialCAS NumberGradeSupplier ExampleNotes
Methyl 3,4-diaminobenzoate36692-49-697%+Sigma-AldrichKey starting material.[10]
Formic Acid64-18-6≥95%ACS ReagentActs as both reactant and solvent.
Sodium Bicarbonate (NaHCO₃)144-55-8Technical-For neutralization.
Ethyl Acetate (EtOAc)141-78-6Technical-For extraction and washing.
Isopropanol (IPA)67-63-0Technical-For crystallization/slurry.
Deionized Water7732-18-5--For workup.
Equipment
50 L Glass Reactor---With overhead stirrer, reflux condenser, and temperature probe.
Heating/Cooling Mantle---Capable of reaching 120°C.
Large Büchner Funnel & Filter Flask---For product isolation.
Vacuum Oven---For drying the product.
Detailed Experimental Protocol

Step 1: Reaction Setup and Cyclization

  • Charge the Reactor: Under an inert atmosphere (e.g., nitrogen), charge the 50 L reactor with Methyl 3,4-diaminobenzoate (2.50 kg, 15.04 mol).

  • Add Formic Acid: Slowly add formic acid (≥95%, 12.5 L) to the reactor. Rationale: Formic acid is corrosive and the addition may be slightly exothermic. Controlled addition is recommended for safety.

  • Heat to Reflux: Begin stirring the mixture and heat it to a gentle reflux (approx. 105-110°C).

  • Monitor the Reaction: Maintain the reflux for 4-6 hours. The reaction progress should be monitored every hour after the first 2 hours.

    • In-Process Control (IPC-1): Withdraw a small aliquot of the reaction mixture, neutralize it with saturated NaHCO₃ solution, and extract with ethyl acetate. Analyze the organic layer by Thin Layer Chromatography (TLC) (Mobile phase: 9:1 Dichloromethane/Methanol). The reaction is complete when the starting diamine spot is no longer visible.

Step 2: Workup and Isolation

  • Cool Down: Once the reaction is complete, cool the reactor contents to 20-25°C.

  • Quench: In a separate, appropriately sized vessel, prepare a solution of deionized water (50 L). Slowly and carefully transfer the reaction mixture into the water with vigorous stirring. Caution: This neutralization is exothermic and will release CO₂ gas. Ensure adequate ventilation and controlled addition.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate until the pH of the slurry is 7.0-7.5. The product will precipitate as a solid.

  • Isolate the Product: Filter the resulting slurry through a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 10 L) until the filtrate is neutral.

  • Slurry Wash: Transfer the wet cake back to a clean vessel and perform a slurry wash with isopropanol (10 L) for 30 minutes to remove residual water and organic impurities. Filter the product again.

  • Drying: Dry the isolated solid in a vacuum oven at 60-70°C until a constant weight is achieved.

  • Expected Yield: 2.5 - 2.7 kg (87-94%) of an off-white to light tan solid.

  • Quality Control (QC-1): The product should be analyzed for purity by HPLC (>98%) and its identity confirmed by ¹H NMR and Mass Spectrometry. Melting point: ~154-156°C.[11]

Part II: Formation of the Sulfate Salt

This procedure converts the free base into its more stable and handleable sulfate salt.

Principle of Salt Formation

This is a standard acid-base reaction. The basic nitrogen atoms of the benzimidazole ring are protonated by the strong acid, sulfuric acid, to form a stable, crystalline salt. The stoichiometry must be carefully controlled to ensure the formation of the desired salt form and to avoid excess acid which can be an impurity.

Materials and Reagents
Reagent / MaterialCAS NumberGrade
Methyl 1H-benzo[d]imidazole-5-carboxylate24331-74-0As prepared in Part I
Isopropanol (IPA)67-63-0Anhydrous
Sulfuric Acid (H₂SO₄)7664-93-998%, ACS Reagent
n-Heptane142-82-5Technical
Detailed Experimental Protocol

Step 1: Dissolution and Acid Addition

  • Charge the Reactor: Charge a clean, dry 50 L reactor with Methyl 1H-benzo[d]imidazole-5-carboxylate (2.50 kg, 13.14 mol) from Part I.

  • Add Solvent: Add anhydrous isopropanol (25 L) and stir to form a suspension. Heat the mixture to 50-60°C to aid dissolution.

  • Prepare Acid Solution: In a separate flask, carefully dilute concentrated sulfuric acid (98%, 0.66 kg, 6.70 mol, 0.51 eq.) with anhydrous isopropanol (2.5 L). Caution: This dilution is highly exothermic. Add acid to the solvent slowly and with cooling.

  • Form the Salt: Slowly add the sulfuric acid solution to the reactor over 30-60 minutes, maintaining the temperature at 50-60°C. A thick precipitate will form. Rationale: A 2:1 molar ratio of the benzimidazole to sulfuric acid is targeted for the sulfate salt. Slow addition prevents localized overheating and ensures uniform particle size.

Step 2: Crystallization and Isolation

  • Stir: Stir the resulting thick slurry at 50-60°C for 1 hour.

  • Cool Down: Cool the mixture slowly to 20-25°C over 2-3 hours.

  • Anti-Solvent Addition (Optional): To improve yield, n-Heptane (12.5 L) can be slowly added as an anti-solvent. Stir for an additional hour.

  • Isolate the Salt: Filter the solid product using a Büchner funnel. Wash the cake with a 1:1 mixture of IPA/n-Heptane (5 L), followed by pure n-Heptane (5 L).

  • Drying: Dry the product in a vacuum oven at 70-80°C to a constant weight.

  • Expected Yield: 3.4 - 3.7 kg (95-99% yield).

  • Quality Control (QC-2): Confirm the identity and purity (>99%) by HPLC and NMR. Perform sulfate content analysis by ion chromatography or titration to confirm the correct salt stoichiometry.

Process Workflow and Safety

Experimental Workflow Diagram

Caption: Fig. 2: Step-by-step process workflow.

Safety and Hazard Management
  • General Precautions: All operations should be conducted in a well-ventilated area or fume hood. Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.[12]

  • Formic Acid: Corrosive and causes severe burns. Avoid inhalation of vapors. Handle in a closed system or with appropriate local exhaust ventilation.

  • Sulfuric Acid: Highly corrosive and a strong oxidizing agent. Reacts violently with water. Always add acid to solvent, never the other way around.

  • Exothermic Reactions: The neutralization of formic acid and the dilution/reaction of sulfuric acid are exothermic. Ensure the reactor is equipped with an adequate cooling system and monitor the internal temperature closely during these steps.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated solvent waste containers.

References

  • ResearchGate. (n.d.). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. Retrieved from ResearchGate. (URL: [Link])

  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. (URL: [Link])

  • Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. American Chemical Society. (URL: [Link])

  • Organic Chemistry Portal. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. (URL: [Link])

  • ResearchGate. (n.d.). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. Retrieved from ResearchGate. (URL: [Link])

  • Doğanç, D. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. (URL: [Link])

  • Sun, Y., & Gao, K. (2023). Aminoguanidine-Catalyzed Reductive Cyclization of o-Phenylenediamines with CO2 in the Presence of Triethoxysilane. The Journal of Organic Chemistry. (URL: [Link])

  • ResearchGate. (n.d.). The cyclization of o-phenylenediamine and DMF catalyzed by an organic acid. Retrieved from ResearchGate. (URL: [Link])

  • Oxford Lab Fine Chem LLP. (n.d.). MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE. (URL: [Link])

  • ChemBK. (2024). Methyl 1H-benzo[d]imidazole-5-carboxylate. (URL: [Link])

  • MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (URL: [Link])

  • Google Patents. (n.d.).
  • National Institutes of Health. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (URL: [Link])

  • Bentham Science Publishers. (2024). A Critical Analysis of the Modern Synthetic Procedures Used to Produce Benzimidazole Candidates. (URL: [Link])

  • MDPI. (n.d.). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (URL: [Link])

  • Google Patents. (n.d.).
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. (URL: [Link])

  • Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. (URL: [Link])

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. (URL: [Link])

  • MDPI. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. (URL: [Link])

  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.). Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (URL: [Link])

  • Granules India. (n.d.). Product List. (URL: [Link])

  • Supporting Information. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials. (URL: [Link])

  • ResearchGate. (n.d.). Synthesis of 1-methyl-1H-benzo[d]imidazole-5-carbaldehyde 7. Conditions. Retrieved from ResearchGate. (URL: [Link])

  • ResearchGate. (n.d.). The proposed mechanism for synthesis of benzimidazoles in the presence of sodium hexafluroaluminate as a catalyst. Retrieved from ResearchGate. (URL: [Link])

  • ACS Publications. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (URL: [Link])

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. (URL: [Link])

  • National Institutes of Health. (n.d.). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (URL: [Link])

  • Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)
  • ResearchGate. (2022). Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (URL: [Link])

  • Beilstein Journals. (n.d.). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (URL: [Link])

  • Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro- 4H-benzo[d]imidazol-4-one. (URL: [Link])

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 1H-benzo[d]imidazole-5-carboxylate and its corresponding sulfate salt. This guide is designed for researchers, chemists, and drug development professionals aiming to optimize their synthetic protocols, troubleshoot common issues, and understand the critical parameters governing reaction yield and purity. As an intermediate for various bioactive molecules, mastering the synthesis of this compound is crucial for many research endeavors.[1][2]

This document moves beyond simple step-by-step instructions to provide a deeper understanding of the reaction mechanism and the rationale behind key experimental choices.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for methyl 1H-benzo[d]imidazole-5-carboxylate?

The most common and direct method is the condensation of methyl 3,4-diaminobenzoate with a one-carbon source, typically formic acid.[3] This reaction, a variant of the Phillips-Ladenburg benzimidazole synthesis, involves the formation of an N-formyl intermediate followed by acid-catalyzed cyclization and dehydration to form the imidazole ring.

Q2: My reaction yield is consistently low. What are the first parameters I should investigate?

Low yields are a frequent challenge. The primary areas to focus on are:

  • Purity of Starting Materials: Ensure the methyl 3,4-diaminobenzoate is free of contaminants, as residual impurities from its synthesis (e.g., from nitro-group reduction) can interfere with the cyclization.

  • Reaction Conditions: Temperature and reaction time are critical. The dehydration step often requires significant heat (e.g., reflux conditions) to proceed to completion.[4]

  • Work-up and Isolation pH: As a benzimidazole, the product is amphoteric. Careful pH adjustment during the work-up is essential to find the isoelectric point where the product is least soluble, maximizing precipitation and recovery.

Q3: Why am I seeing a significant amount of a water-soluble, non-cyclized intermediate?

You are likely observing the N-formylated intermediate, N-(2-amino-4-(methoxycarbonyl)phenyl)formamide. This occurs when the initial formylation of one amino group proceeds, but the subsequent intramolecular cyclization and dehydration stall. This is typically due to insufficient heating or a lack of a strong enough acid catalyst to promote the final ring closure.[5]

Q4: What is the purpose of converting the final product to a sulfate salt?

Converting the benzimidazole free base to its sulfate salt is often done to improve its physical properties. This can enhance crystallinity, improve handling characteristics, increase thermal stability, and modify solubility, which can be advantageous for storage, formulation, or specific downstream applications.

Core Synthesis and Mechanism

The synthesis proceeds via a well-established condensation-cyclization mechanism. Understanding this pathway is key to effective troubleshooting.

Reaction Pathway

The overall transformation is the reaction between methyl 3,4-diaminobenzoate and formic acid.

G cluster_start Starting Materials cluster_reaction Reaction Sequence SM1 Methyl 3,4-diaminobenzoate Intermediate N-Formyl Intermediate SM1->Intermediate + HCOOH - H₂O SM2 Formic Acid (HCOOH) SM2->Intermediate Product Methyl 1H-benzo[d]imidazole- 5-carboxylate (Free Base) Intermediate->Product Cyclization (Heat, Acid) - H₂O Salt Methyl 1H-benzo[d]imidazole- 5-carboxylate Sulfate Product->Salt + H₂SO₄ Troubleshooting Start Low Yield Detected Check_Purity Starting Material Purity - Methyl 3,4-diaminobenzoate - Formic Acid (Anhydrous?) Start->Check_Purity Step 1 Check_Conditions Reaction Conditions - Temperature (Reflux?) - Duration (Monitor by TLC) - Catalyst (Sufficient Acid?) Start->Check_Conditions Step 2 Check_Workup Isolation & Workup - pH Adjustment for Precipitation - Correct Extraction Solvent - Incomplete Salt Formation Start->Check_Workup Step 3 Solution_Purity Solution: Purify starting materials (Recrystallization/Distillation) Check_Purity->Solution_Purity Solution_Conditions Solution: Increase temperature/time; Add catalytic acid (e.g., HCl) Check_Conditions->Solution_Conditions Solution_Workup Solution: Perform pH titration; Screen solvents Check_Workup->Solution_Workup

Caption: Logical workflow for troubleshooting low product yield.

Issue 1: Low Yield or Stalled Reaction at the Free Base Stage
Potential Cause Underlying Chemistry Recommended Solution & Protocol
Insufficient Reaction Temperature The final dehydration step to form the aromatic ring is often kinetically slow and has a high activation energy. Heat is required to overcome this barrier. [5]Solution: Ensure the reaction mixture reaches and maintains reflux. Using formic acid as the solvent allows for a reaction temperature of approximately 100-110°C. If using a co-solvent, ensure it has a sufficiently high boiling point. Monitor reaction progress via Thin Layer Chromatography (TLC) until the starting diamine spot has been completely consumed. [6]
Sub-Optimal Acidity While formic acid is an acid, stronger catalytic acids can more effectively protonate the formyl intermediate, making the carbonyl carbon more electrophilic and accelerating the rate-limiting cyclization step. [7]Solution: Add a catalytic amount (5-10 mol%) of a stronger acid like hydrochloric acid (HCl) or p-toluenesulfonic acid (p-TsOH). Alternatively, polyphosphoric acid (PPA) can be used as both a solvent and a potent dehydrating agent, though this requires a more challenging work-up. [8]
Impure Starting Materials The starting material, methyl 3,4-diaminobenzoate, is typically prepared by the reduction of methyl 3-nitro-4-aminobenzoate. Incomplete reduction or other side products can introduce nucleophiles or bases that interfere with the desired reaction.Solution: Verify the purity of methyl 3,4-diaminobenzoate by NMR and melting point (lit. mp 118-121 °C). If impure, recrystallize from an appropriate solvent system (e.g., water or ethanol/water).
Improper Work-up/Isolation The benzimidazole product contains a basic imidazole nitrogen and an acidic N-H proton, making it amphoteric. During work-up, if the pH is too low or too high, the product will exist as a soluble salt, preventing its precipitation.Solution: After the reaction is complete, cool the mixture and pour it into cold water. Carefully neutralize the excess formic acid by the slow addition of a base like ammonium hydroxide or sodium bicarbonate. Monitor the pH and observe for maximum precipitation. The target pH will be near the molecule's isoelectric point. Filter the resulting solid and wash thoroughly with water to remove salts.
Issue 2: Poor Yield or Quality of the Sulfate Salt
Potential Cause Underlying Chemistry Recommended Solution & Protocol
Incorrect Stoichiometry of H₂SO₄ Adding too much sulfuric acid can lead to the formation of a highly hydrated or oily product. Insufficient acid will result in incomplete salt formation and a mixture of the salt and free base.Solution: Use a precise molar equivalent of sulfuric acid relative to the benzimidazole free base. Typically, a 1:1 molar ratio is targeted for a monosulfate salt. Dissolve the free base in a suitable solvent and add the calculated amount of H₂SO₄ dropwise with vigorous stirring.
Inappropriate Solvent for Salt Formation The ideal solvent should readily dissolve the free base but provide low solubility for the resulting sulfate salt, allowing for clean precipitation and high recovery.Solution: Polar protic solvents are often effective. Common choices include ethanol, methanol, or isopropanol. Protocol: Dissolve the purified methyl 1H-benzo[d]imidazole-5-carboxylate free base in a minimal amount of warm ethanol. In a separate flask, dilute the stoichiometric amount of concentrated sulfuric acid in a small volume of cold ethanol. Add the acid solution dropwise to the benzimidazole solution. The sulfate salt should precipitate. Cool the mixture in an ice bath to maximize recovery, then filter, wash with cold ethanol, and dry under vacuum.
Presence of Water Excessive water in the salt formation step can sometimes lead to the product "oiling out" or precipitating as a sticky, amorphous solid rather than a crystalline material.Solution: Ensure the free base is thoroughly dried before attempting salt formation. Use anhydrous solvents if facing persistent issues with product quality.
Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate
  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser, add methyl 3,4-diaminobenzoate (1.0 eq).

  • Reaction Initiation: Add an excess of formic acid (e.g., 5-10 volumes relative to the diamine) to act as both reactant and solvent.

  • Thermal Conditions: Heat the mixture to reflux (approx. 100-110°C) with stirring.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., in a 10% Methanol/Dichloromethane system), observing the disappearance of the starting material spot. The reaction typically takes 2-4 hours.

  • Work-up and Isolation:

    • Once complete, allow the reaction mixture to cool to room temperature.

    • Slowly pour the mixture into a beaker containing crushed ice or cold water (approx. 10 times the reaction volume).

    • Carefully neutralize the solution by adding concentrated ammonium hydroxide dropwise with stirring until maximum precipitation is observed (typically around pH 7-8).

    • Stir the resulting slurry in an ice bath for 30 minutes to ensure complete precipitation.

  • Purification:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake thoroughly with cold water to remove any residual salts.

    • Dry the solid under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.

Protocol 2: Formation of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate
  • Dissolution: Dissolve the dried methyl 1H-benzo[d]imidazole-5-carboxylate (1.0 eq) in a suitable solvent such as ethanol (approx. 10-15 mL per gram of free base). Gentle warming may be required.

  • Acid Addition: In a separate container, carefully dilute concentrated sulfuric acid (1.0 eq) with a small amount of the same cold solvent.

  • Precipitation: With vigorous stirring, add the sulfuric acid solution dropwise to the benzimidazole solution at room temperature. A precipitate should form.

  • Crystallization: Once the addition is complete, continue stirring for 30-60 minutes. Cool the mixture in an ice bath to maximize the yield of the crystalline salt.

  • Isolation: Collect the sulfate salt by vacuum filtration. Wash the solid with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to aid in drying.

  • Drying: Dry the final product under vacuum to a constant weight.

References
  • BenchChem. Technical Support Center: Optimizing Benzimidazole Derivative Synthesis.
  • ResearchGate. Optimization of benzimidazole synthesis.
  • BenchChem. Optimization of reaction conditions for benzimidazole synthesis.
  • ResearchGate. One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction.
  • ResearchGate. Optimization of the synthesis of benzimidazole derivative from citronellal.
  • Behjatmanesh-Ardakani, R., & Imanov, H. (2025). DFT study on the mechanism of benzimidazole synthesis from phenylenediamine and formic acid: Activation energies and transition states' locations. Chemical Review and Letters, 8(6), 1188-1199. Available at: [Link]

  • Organic Chemistry Portal. Benzimidazole synthesis. [Online] Available at: [Link]

  • ResearchGate. The cyclization of o-phenylenediamine and DMF catalyzed by an organic acid. [Online] Available at: [Link]

  • MDPI. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. [Online] Available at: [Link]

  • Wikipedia. Benzimidazole. [Online] Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1H-benzo[d]imidazole-5-carboxylate is a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents.[1] Its isolation as a sulfate salt is common, intended to improve handling and stability. However, this salt form introduces specific purification challenges, primarily related to its high polarity, solubility characteristics, and potential for co-precipitation with related impurities or residual sulfating agents.

This guide provides a comprehensive troubleshooting framework for researchers, chemists, and drug development professionals encountering difficulties in obtaining this compound at high purity. We will move from frequently asked questions to detailed troubleshooting protocols, explaining the scientific rationale behind each step to empower you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

Q1: My isolated product is a reddish-brown, viscous oil or sticky solid, not the expected crystalline material. What's causing this and how can I induce crystallization?

A: This is the most common issue reported for this compound. The viscous, oily nature is often due to the presence of hygroscopic impurities, residual solvents (like DMSO or DMF), or an excess of sulfuric acid from the salt formation step, which can suppress crystallization. The color may arise from trace impurities formed during the synthesis, which are often highly conjugated and colored.[2]

Expert Insight: The key is to remove these crystallization inhibitors. An effective strategy involves an intermediate workup step before attempting crystallization. Dissolve the crude oil in a suitable organic solvent like ethyl acetate (EtOAc) and wash it carefully with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes excess acid. Subsequent washes with brine will help remove water and water-soluble impurities. After drying the organic layer and concentrating it, you will have a much better starting material for crystallization.

Q2: What are the most likely impurities to co-purify with my target compound?

A: Impurities in benzimidazole synthesis are typically structurally related, making them difficult to remove.[3] Key impurities include:

  • Starting Materials: Unreacted 3,4-diaminobenzoic acid derivatives.

  • Hydrolysis Product: 1H-benzo[d]imidazole-5-carboxylic acid sulfate, formed by the hydrolysis of the methyl ester. This impurity is more polar and can be detected by TLC or HPLC.

  • Decarboxylation Product: Benzimidazole itself, which can form under harsh acidic or thermal conditions.[4]

  • Positional Isomers: Depending on the synthetic route, isomers like the -4-carboxylate or -6-carboxylate could be present.

  • Residual Acid: Excess sulfuric acid from salt formation.

Q3: How can I effectively monitor the purity of this highly polar salt using Thin-Layer Chromatography (TLC)?

A: Due to its polarity, the compound will show little to no movement in common non-polar solvent systems (e.g., Hexane/EtOAc). You need a more polar mobile phase.

  • Recommended TLC System: A good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH) in a 9:1 or 8:2 ratio.

  • Troubleshooting Streaking: If the spot streaks, it indicates strong interaction with the silica gel stationary phase. Adding a small amount (0.5-1%) of acetic acid or formic acid to the mobile phase can often resolve this by protonating the silica surface and ensuring the compound travels as a single ionic species.

  • Visualization: The benzimidazole core is UV-active, so it can be visualized under a UV lamp at 254 nm.[5] Staining with potassium permanganate can also be used to detect non-UV active impurities.

Q4: My compound's purity seems to decrease during workup or upon standing. What stability issues should I be aware of?

A: Benzimidazole esters, while generally stable, can be susceptible to hydrolysis back to the carboxylic acid, especially if exposed to moisture in either acidic or basic conditions. The sulfate salt form is acidic and can catalyze this hydrolysis if wet. Long-term stability studies on various benzimidazoles show that storage conditions are critical.[6]

Best Practices for Stability:

  • Always use anhydrous solvents for extractions and crystallization.

  • Thoroughly dry the purified product under vacuum.

  • Store the final compound in a desiccator at a low temperature (-20 °C is recommended for long-term storage) to minimize degradation.[6]

Section 2: Troubleshooting Guide

This section provides a logical workflow for tackling common purification roadblocks.

Initial Purification Strategy Decision Workflow

The first step after initial isolation is to assess the complexity of the crude product mixture by TLC. This will guide your choice of the most effective purification technique.

G start Crude Product (Post-Reaction Workup) tlc_check Assess Purity by TLC (e.g., 9:1 DCM/MeOH) start->tlc_check main_spot Is there one major spot with minor impurities? tlc_check->main_spot multiple_spots Are there multiple spots of similar intensity? main_spot->multiple_spots No recrystallize Proceed to Recrystallization (SOP-02) main_spot->recrystallize Yes column Proceed to Column Chromatography (SOP-03) multiple_spots->column Yes wash Perform Acid-Base Wash to remove non-basic impurities multiple_spots->wash No (Baseline or non-moving impurities) end Pure Compound recrystallize->end column->end wash->tlc_check

Sources

Technical Support Center: Optimizing Reaction Conditions for Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and optimization of methyl 1H-benzo[d]imidazole-5-carboxylate sulfate. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to assist researchers, chemists, and drug development professionals in navigating the complexities of this synthesis. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and overcome challenges in your laboratory work.

General Synthesis & Troubleshooting Workflow

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters to ensure high yield and purity. The general pathway involves the cyclization of a substituted o-phenylenediamine precursor to form the benzimidazole core, followed by salt formation.

Synthesis_Workflow cluster_synthesis Part 1: Benzimidazole Core Synthesis cluster_purification_salt Part 2: Purification & Salt Formation cluster_troubleshooting Troubleshooting Loop SM Starting Materials (e.g., Methyl 3-amino-4-nitrobenzoate) Reduction Nitro Group Reduction to Diamine Intermediate SM->Reduction e.g., Fe/NH4Cl Cyclization Cyclocondensation (e.g., with Formic Acid) Reduction->Cyclization One-pot or sequential FreeBase Crude Methyl 1H-benzo[d]imidazole-5-carboxylate Cyclization->FreeBase Purification Purification (Recrystallization / Chromatography) FreeBase->Purification Analysis In-Process Analysis (TLC, LC-MS, NMR) FreeBase->Analysis SaltFormation Sulfate Salt Formation (H2SO4 in suitable solvent) Purification->SaltFormation FinalProduct Final Product: This compound SaltFormation->FinalProduct LowYield Low Yield? Analysis->LowYield Check Conversion Impurity Impurity Issues? Analysis->Impurity Check Purity LowYield->Cyclization Optimize Conditions Impurity->Purification Refine Method Troubleshooting_Low_Yield Start Low Yield of Benzimidazole Check_Temp Is Temperature Optimal? Start->Check_Temp Check_Time Is Reaction Time Sufficient? Check_Temp->Check_Time Yes Increase_Temp Action: Increase Temperature Incrementally (e.g., 80°C -> 100°C) Check_Temp->Increase_Temp No Check_Catalyst Is a Catalyst/Acid Used? Check_Time->Check_Catalyst Yes Increase_Time Action: Extend Reaction Time (Monitor by TLC/LC-MS) Check_Time->Increase_Time No Check_SideProducts Side Products Detected (TLC/LC-MS)? Check_Catalyst->Check_SideProducts Yes Add_Catalyst Action: Add Acid Catalyst (e.g., p-TsOH, PPA) Check_Catalyst->Add_Catalyst No Analyze_SideProducts Action: Characterize Side Products to Understand Pathway Check_SideProducts->Analyze_SideProducts Yes Degradation_Risk Caution: High temps (>150°C) can cause degradation Increase_Temp->Degradation_Risk

Caption: A decision tree for troubleshooting low reaction yields.

Recommended Parameters: The optimal conditions are highly dependent on the specific substrates and C1 source used.

ParameterRecommended RangeRationale & Key Considerations
Temperature 80 - 150 °CLower temperatures may lead to slow or incomplete reactions. However, temperatures exceeding 150-200°C can cause degradation of the starting materials or product. [1]
Solvent DMSO, DMF, Ethanol, ToluenePolar aprotic solvents like DMSO can facilitate the reaction. [2]Using a solvent that forms an azeotrope with water (like toluene with a Dean-Stark trap) can drive the equilibrium toward the product.
Catalyst Polyphosphoric acid (PPA), p-TsOH, mineral acids (HCl)Acid catalysts protonate the carbonyl group, making it more electrophilic and accelerating the cyclization. PPA can also act as a dehydrating agent. [3]
Reaction Time 2 - 24 hoursMonitor the reaction progress by TLC or LC-MS to determine the optimal time and avoid decomposition from prolonged heating.
Q5: I'm observing significant side product formation. What are the likely culprits and how can I suppress them?

Side reactions can drastically reduce your yield by consuming starting materials. [1]

  • Incomplete Reduction: If starting from a nitro compound, incomplete reduction will leave unreacted nitro-amine, which cannot cyclize. Ensure your reducing agent is fresh and used in sufficient stoichiometry.

  • Benzodiazepine Formation: The reaction of o-phenylenediamines with β-ketoesters can sometimes lead to the formation of benzodiazepines as a competing side reaction. [1]This is less common with C1 sources like formic acid but is a consideration if other synthons are used.

  • Oxidation of Diamine: As mentioned, the o-phenylenediamine intermediate is sensitive to air. If the reaction solution turns dark purple or black, it's a sign of oxidation. Working under an inert atmosphere can mitigate this.

Problem: Purification and Isolation Challenges

Even with a successful reaction, isolating a pure product can be challenging.

Q6: My crude product is highly colored (dark brown/black). How can I effectively decolorize it?

Causality: Color impurities often arise from the oxidation of the o-phenylenediamine precursor or from minor, highly conjugated side products formed at high temperatures.

Protocol: A standard and effective method is treatment with activated carbon during recrystallization. [4][5]

  • Dissolve the crude benzimidazole free base in a suitable boiling solvent (e.g., water or an ethanol/water mixture). [5]2. Add a small amount of activated decolorizing carbon (typically 1-2% w/w) to the hot solution.

  • Keep the solution at or near boiling for 10-15 minutes to allow the carbon to adsorb the impurities. [5]4. Perform a hot filtration through a pre-heated funnel containing Celite or filter paper to remove the carbon. This step must be done quickly to prevent premature crystallization in the funnel. [4]5. Allow the clear, hot filtrate to cool slowly to induce crystallization of the purified product.

Q7: My sulfate salt is oiling out or not precipitating cleanly. What should I do?

Causality: This issue typically points to a problem with the chosen solvent system or the rate of addition of sulfuric acid. The product's salt may be too soluble in the chosen solvent, or supersaturation is not being effectively relieved.

Solutions:

  • Solvent Choice: The ideal solvent should readily dissolve the free base but provide poor solubility for the sulfate salt. Common choices include isopropanol (IPA), ethanol, or ethyl acetate. You may need to experiment with solvent mixtures (e.g., IPA/heptane) to find the optimal anti-solvent system.

  • Temperature Control: Cool the solution of the free base (e.g., to 0-5 °C) before and during the addition of sulfuric acid. This decreases the solubility of the salt and promotes clean precipitation.

  • Slow Addition: Add the sulfuric acid solution dropwise with vigorous stirring. A rapid pH change can cause the product to crash out as an oil.

  • Seeding: If you have a small amount of crystalline solid, adding a seed crystal can help induce proper crystallization.

Problem: Product Stability and Characterization
Q8: How should I store the final sulfate salt? Are there any known stability issues?

Benzimidazole derivatives are generally stable, especially as crystalline salts. [6]However, good laboratory practice is essential.

  • Storage Conditions: Store the final product in a tightly sealed container, protected from light and moisture, at room temperature or refrigerated (2-8 °C) for long-term storage. A comprehensive stability study of various benzimidazoles showed that storage at -20 °C is effective for preserving standard solutions. [6]* Potential Issues: While the core is robust, the ester functional group could be susceptible to hydrolysis under strongly acidic or basic conditions over long periods, especially in the presence of moisture. Ensure the final product is thoroughly dried.

Validated Experimental Protocols

Protocol 1: One-Pot Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate

This protocol is adapted from general procedures for reductive cyclization. [2][7]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-amino-4-nitrobenzoate (1.0 eq) and a suitable solvent such as ethanol or dimethyl sulfoxide (DMSO).

  • Reduction: Add sodium dithionite (Na₂S₂O₄) (4.0 eq) to the mixture. [2]3. Cyclization: Add the C1 source, for example, an aldehyde (1.0 eq), to the reaction mixture.

  • Heating: Heat the reaction mixture to 90 °C and stir for 3-5 hours. [2]Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: The crude product will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum. This crude solid is the free base.

Protocol 2: Formation of the Sulfate Salt
  • Dissolution: Dissolve the crude methyl 1H-benzo[d]imidazole-5-carboxylate (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol (IPA), with gentle warming if necessary.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Acidification: In a separate flask, prepare a solution of concentrated sulfuric acid (0.5 eq for the mono-sulfate salt, assuming H₂SO₄ is a diprotic acid and the benzimidazole is a mono-basic base) in cold IPA. Caution: This is highly exothermic.

  • Precipitation: Add the sulfuric acid solution dropwise to the stirred benzimidazole solution. A white precipitate should form.

  • Maturation: Continue stirring the resulting slurry in the ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the white solid by vacuum filtration. Wash the filter cake with cold IPA, followed by a non-polar solvent like hexane, to facilitate drying.

  • Drying: Dry the final sulfate salt in a vacuum oven at 40-50 °C until a constant weight is achieved.

References

  • BenchChem. (2025). Troubleshooting Low Yields in the Synthesis of Substituted Benzimidazoles: A Technical Support Guide.
  • ResearchGate. (n.d.).
  • DergiPark. (2023).
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • PubMed. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.
  • Organic Syntheses. (n.d.). Benzimidazole.
  • ChemBK. (2024).
  • Wiley Online Library. (n.d.). The Chemistry of Heterocyclic Compounds, The Chemistry of the Benzimidazoles.
  • MDPI. (n.d.). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs.
  • Organic Chemistry Portal. (n.d.). Synthesis of benzimidazoles.
  • Guidechem. (n.d.).
  • Wikipedia. (n.d.). Benzimidazole.
  • PubMed. (2024).
  • ChemicalBook. (n.d.).
  • CUTM Courseware. (n.d.).
  • MedCrave online. (2017).
  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid.
  • Bentham Science Publishers. (2024).
  • PubMed. (1999). Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists.

Sources

Technical Support Center: Stability and Handling of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for methyl 1H-benzo[d]imidazole-5-carboxylate sulfate (CAS No. 131020-58-1). This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this important chemical intermediate.[1][2] Given the limited specific literature on this exact salt, this guide synthesizes data from closely related benzimidazole structures to provide a robust framework for its handling and use.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the storage and inherent stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability in its solid state, the compound should be stored in a cool, dark, and dry environment.[3] Based on the general stability of benzimidazole derivatives, the following conditions are recommended:

  • Temperature: For long-term storage, maintain at 2-8°C or -20°C.[3][4]

  • Light: Protect from light. Benzimidazole rings are known to be photosensitive, particularly in solution, which can lead to photodegradation.[3][5][6][7] Storing the solid in an amber vial inside a desiccator is a best practice.

  • Moisture: Keep in a tightly sealed container with a desiccant. The sulfate salt is hygroscopic, and moisture can accelerate hydrolytic degradation of the methyl ester group.

  • Atmosphere: For maximum stability, consider storing under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidative degradation.

Q2: What are the primary chemical degradation pathways for this molecule?

A2: Based on its structure—a benzimidazole core with a methyl ester substituent—three primary degradation pathways are anticipated:

  • Hydrolysis: The methyl ester group (-COOCH₃) is susceptible to hydrolysis, especially under basic (alkaline) conditions, which would yield the corresponding carboxylic acid (1H-benzo[d]imidazole-5-carboxylic acid) and methanol.[3][8] Acid-catalyzed hydrolysis can also occur but is typically slower.

  • Oxidation: The electron-rich benzimidazole ring system is vulnerable to oxidation.[9][10] This can lead to the formation of N-oxides or cleavage of the imidazole ring, especially in the presence of oxidizing agents or under thermal stress.[9][11][12]

  • Photodegradation: Many benzimidazole-containing compounds exhibit significant degradation upon exposure to UV or even ambient light, particularly when in solution.[6][7][13] This can lead to a complex mixture of photoproducts.

Q3: Which solvents are recommended for preparing stable experimental solutions?

A3: The choice of solvent is critical.

  • Recommended: Aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally preferred for short-term use as they do not participate in hydrolysis.

  • Use with Caution: Protic solvents like methanol or ethanol can undergo transesterification with the methyl ester group over time, especially if acidic or basic catalysts are present. While often used for initial dissolution, solutions in these solvents should be prepared fresh.

  • pH Considerations: If aqueous solutions are necessary, they should be buffered to a slightly acidic pH (e.g., pH 3-5). Alkaline conditions (pH > 7) will significantly accelerate the hydrolysis of the methyl ester.[7] Acidic conditions can improve the stability of some benzimidazoles by protonating the imidazole ring, but strong acids may accelerate hydrolysis.[7]

Q4: How does the sulfate salt form affect the compound's stability compared to the free base?

A4: Converting a compound to a salt is a common strategy to improve its properties.[14] The sulfate salt of methyl 1H-benzo[d]imidazole-5-carboxylate is expected to have:

  • Enhanced Solubility: Salts are generally more soluble in aqueous media than their corresponding free bases.

  • Improved Stability: The salt form can increase the stability of the solid state by creating a more stable crystal lattice. In solution, the salt will create a slightly acidic environment, which can help protect the ester group from base-catalyzed hydrolysis.

Section 2: Troubleshooting Guide

This section provides structured guidance for resolving specific experimental issues.

Issue 1: Inconsistent analytical results or a gradual loss of compound concentration in solution.

This is a classic sign of compound instability in your experimental matrix. The workflow below helps diagnose the root cause.

start Inconsistent Results / Potency Loss Observed prep_fresh Prepare a Fresh Solution from Solid Stock start->prep_fresh protect_light Protect Solution from Light (Amber Vials, Foil) prep_fresh->protect_light run_control Analyze Immediately (t=0) as Control protect_light->run_control incubate Incubate Aliquots Under Experimental Conditions run_control->incubate analyze_time Analyze at Timed Intervals (e.g., 2, 4, 8, 24h) incubate->analyze_time compare Compare Results to t=0 Control analyze_time->compare stable Problem Resolved: Instability was in Old Solution compare->stable No Degradation unstable Degradation Still Occurs compare->unstable Degradation check_ph Is pH of the medium > 6? unstable->check_ph hydrolysis Likely Cause: Base-Catalyzed Hydrolysis. Buffer to pH 3-5. check_ph->hydrolysis Yes check_light Was the solution protected from light? check_ph->check_light No photolysis Likely Cause: Photodegradation. Maintain light protection. check_light->photolysis No check_light->photolysis Yes, but still degrades

Caption: Workflow for troubleshooting solution instability.

Issue 2: Appearance of new, unidentified peaks in my chromatogram (e.g., HPLC, LC-MS).

The appearance of new peaks strongly suggests the formation of degradation products. A forced degradation study is the definitive way to identify these products and understand the molecule's liabilities.[15][16][17]

The diagram below illustrates the most probable degradation products arising from hydrolysis and oxidation.

Parent Methyl 1H-benzo[d]imidazole-5-carboxylate Hydrolysis_Product 1H-benzo[d]imidazole-5-carboxylic acid (Hydrolysis Product) Parent->Hydrolysis_Product H₂O / OH⁻ or H⁺ (Hydrolysis) Oxidation_Product N-Oxide or Ring-Opened Species (Oxidation Products) Parent->Oxidation_Product [O] (Oxidation)

Sources

Technical Support Center: Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 1H-benzo[d]imidazole-5-carboxylate sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this compound in various assays and synthetic applications. As Senior Application Scientists, we have compiled this information to ensure the accuracy and success of your experiments.

Frequently Asked Questions (FAQs)

This section addresses common questions about the properties, handling, and storage of this compound.

1. What is this compound?

This compound, with the CAS number 131020-58-1 and molecular formula C9H10N2O6S, is a chemical intermediate.[1][2] It is primarily used in the synthesis of bioisosteric benzimidazoles that act as inhibitors of human cytosolic phospholipase A2α.[1]

2. What are the physical and chemical properties of this compound?

  • Appearance: Reddish-brown viscous liquid.[1]

  • Molecular Weight: 274.25 g/mol .[1]

  • Solubility: While specific data for the sulfate salt is limited, the parent compound, methyl 1H-benzo[d]imidazole-5-carboxylate, is noted to have good solubility in common organic solvents.[3] For aqueous solutions, the pH will significantly impact the solubility of the sulfate salt.

  • Stability: Benzimidazole derivatives can be susceptible to degradation under certain conditions. A comprehensive study on the stability of various benzimidazole drug residues revealed that storage conditions significantly impact their integrity. For instance, working solutions are best stored at -80 °C or -20 °C and should be freshly prepared monthly.[4] It is recommended to store this compound in a cool, dark, and dry place to minimize degradation.

3. How should I store and handle this compound?

The compound should be stored in a tightly sealed container under an inert atmosphere at room temperature.[3] Given the stability data for other benzimidazoles, long-term storage at -20°C or -80°C is advisable, especially for solutions.[4] Avoid contact with skin and eyes.[3]

4. In which solvents should I dissolve the compound for my assays?

For analytical assays such as HPLC or LC-MS, a common starting point is to dissolve the compound in a polar organic solvent like methanol or acetonitrile. For NMR analysis, deuterated solvents such as DMSO-d6 or methanol-d4 are typically used. The solubility of the sulfate salt in aqueous buffers will be pH-dependent.

Troubleshooting Guide for Analytical Assays

This section provides detailed guidance on troubleshooting common issues encountered during the analysis of this compound and its derivatives by NMR and LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and purity assessment. However, several issues can arise during sample preparation and data acquisition.

dot

Caption: NMR Troubleshooting Workflow

Common NMR Issues and Solutions

Problem Potential Cause Recommended Solution
Broad or distorted peaks - Poor magnet shimming.- Presence of paramagnetic impurities.- Compound aggregation at high concentrations.- Reshim the magnet.- Filter the sample through a small plug of celite or use a metal scavenger.- Dilute the sample.
Poor signal-to-noise ratio - Low sample concentration.- Insufficient number of scans.- Increase the sample concentration if solubility permits.- Increase the number of scans.
Inaccurate integration - Overlapping peaks.- Poor phasing.- Incorrectly set integration limits.- Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.[3]- Carefully re-phase the spectrum.- Manually adjust the integration regions.
Unexpected chemical shifts - Different deuterated solvent used.- pH effects, especially for the sulfate salt.- Presence of impurities.- Ensure consistency in the solvent used for comparison.- Consider the effect of pH on the protonation state of the molecule.- Purify the sample and re-acquire the spectrum.

Representative ¹H-NMR Data for a Methyl 1H-benzimidazole-5-carboxylate Derivative

The following table provides an example of the expected chemical shifts for a related benzimidazole derivative. The exact shifts for the sulfate salt may vary.

Proton Chemical Shift (δ ppm) Multiplicity Coupling Constant (J Hz)
OCH₃3.90s-
H-48.34d1.6
H-68.01dd8.4, 1.6
H-77.52d8.4
Data adapted from a similar compound.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is essential for verifying the molecular weight and purity of your compound.

dot

Caption: LC-MS Troubleshooting Workflow

Common LC-MS Issues and Solutions

Problem Potential Cause Recommended Solution
Peak tailing or fronting in LC - Interaction of the basic benzimidazole nitrogen with acidic silanols on the column.- Column overload.- Add a small amount of a competing base (e.g., triethylamine) or an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase.- Inject a smaller sample volume or a more dilute sample.
Variable retention times in LC - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- Ensure the column is fully equilibrated with the mobile phase before injection.- Use a column oven to maintain a constant temperature and ensure the mobile phase is well-mixed.
Low signal intensity in MS - Poor ionization efficiency.- Inappropriate mobile phase additives.- Optimize ion source parameters (e.g., capillary voltage, gas flow rates).- For positive ion mode, ensure the mobile phase is acidic (e.g., with 0.1% formic acid).
Multiple adducts in MS - Presence of various salts in the sample or mobile phase.- The expected [M+H]⁺ ion for the free base is at m/z 177.1. The sulfate salt may show different adducts. Simplify the mobile phase if possible.

Step-by-Step Protocol for a General LC-MS Analysis

  • Sample Preparation: Dissolve a small amount of this compound in methanol or acetonitrile to a concentration of approximately 1 mg/mL. Further dilute this stock solution with the initial mobile phase to a final concentration of 10-100 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a good starting point.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A typical gradient would be to start with 5-10% B, ramp to 95% B over several minutes, hold, and then return to the initial conditions to re-equilibrate.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Capillary Voltage: 3-4 kV.

    • Gas Temperature: 300-350 °C.

    • Nebulizer Pressure: 30-50 psi.

Troubleshooting Guide for Synthetic Applications

As an intermediate in the synthesis of phospholipase A2α inhibitors, several challenges can arise during the reaction and workup stages.

Generalized Synthetic Workflow

dot

Caption: Generalized Synthetic Workflow

Common Synthetic Issues and Solutions

Problem Potential Cause Recommended Solution
Incomplete reaction - Insufficiently strong base to deprotonate the benzimidazole nitrogen.- Low reaction temperature or short reaction time.- Poor solubility of reactants.- Use a stronger base (e.g., NaH, K₂CO₃).- Increase the reaction temperature and/or extend the reaction time.- Use a solvent in which all reactants are soluble (e.g., DMF, DMSO).
Formation of multiple products - N1 vs. N3 alkylation of the benzimidazole ring.- Side reactions involving the ester group (e.g., hydrolysis, transesterification).- The regioselectivity of alkylation can be solvent and counter-ion dependent. It may be necessary to separate the isomers chromatographically.- Ensure anhydrous conditions and use a non-nucleophilic base to avoid reactions at the ester.
Difficult purification - Similar polarity of the starting material, product, and byproducts.- Optimize the mobile phase for column chromatography; a gradient elution may be necessary.- Consider recrystallization from a suitable solvent system.
Low yield - Any of the above issues.- Degradation of starting material or product under the reaction conditions.- Systematically investigate the reaction parameters (base, solvent, temperature, time) to optimize the reaction.- Ensure the reaction is performed under an inert atmosphere if reactants are sensitive to air or moisture.

By understanding the potential challenges and implementing these troubleshooting strategies, researchers can more effectively utilize this compound in their scientific endeavors.

References

  • SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES - DergiPark. Available at: [Link].

  • Expedient synthesis of benzimidazoles using amides - The Royal Society of Chemistry. Available at: [Link].

  • Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem. Available at: [Link].

  • 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001525). Available at: [Link].

  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - RSC Publishing. Available at: [Link].

  • 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability - PMC - NIH. Available at: [Link].

  • Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed. Available at: [Link].

  • BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS - Malaysian Journal of Analytical Sciences. Available at: [Link].

  • Synthesis of benzoyl phenyl benzoates as effective inhibitors for phospholipase A2 and hyaluronidase enzymes - PubMed. Available at: [Link].

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction - MedCrave online. Available at: [Link].

  • Methods for Synthesizing Benzimidazole Carboxylic Acids - ResearchGate. Available at: [Link].

  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed. Available at: [Link].

  • (PDF) Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - ResearchGate. Available at: [Link].

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. Available at: [Link].

Sources

Technical Support Center: Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of methyl 1H-benzo[d]imidazole-5-carboxylate sulfate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reliability.

Introduction: Synthesis Overview

The synthesis of methyl 1H-benzo[d]imidazole-5-carboxylate is most commonly achieved via the Phillips condensation reaction.[1][2][3] This involves the cyclization of methyl 3,4-diaminobenzoate with formic acid, often under acidic conditions and with heating. The resulting benzimidazole is then protonated with sulfuric acid to yield the final sulfate salt. While seemingly straightforward, this pathway is susceptible to several side reactions that can impact yield, purity, and scalability. This guide provides a structured, question-and-answer approach to address these potential challenges.

Core Reaction Scheme

The primary transformation consists of two main steps:

  • Benzimidazole Formation: Condensation of methyl 3,4-diaminobenzoate with a C1 source, typically formic acid.

  • Salt Formation: Protonation of the benzimidazole product with sulfuric acid.

Troubleshooting Guide

This section addresses specific experimental issues in a Q&A format, providing insights into the root causes and offering validated solutions.

Question 1: My yield of methyl 1H-benzo[d]imidazole-5-carboxylate is significantly lower than expected. What are the likely causes?

Low yield is a common issue that can stem from several factors, from incomplete reactions to product degradation.

Potential Cause A: Incomplete Cyclization

The condensation of the diamine with formic acid requires sufficient heat to overcome the activation energy for both the initial N-acylation and the subsequent intramolecular cyclization and dehydration.

  • Causality: The Phillips reaction often requires elevated temperatures to drive the dehydration step that forms the imidazole ring.[2][4] Insufficient heating can lead to the accumulation of the N-formyl intermediate without cyclization.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure the reaction mixture reaches the target temperature (often refluxing in formic acid, >100 °C). Use a calibrated thermometer immersed in the reaction mixture.

    • Increase Reaction Time: If the temperature is correct, extend the reaction time and monitor progress using Thin Layer Chromatography (TLC).

    • Alternative Reagents: Consider using trimethyl orthoformate as the C1 source, which can sometimes facilitate cyclization under milder conditions by producing methanol as a volatile byproduct.[5]

Potential Cause B: Side Product Formation

Several side reactions can consume starting materials and reduce the yield of the desired product.

  • Causality: The presence of two amino groups in methyl 3,4-diaminobenzoate allows for the possibility of over-acylation.

  • Key Side Product: Formation of the N,N'-diformyl intermediate, methyl 3,4-bis(formamido)benzoate. This species is stable and may not efficiently cyclize under standard reaction conditions.

  • Troubleshooting Steps:

    • Stoichiometry Control: While formic acid is often used as the solvent, using a slight excess (e.g., 1.1-1.5 equivalents) in a high-boiling inert solvent like toluene or xylene can minimize diformylation.

    • Analytical Confirmation: Use LC-MS to look for a mass corresponding to the diformylated product (Expected [M+H]⁺ for C₁₀H₁₀N₂O₄ ≈ 223.07).

Potential Cause C: Product Degradation

Prolonged exposure to high temperatures and strong acids can lead to the degradation of both the starting material and the final product.

  • Causality: The ester group on the benzimidazole is susceptible to hydrolysis under harsh acidic conditions, especially if water is present. This would form the less soluble 1H-benzo[d]imidazole-5-carboxylic acid.[6]

  • Troubleshooting Steps:

    • Minimize Water: Use anhydrous reagents and solvents where possible.

    • Temperature Control: Avoid excessive heating. Once the reaction is complete by TLC, proceed with workup promptly.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (N₂ or Ar) can prevent oxidative side reactions that may lead to colored impurities and degradation.

Question 2: My final product is a dark, tarry solid instead of the expected reddish-brown powder. What caused this?

Product discoloration and charring are classic signs of degradation, particularly during the sulfation step.

Potential Cause A: Aggressive Sulfation

Concentrated sulfuric acid is a powerful dehydrating and oxidizing agent. Its addition to the benzimidazole intermediate must be carefully controlled.

  • Causality: The exothermic reaction between sulfuric acid and the organic material can cause localized overheating, leading to charring and decomposition.[7]

  • Troubleshooting Protocol:

    • Cooling: Always perform the addition of concentrated sulfuric acid in an ice-water bath (0-5 °C).

    • Slow Addition: Add the sulfuric acid dropwise to a solution or suspension of the benzimidazole in a suitable solvent (e.g., isopropanol, ethanol) to help dissipate heat.

    • Stirring: Ensure vigorous mechanical or magnetic stirring during the addition to prevent hot spots.

Potential Cause B: Oxidative Side Reactions

The starting diamine is sensitive to air oxidation, which can introduce colored impurities that persist through the synthesis.

  • Causality: Aromatic diamines, like methyl 3,4-diaminobenzoate, can oxidize to form highly colored quinone-imine type structures, especially in the presence of air and trace metals.[8]

  • Preventative Measures:

    • Use High-Purity Starting Material: Ensure the methyl 3,4-diaminobenzoate is of high purity and has not darkened during storage.

    • Inert Atmosphere: For best results, conduct the initial cyclization step under an inert atmosphere.

    • Purification: If colored impurities form, they can sometimes be removed by treating a solution of the crude product with activated charcoal before crystallization.

Question 3: I see an unexpected peak in my NMR/LC-MS analysis. What could it be?

Unexpected peaks are typically due to the side products discussed previously or incomplete reactions. A systematic analysis is key to identification.

Table 1: Common Impurities and Their Identification

Compound NameStructureExpected [M+H]⁺Key ¹H NMR Signals (DMSO-d₆)
Methyl 3,4-diaminobenzoate C₈H₁₀N₂O₂167.08Singlet ~3.7 ppm (O-CH₃), Aromatic protons ~6.5-7.5 ppm, Broad singlets for NH₂
Methyl 3-amino-4-formamidobenzoate C₉H₁₀N₂O₃195.07Singlet ~3.8 ppm (O-CH₃), Formyl proton ~8.2 ppm, Aromatic protons, Amide NH
1H-benzo[d]imidazole-5-carboxylic acid C₈H₆N₂O₂177.05No O-CH₃ signal, Carboxylic acid proton >12 ppm (broad), Aromatic & Imidazole CH
Troubleshooting Workflow for Impurity Identification

G Start Unexpected Peak Observed (LC-MS / NMR) CheckMS Check Mass of Impurity via LC-MS Start->CheckMS CheckStart Mass matches Starting Material? CheckMS->CheckStart CheckInter Mass matches N-formyl Intermediate? CheckStart->CheckInter No Sol_Incomplete Diagnosis: Incomplete Reaction Solution: Increase reaction time or temperature. CheckStart->Sol_Incomplete Yes CheckHydro Mass matches Hydrolyzed Acid? CheckInter->CheckHydro No Sol_Cyclization Diagnosis: Incomplete Cyclization Solution: Ensure sufficient heat and anhydrous conditions. CheckInter->Sol_Cyclization Yes Sol_Hydrolysis Diagnosis: Ester Hydrolysis Solution: Use anhydrous reagents; avoid prolonged heating in acid. CheckHydro->Sol_Hydrolysis Yes Other Diagnosis: Other Side Product Action: Further characterization (e.g., 2D NMR) required. CheckHydro->Other No

Caption: Troubleshooting workflow for impurity identification.

Frequently Asked Questions (FAQs)

Q1: What is the role of the acid in the Phillips condensation step? The acid, typically formic acid itself or an additive like HCl, serves two purposes.[1] First, it acts as a reactant (the C1 source). Second, it catalyzes the dehydration of the cyclized intermediate, facilitating the formation of the aromatic imidazole ring.

Q2: Can I use a different acid for the cyclization, like acetic acid? Yes, but this will result in a different product. Using acetic acid would yield methyl 2-methyl-1H-benzo[d]imidazole-5-carboxylate. The choice of carboxylic acid determines the substituent at the 2-position of the benzimidazole ring.[2][4]

Q3: How should I purify the crude methyl 1H-benzo[d]imidazole-5-carboxylate before sulfation? Purification is crucial for obtaining a high-quality final product.

  • Protocol: After the initial reaction, the excess formic acid is typically removed under reduced pressure. The residue can be neutralized with a base like sodium bicarbonate solution, which will precipitate the crude benzimidazole. The solid can then be collected by filtration, washed with water, and dried. For higher purity, recrystallization from a solvent system like ethanol/water or isopropanol is effective.

Q4: Is the final sulfate salt stable? How should it be stored? The sulfate salt is generally a stable, crystalline solid, which is often easier to handle and purify than the free base.[9][10] It should be stored in a tightly sealed container in a cool, dry place, protected from light and moisture. Its hygroscopic nature means it can absorb water from the air, which could affect weighing accuracy.

Key Reaction Mechanisms

Understanding the mechanisms of formation for both the product and side products is essential for effective troubleshooting.

Main and Side Reaction Pathways

G cluster_main Main Reaction Pathway cluster_side Side Reactions SM Methyl 3,4-diaminobenzoate Inter1 N-formyl Intermediate SM->Inter1 + HCOOH (Acylation) Inter2 Cyclized Intermediate (Aminal) Inter1->Inter2 Intramolecular Cyclization Side1 N,N'-diformyl Side Product Inter1->Side1 + HCOOH (Over-acylation) Prod_FB Methyl 1H-benzo[d]imidazole- 5-carboxylate (Free Base) Inter2->Prod_FB - H₂O (Dehydration) Side2 Hydrolyzed Product (Carboxylic Acid) Prod_FB->Side2 + H₂O / H⁺ (Hydrolysis) Final_Salt Sulfate Salt Prod_FB->Final_Salt + H₂SO₄ (Protonation)

Caption: Reaction pathways in the synthesis.

References

  • Organic Syntheses. (2021). Preparation of 1-Benzyl-7-methylene-1,5,6,7-tetrahydro-4H-benzo[d]imidazol-4-one. Available at: [Link]

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. Available at: [Link]

  • DergiPark. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Available at: [Link]

  • RSC Publishing. (2016). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. Available at: [Link]

  • ChemBK. (2024). Methyl 1H-benzo[d]imidazole-5-carboxylate. Available at: [Link]

  • National Institutes of Health (NIH). (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Available at: [Link]

  • MDPI. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 2 Proposed reaction mechanism for the formation of benzimidazole using sulfonated graphene oxide as heterogeneous catalyst. Available at: [Link]

  • AdiChemistry. (n.d.). PHILLIPS CONDENSATION REACTION | EXPLANATION. Available at: [Link]

  • CoLab. (2010). Phillips‐Ladenburg Benzimidazole Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Available at: [Link]

  • Semantic Scholar. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Available at: [Link]

  • National Institutes of Health (NIH). (2014). Chemical Sulfation of Small Molecules – Advances and Challenges. Available at: [Link]

  • Wikipedia. (n.d.). Benzimidazole. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. Available at: [Link]

Sources

Technical Support Center: Strategies to Increase the Solubility of Methyl 1H-Benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with methyl 1H-benzo[d]imidazole-5-carboxylate sulfate. Our goal is to provide a structured, scientifically-grounded framework for systematically troubleshooting and enhancing the aqueous solubility of this compound, moving from fundamental principles to advanced formulation strategies.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and provides the core knowledge needed to make informed experimental decisions.

Q1: Why is my this compound poorly soluble, especially in neutral buffers?

A1: The solubility behavior of this molecule is dictated by its chemical structure. The core issue stems from the large, hydrophobic benzimidazole ring system. While the compound is provided as a sulfate salt to improve its handling and initial wetting, its behavior in solution is governed by a pH-dependent equilibrium.

  • Molecular Structure: The benzimidazole core is a weak base. In solution, the protonated (cationic) form of the molecule exists in equilibrium with the neutral (free base) form.

  • pH-Dependence: At acidic pH values (below its pKa), the benzimidazole nitrogen is protonated, forming a cation. This charged species has a much higher affinity for water, leading to significantly increased solubility.[1][2] In neutral or alkaline media (pH > pKa), the compound exists predominantly in its neutral, less polar form, which is poorly soluble in water.[3]

  • The Sulfate Salt: You have the sulfate salt, which means the compound was crystallized from an acidic solution. When you add it to a neutral buffer (like PBS pH 7.4), the buffer's capacity can neutralize the acidic nature of the salt, causing the compound to convert to its less soluble free base form and potentially precipitate.

The diagram below illustrates this critical pH-dependent equilibrium.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) Protonated Protonated Cation (More Soluble) Neutral Neutral Free Base (Poorly Soluble) Protonated->Neutral + H₂O - H₃O⁺

Caption: pH-dependent equilibrium of the benzimidazole core.

Q2: What is the most critical first step I should take to improve solubility?

A2: The most crucial initial step is to determine the compound's pH-solubility profile . Given the weak base nature of the benzimidazole moiety, pH adjustment is the most direct and impactful method for enhancing solubility.[3] By systematically measuring the compound's solubility across a range of pH values (e.g., pH 2 to pH 8), you can quantify this relationship and identify the pH at which your target concentration can be achieved. This data forms the foundation for all subsequent formulation decisions.

Q3: My biological assay must be performed at a near-neutral pH. What are my options?

A3: This is a common constraint. If acidic conditions are not viable, you must explore formulation technologies that enhance solubility in the desired pH range. The recommended order of investigation is:

  • Co-solvents: The use of water-miscible organic solvents (co-solvents) is a straightforward and widely used technique.[4][5] These solvents reduce the overall polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds. Common examples include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Cyclodextrin Complexation: This is a more advanced but highly effective method. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate the poorly soluble benzimidazole portion of your molecule, forming an inclusion complex that has greatly enhanced aqueous solubility.[1][3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative in pharmaceutical development.[3]

  • Solid Dispersions: For solid dosage form development, creating a solid dispersion is a powerful strategy. This involves dispersing the drug in a hydrophilic polymer matrix, often in an amorphous state, which can significantly improve the dissolution rate and apparent solubility.[6]

Q4: Are there any solubilization techniques I should be cautious about with this specific compound?

A4: Yes. While surfactants are a common tool for solubilization, caution is warranted. Your compound is the salt of a cationic base. The addition of anionic surfactants , such as sodium lauryl sulfate (SLS), could lead to an ion-pairing reaction in solution, forming a new, potentially less soluble salt that precipitates.[7][8] This can counterintuitively decrease solubility. If surfactants are to be explored, non-ionic (e.g., Tween® 80, Poloxamers) or cationic surfactants should be prioritized, and any candidate must be carefully screened.

Q5: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my experiments?

A5: This distinction is critical for obtaining reliable and reproducible experimental results.

  • Kinetic Solubility: This is typically a high-throughput measurement where a concentrated stock of the compound (e.g., in 100% DMSO) is rapidly diluted into an aqueous buffer. It measures the concentration before the compound starts to precipitate. This method is fast but often overestimates the true solubility and can lead to solutions that are supersaturated and precipitate over time, causing artifacts in your assay.[9]

  • Thermodynamic (or Equilibrium) Solubility: This is the true, stable solubility of the compound. It is measured by allowing an excess of the solid compound to equilibrate with the solvent over a prolonged period (e.g., 24-72 hours) until the solution is saturated. The classic "shake-flask" method determines this value.[10][11]

For reliable results, especially for anything beyond initial screening, formulation development should always be based on thermodynamic solubility.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed, step-by-step methodologies for the key experiments described above.

Protocol 1: Determining the pH-Solubility Profile (Shake-Flask Method)

Principle: This protocol measures the thermodynamic (equilibrium) solubility of this compound across a range of pH values. This is the gold-standard method for generating a reliable solubility profile.[10][11]

Methodology:

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 2.0, 4.0, 5.0, 6.0, 6.8, 7.4). Use buffers with sufficient capacity, such as citrate for acidic pH and phosphate for neutral pH. Verify the final pH of each buffer.

  • Add Excess Compound: Dispense a known volume (e.g., 1 mL) of each buffer into separate, sealed vials (e.g., 2 mL glass vials). Add an excess amount of the solid compound to each vial. A visual excess of solid material must remain at the bottom of the vial to ensure saturation.

  • Equilibrate: Place the sealed vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Allow the samples to equilibrate for a sufficient time, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.

  • Sample Collection & Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove all undissolved solids.

  • Quantification: Dilute the filtered sample with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) on the y-axis against the corresponding buffer pH on the x-axis to generate the pH-solubility profile.

Data Summary Table:

Buffer pHTemperature (°C)Solubility (µg/mL)Solubility (mM)
2.025
4.025
5.025
6.025
6.825
7.425
Protocol 2: Co-solvent Screening for Enhanced Solubility

Principle: This protocol evaluates the ability of various pharmaceutically acceptable co-solvents to increase the equilibrium solubility of the compound at a fixed, physiologically relevant pH (e.g., pH 7.4). Co-solvents work by reducing the polarity of water, thereby decreasing the energy required to dissolve a hydrophobic solute.[5][12]

Methodology:

  • Select Buffer: Choose a buffer at the target pH for your application (e.g., phosphate-buffered saline, pH 7.4).

  • Prepare Co-solvent Mixtures: Prepare a series of solvent systems by mixing the buffer with increasing percentages of each co-solvent to be tested (e.g., 5%, 10%, 20%, 30% v/v). Common co-solvents to screen include:

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

    • Ethanol

    • Dimethyl Sulfoxide (DMSO) (Note: Often limited to <1-2% in final cell-based assays).

  • Determine Solubility: For each co-solvent mixture, perform the shake-flask solubility measurement as described in Protocol 1 (Steps 2-5).

  • Data Analysis: Tabulate the results to compare the effectiveness of each co-solvent at different concentrations. Calculate the fold-increase in solubility relative to the buffer-only control.

Data Summary Table (Example at pH 7.4):

Co-solventConcentration (% v/v)Solubility (µg/mL)Fold-Increase vs. Control
Control01.0
PEG 40010
PEG 40020
PEG 40030
PG10
PG20
PG30
Protocol 3: Phase Solubility Studies with Cyclodextrins

Principle: Based on the method by Higuchi and Connors, this protocol determines if a cyclodextrin can form a soluble inclusion complex with the compound and quantifies the extent of solubility enhancement.[13]

Methodology:

  • Select Cyclodextrin and Buffer: Choose a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD) and a buffer at the desired pH.

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0, 10, 20, 40, 60, 80, 100 mM) in your chosen buffer.

  • Determine Solubility: Perform the shake-flask solubility measurement as described in Protocol 1 (Steps 2-5) for each cyclodextrin concentration.

  • Data Analysis: Plot the total concentration of the dissolved drug (y-axis) against the molar concentration of the cyclodextrin (x-axis).

    • A linear plot (AL-type) indicates the formation of a soluble 1:1 complex.

    • The slope of the line can be used to calculate the stability constant (K1:1) of the complex, providing insight into the strength of the drug-cyclodextrin interaction.

Part 3: Systematic Approach & Workflow Visualization

To effectively tackle a solubility challenge, a logical, stepwise approach is essential. The following workflow diagram summarizes the recommended process, ensuring that simpler solutions are attempted before moving to more complex and resource-intensive methods.

G start Start: Compound solubility is insufficient in desired aqueous medium. step1 Protocol 1: Determine pH-Solubility Profile. start->step1 decision1 Is an acidic pH acceptable for the final application? step1->decision1 solution1 Solution: Use an acidic buffer system to achieve target concentration. decision1->solution1 Yes step2 Protocol 2: Screen Co-solvents (e.g., PEG 400, PG) at the required pH. decision1->step2 No decision2 Is solubility sufficient with an acceptable co-solvent concentration? step2->decision2 solution2 Solution: Use an optimized co-solvent formulation. decision2->solution2 Yes step3 Investigate Advanced Methods: - Protocol 3: Cyclodextrin Complexation - Solid Dispersions - Nanonization decision2->step3 No solution3 Solution: Develop an advanced formulation. step3->solution3

Caption: Systematic workflow for solubility enhancement.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Glomme, A., & Sjöblom, J. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

  • Al-kassas, R., et al. (2022). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Gao, Y., et al. (2022). Pharmaceutical Lauryl Sulfate Salts: Prevalence, Formation Rules, and Formulation Implications. Molecular Pharmaceutics, 19(2), 536-548. [Link]

  • Piel, G., et al. (1993). Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin. Pharmaceutical Research, 10(11), 1645-1650. [Link]

  • Shayanfar, A., & Ghavimi, H. (2018). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Advanced Pharmaceutical Bulletin, 8(3), 499-505. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved January 10, 2026, from [Link]

  • Gao, Y. (2019). Tablet Dissolution Deterioration by Sodium Lauryl Sulfate - Mechanism and Mitigation Strategies. University of Minnesota Digital Conservancy. [Link]

  • Evrard, B., et al. (2002). Influence of water-soluble polymers, pH and surfactants on mebendazole (MBZ) sulibilization by β-and partially methylated-β-cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 44, 273-277. [Link]

  • Sathesh, B. P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2), 119-126. [Link]

  • Garg, R., & Gupta, G. D. (2011). A comparative study of different approaches used for solubility enhancement of poorly water soluble drug: Albendazole. Panacea Journal of Pharmacy and Pharmaceutical Sciences, 1(1), 1-10. [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved January 10, 2026, from [Link]

  • Pharm D, P. P. (2022). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Times, 54(1), 1-5. [Link]

  • United States Pharmacopeia. (2016). <1236> Solubility Measurements. USP-NF. [Link]

  • Kang, S., et al. (2015). Effects of different pH and surfactants on the solubility of albendazole. Journal of Pharmaceutical Investigation, 45(1), 1-7. [Link]

Sources

Technical Support Center: Refining Purification Protocols for Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for methyl 1H-benzo[d]imidazole-5-carboxylate sulfate. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this important chemical intermediate. Drawing upon established chemical principles and field-proven insights, this document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you achieve the desired purity and yield for your downstream applications.

I. Understanding the Molecule and its Challenges

Methyl 1H-benzo[d]imidazole-5-carboxylate is a key building block in medicinal chemistry.[1] Its structure comprises a benzimidazole core, which imparts basic properties, and a methyl ester functional group. The final product is often isolated as a sulfate salt to improve handling and stability. However, this combination of functionalities presents unique purification challenges:

  • Potential for Multiple Impurity Types: Synthesis often involves multi-step sequences, such as the reduction of a nitro-substituted precursor followed by cyclization, which can introduce a variety of related impurities.[2][3]

  • Acid/Base Sensitivity: The basic benzimidazole nitrogen can be protonated, while the methyl ester is susceptible to hydrolysis under both acidic and basic conditions.

  • Solubility Profile: The salt form and the free base have significantly different solubilities, which must be leveraged correctly for efficient purification.

This guide will address these challenges through a series of practical, problem-oriented questions.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of this compound.

Question 1: My final product has a persistent yellow or brown color, even after initial crystallization. How can I obtain a white or off-white solid?

Root Cause Analysis: Colored impurities in benzimidazole syntheses are common and typically arise from oxidation byproducts or residual nitro-aromatic starting materials. The high conjugation of these molecules leads to strong absorption of visible light.

Troubleshooting Strategies:

Strategy 1: Activated Carbon (Charcoal) Treatment during Recrystallization of the Free Base

The most effective method for removing colored impurities is to purify the free base form of your compound before forming the final sulfate salt. The non-polar nature of many colored byproducts allows them to be readily adsorbed onto activated carbon.

  • Causality: Activated carbon has a high surface area with a network of pores that effectively trap large, flat, conjugated molecules, which are often the source of color, while your smaller, more polar product remains in solution.

Detailed Protocol: Conversion to Free Base and Charcoal Treatment

  • Dissolution & Basification: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as methanol or a methanol/water mixture.

  • Neutralization: While stirring, slowly add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH), until the pH of the solution is approximately 8-9. This will neutralize the sulfate salt and precipitate the free base.

  • Isolation: Collect the precipitated free base by vacuum filtration and wash the solid with deionized water to remove any residual salts. Dry the solid under vacuum.

  • Recrystallization with Charcoal:

    • Choose an appropriate solvent for recrystallization (see Table 1). Methanol or ethanol are often good starting points.[4]

    • Heat the solvent to boiling and dissolve the crude free base to form a saturated solution.

    • Add a small amount of activated carbon (typically 1-2% w/w relative to your compound).

    • Maintain the solution at a gentle boil for 10-15 minutes.

    • Perform a hot filtration through a pre-heated funnel containing a pad of Celite® to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

    • Allow the clear, colorless filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the purified free base by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

  • Salt Formation: The purified free base can then be converted back to the sulfate salt by dissolving it in a suitable solvent (e.g., methanol or isopropanol) and adding one equivalent of sulfuric acid.

Strategy 2: Oxidative Treatment (for stubborn impurities)

For extremely persistent discoloration, a mild oxidation followed by reduction can be effective. This method is more aggressive and should be used with caution.

  • Causality: A mild oxidant like potassium permanganate (KMnO₄) can break down highly conjugated color bodies into smaller, more soluble, or more easily removed fragments. The excess oxidant and its manganese dioxide byproduct are then removed with a reducing agent like sodium bisulfite.[5]

Note: This method is best performed on the corresponding carboxylic acid if ester hydrolysis is a concern, followed by re-esterification.

Question 2: I'm experiencing low recovery after recrystallizing the sulfate salt. What is causing this and how can I improve my yield?

Root Cause Analysis: Low recovery from recrystallization is typically due to one of two factors:

  • The compound has high solubility in the chosen solvent, even at low temperatures.

  • An inappropriate solvent system is being used, where the sulfate salt is either too soluble or forms an oil instead of crystals.

Troubleshooting Strategies:

Strategy 1: Anti-Solvent Precipitation

This is a highly effective technique for crystalline salts. It involves dissolving the compound in a solvent in which it is soluble and then adding a second "anti-solvent" in which it is insoluble to force precipitation.

  • Causality: By carefully changing the polarity of the solvent system, you can dramatically decrease the solubility of your polar salt, leading to rapid and often highly efficient crystallization. A patent for a similar benzimidazole mesylate salt highlights a protocol of dissolving the salt in an alcohol and precipitating with a less polar solvent like ethyl acetate.[6]

Detailed Protocol: Recrystallization by Anti-Solvent Addition

  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot polar solvent, such as methanol or ethanol.

  • Addition of Anti-Solvent: While the solution is still warm and stirring, slowly add a less polar anti-solvent in which the sulfate salt is poorly soluble. Good choices include isopropanol (IPA), acetone, or ethyl acetate.

  • Induce Crystallization: Add the anti-solvent dropwise until the solution becomes faintly cloudy. If it becomes too cloudy, add a few drops of the hot polar solvent to redissolve the precipitate.

  • Cooling: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least 30 minutes to complete the crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the anti-solvent, and dry.

Solvent Selection Table for Recrystallization

SolventPolarity IndexBoiling Point (°C)Comments
Good Solvents (for dissolution)
Methanol5.165Excellent solvent for many benzimidazole salts.[7]
Water10.2100High polarity, may need to be used as a co-solvent.
Ethanol4.378Good alternative to methanol, often gives good crystal form.[2]
Anti-Solvents (for precipitation)
Isopropanol (IPA)3.982Less polar than ethanol; good for precipitating salts.
Acetone5.156Can be effective, but its higher polarity may require larger volumes.
Ethyl Acetate4.477A common anti-solvent for precipitating organic salts.[6]
Toluene2.4111Can be used for recrystallizing the free base.[2]
Question 3: My NMR analysis shows the presence of the corresponding carboxylic acid. What is causing this hydrolysis and how can I prevent it?

Root Cause Analysis: The methyl ester of your compound is susceptible to hydrolysis, particularly under acidic conditions, which are inherent to the sulfate salt form, especially if water is present and heat is applied. The presence of 1H-benzimidazole-5-carboxylic acid[8] is a direct result of this degradation.

Troubleshooting Strategies:

  • Minimize Water Content: Ensure all solvents used during the final purification and isolation of the sulfate salt are anhydrous. Water is a necessary reactant for hydrolysis.

  • Avoid Excessive Heat: Do not heat aqueous or alcoholic solutions of the sulfate salt for prolonged periods. If recrystallization is necessary, use the minimum heating time required to dissolve the material.

  • Purify as the Free Base: The most robust strategy is to perform the main purification steps on the methyl 1H-benzo[d]imidazole-5-carboxylate free base. The free base is significantly more stable towards hydrolysis. Once the desired purity is achieved, the final conversion to the sulfate salt can be performed as a clean, final step at room temperature.

Workflow Diagram: Hydrolysis-Minimizing Purification

CrudeSulfate Crude Sulfate Salt Basification Basify (e.g., NaHCO3) Isolate Free Base CrudeSulfate->Basification CrudeFreeBase Crude Free Base Basification->CrudeFreeBase Purification Purify Free Base (Recrystallization or Chromatography) CrudeFreeBase->Purification PureFreeBase Pure Free Base Purification->PureFreeBase SaltFormation Dissolve in IPA Add H2SO4 (1 eq) Isolate Pure Salt PureFreeBase->SaltFormation PureSulfate Pure Sulfate Salt SaltFormation->PureSulfate

Caption: Recommended workflow to minimize ester hydrolysis.

Question 4: I have persistent impurities that co-crystallize with my product. How can I remove them?

Root Cause Analysis: Co-crystallization occurs when impurities have very similar structures and polarity to the desired product. Common impurities could include unreacted starting materials like methyl 3-amino-4-aminobenzoate or byproducts from incomplete cyclization.

Troubleshooting Strategies:

Strategy 1: Column Chromatography of the Free Base

Chromatography offers superior separation power for closely related compounds compared to crystallization. It is almost always performed on the less polar and more stable free base.

  • Causality: By exploiting subtle differences in the affinity of the free base and its impurities for the stationary phase (silica gel), a separation can be achieved.

Detailed Protocol: Flash Column Chromatography

  • Prepare the Free Base: Convert the crude sulfate salt to the free base as described in Question 1.

  • Select the Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is typically effective.

  • Choose the Mobile Phase (Eluent):

    • A good starting point is a mixture of a non-polar solvent and a polar solvent. For benzimidazoles, common systems include Ethyl Acetate/Hexanes or Dichloromethane/Methanol.

    • Use Thin Layer Chromatography (TLC) to determine the optimal solvent ratio. Aim for an Rf value of ~0.3 for your product.

    • A literature example for a similar compound used a Chloroform:Isopropanol (10:1) system.[2]

  • Run the Column:

    • Dry-load the crude free base onto a small amount of silica gel.

    • Run the column, collecting fractions and monitoring them by TLC.

    • Combine the pure fractions and evaporate the solvent to yield the purified free base.

  • Convert to Sulfate Salt: Proceed with the final salt formation.

Strategy 2: pH-Gradient Extraction

This technique can separate the target compound from less basic or non-basic impurities.

  • Causality: The pKa of the benzimidazole nitrogen allows it to be protonated and dissolve in an acidic aqueous solution, leaving less basic organic impurities behind in an organic layer.

Detailed Protocol: Acidic Extraction

  • Dissolve the crude free base in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The desired product will move into the aqueous phase as the hydrochloride salt.

  • Separate the layers. The organic layer contains non-basic impurities.

  • Wash the acidic aqueous layer with fresh ethyl acetate to remove any remaining non-basic impurities.

  • Basify the aqueous layer with a base (e.g., NaHCO₃) to precipitate the pure free base.

  • Filter, wash with water, and dry the purified free base.

III. Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials and key impurities I should look for? A common synthetic route is the reductive cyclization of a nitroaniline precursor, such as methyl 4-(substituted amino)-3-nitrobenzoate.[3][9] Therefore, key impurities to monitor for include:

  • Unreacted Starting Material: The nitro-aromatic precursor.

  • Partially Reduced Intermediates: Corresponding nitroso or hydroxylamine compounds.

  • Uncyclized Diamine: The product after reduction but before cyclization, e.g., methyl 3-amino-4-(substituted amino)benzoate.

Q2: How do I properly prepare the sulfate salt from the pure free base? To ensure a 1:1 salt, use a stoichiometric amount of sulfuric acid.

  • Dissolve the pure free base (1.0 equivalent) in a suitable alcohol, like isopropanol (IPA) or ethanol.

  • Slowly add a solution of concentrated sulfuric acid (1.0 equivalent) in the same solvent.

  • Stir the mixture at room temperature. The sulfate salt will typically precipitate.

  • If precipitation is slow, cool the mixture in an ice bath.

  • Collect the solid by filtration, wash with the solvent, and dry under vacuum.

Q3: Can I use a different counter-ion instead of sulfate? Yes, other salts like hydrochloride (HCl) or mesylate (methanesulfonate) can be formed. The choice of salt can affect crystallinity, solubility, and stability. Sulfate is often chosen for its divalent nature, which can aid in forming a stable crystal lattice.

Q4: What is the best way to store the final product? The sulfate salt is generally more stable than the free base. It should be stored in a well-sealed container in a cool, dry place, protected from light. Long-term storage in solution is not recommended due to the risk of ester hydrolysis.

IV. Conclusion

The successful purification of this compound requires a strategic approach that anticipates potential impurities and manages the compound's chemical sensitivities. By leveraging the differential properties of the free base and the sulfate salt, researchers can effectively remove both colored and structurally similar impurities. The key to a robust and reproducible purification is often to perform the primary purification on the more stable free base before converting to the final salt form under controlled, anhydrous conditions. This guide provides the foundational knowledge and detailed protocols to troubleshoot common issues and achieve high-purity material for your research and development needs.

V. References

  • ChemBK. Methyl 1H-benzo[d]imidazole-5-carboxylate. (2024-04-09). Available from: [Link]

  • Doganc, F. SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. DergiPark. (2023). Available from: [Link]

  • PubChem. Methyl 1H-imidazole-5-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Discovery of 2-(3-Benzamidopropanamido)thiazole-5-carboxylate Inhibitors of the Kinesin HSET (KIFC1) and the Development of Cell. Journal of Medicinal Chemistry. (Date not available). Available from: [Link]

  • Bhat, M., & Poojary, B. One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MedCrave online. (2017-08-29). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. (2025-03-05). Available from: [Link]

  • Pandey, S., et al. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. (2022-01-10). Available from: [Link]

  • Wagner, E. C., & Millett, W. H. Benzimidazole. Organic Syntheses. (Date not available). Available from: [Link]

  • EP0234656A2 - 1H-imidazole-5-carboxylic acid derivatives. Google Patents. (Date not available). Available from:

  • EP 0069445 B1 - Process for making benzimidazoles. European Patent Office. (1986-10-01). Available from: [Link]

  • Quora. What is the synthesis of methyl 3-nitrobenzoate?. (2016-07-04). Available from: [Link]

  • WO2013150545A2 - Process for the preparation of benzimidazole derivatives and salts thereof. Google Patents. (Date not available). Available from:

  • WO2013186792A2 - Process for the preparation of (5-methyl-2-oxo-l,3-dioxoi-4-vl)methvl 2- ethoxv-l-{[2'-(5-oxo-4,5-dihvdro-l,2,4-oxadiazol-3-vl)biphenyi-4-. Google Patents. (Date not available). Available from:

  • López-Rodríguez, M. L., et al. Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. PubMed. (Date not available). Available from: [Link]

  • On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. ResearchGate. (2025-08-06). Available from: [Link]

  • PubChem. 1h-Benzimidazole-5-carboxylic acid,2,7-dimethyl-,ethyl ester. National Center for Biotechnology Information. Available from: [Link]

  • US20040167194A1 - Methods of making 6-[(4,5-Dihydro-1H-imidazol-2-yl)amino-]-7-methyl-1H-benzimidazole-4-carbonitrile and its preferred salt form. Google Patents. (Date not available). Available from:

  • A NOVEL REDUCTIVE AMINO-CYCLIZATION METHOD AND ITS APPLICATION FOR THE TOTAL SYNTHESES OF (±)-AURANTIO- CLAVINE AND (±). HETEROCYCLES. (2007-08-28). Available from: [Link]

  • Sciencemadness Discussion Board. Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016-03-04). Available from: [Link]

  • University of South Alabama. Preparation of Methyl 3-nitrobenzoate. (2010-01-05). Available from: [Link]

  • WO2008045777A2 - A process for the preparation of benzimidazole derivatives and their salts. Google Patents. (Date not available). Available from:

  • Ponmagaram, M., et al. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. (Date not available). Available from: [Link]

  • WO2020212832A1 - Process of preparation of benzimidazole compounds. Google Patents. (Date not available). Available from:

  • El-Gindy, A., et al. High performance liquid chromatography method for determination of methyl-5-benzoyl-2-benzimidazole carbamate (mebendazole) and its main degradation product in pharmaceutical dosage forms. PubMed. (Date not available). Available from: [Link]

  • Van Deursen, M. M., et al. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. PubMed. (Date not available). Available from: [Link]

  • Pharmaffiliates. Benzimidazole-impurities. Available from: [Link]

  • PubChem. 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. Methyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 5-Benzimidazolecarboxylic acid. National Center for Biotechnology Information. Available from: [Link]/compound/459456)

Sources

Technical Support Center: Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with methyl 1H-benzo[d]imidazole-5-carboxylate sulfate. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to anticipate and resolve challenges related to the stability and degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Based on the known stability profiles of analogous benzimidazole derivatives, it is recommended to store this compound in a cool, dark, and dry environment.[1][2] Benzimidazole compounds are often sensitive to light and moisture, which can catalyze degradation.[1][3] For long-term storage, maintaining temperatures at 4°C or -20°C in a tightly sealed container is advisable to minimize the risk of hydrolytic and thermal degradation.[2][4][5]

Q2: What are the primary degradation pathways I should anticipate for this compound?

A2: While specific data on this exact sulfate salt is limited, the core benzimidazole ester structure is susceptible to several predictable degradation pathways under stress conditions:

  • Hydrolysis: The most probable degradation route is the hydrolysis of the methyl ester functional group to its corresponding carboxylic acid, 1H-benzo[d]imidazole-5-carboxylic acid . This reaction can be catalyzed by both acidic and basic conditions.[6][7]

  • Oxidative Degradation: The benzimidazole ring system is susceptible to oxidation.[1][8] Oxidative attack can occur on the benzenoid ring adjacent to the imidazole nucleus, potentially leading to ring-opened impurities or other complex oxidative products.[8]

  • Photodegradation: Benzimidazoles, particularly in solution, are known to be highly photosensitive.[9][10] Exposure to UV or visible light can induce complex reactions, including demethylation and decarboxylation of the carbamic group in similar structures, leading to the formation of various photoproducts.[11]

  • Thermal Degradation: At elevated temperatures, the compound may undergo thermal decomposition.[12] While benzimidazoles are generally thermally stable, forced conditions can lead to the loss of substituents and potentially more complex fragmentation.[8][13]

Q3: Which analytical techniques are best suited for stability and degradation analysis?

A3: A combination of chromatographic and spectrometric techniques is essential for a comprehensive stability assessment:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the most common and robust method for quantifying the parent compound and separating its degradation products.[9][14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for the identification and structural elucidation of unknown degradation products by providing mass-to-charge ratio information.[1][9]

Q4: Why is a forced degradation study necessary for my research?

A4: A forced degradation or stress testing study is a critical component of drug development and stability assessment.[16][17] It involves intentionally subjecting the compound to harsh conditions (e.g., strong acid/base, high heat, intense light, oxidation) to accelerate degradation.[18] The primary goals are:

  • To identify likely degradation products that could form under normal storage conditions over time.[1]

  • To understand the intrinsic stability of the molecule and its degradation pathways.[1][18]

  • To develop and validate a "stability-indicating" analytical method that can accurately separate and quantify the active ingredient from all its potential degradation products.[18]

Predicted Degradation Pathways

The following diagram illustrates the key anticipated degradation routes for methyl 1H-benzo[d]imidazole-5-carboxylate under various stress conditions.

Parent Methyl 1H-benzo[d]imidazole- 5-carboxylate Hydrolysis 1H-benzo[d]imidazole- 5-carboxylic acid Parent->Hydrolysis  Acid/Base Hydrolysis   Oxidation Oxidized Products (e.g., Ring-Opened Species) Parent->Oxidation  Oxidation (e.g., H₂O₂)   Photo Photodegradation Products (e.g., Demethylated/Decarboxylated Species) Parent->Photo  Photolysis (UV/Vis Light)   Thermal Thermal Degradants Parent->Thermal  Thermal Stress  

Caption: Predicted degradation pathways of methyl 1H-benzo[d]imidazole-5-carboxylate.

Troubleshooting Guide

This section addresses specific issues that may arise during stability testing and analysis.

Issue / Observation Potential Causes & Recommended Actions
1. Unexpected peaks appear in my HPLC chromatogram during analysis. Cause: These are likely degradation products.[1]Actions: 1. Verify Storage Conditions: Confirm that the sample was not inadvertently exposed to light, elevated temperatures, or incompatible solvents.[1]2. Perform a Controlled Forced Degradation Study: Systematically expose the compound to acid, base, oxidative, thermal, and photolytic stress to generate the expected degradants. This will help you tentatively identify the unknown peaks by comparing chromatograms.[1][19]3. Utilize LC-MS Analysis: For definitive identification, analyze the stressed samples using LC-MS to obtain the mass of each impurity, which is crucial for structural elucidation.[1][9]
2. The concentration of my parent compound is decreasing, but I don't see significant degradation peaks (Mass Balance Issue). Cause: This common issue can arise from several factors where degradation products are not being detected.Actions: 1. Check for Non-UV Active Degradants: The degradation products may lack a chromophore and thus be invisible to a UV detector at the analysis wavelength. Try re-analyzing the sample at a lower wavelength (e.g., 210 nm) or use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[1]2. Investigate Precipitation: The compound or its degradants may be precipitating out of the solution, especially at high concentrations or in a suboptimal solvent. Visually inspect your sample vials for any solid material.[1]3. Consider Adsorption: The compound may be adsorbing to the surface of the storage container. Consider using silanized glass vials or polypropylene tubes to mitigate this effect.[1]
3. My results show high variability between replicate stability samples. Cause: Variability can stem from inconsistent sample preparation, non-homogenous stress conditions, or analytical method imprecision.Actions: 1. Review Sample Preparation: Ensure that all steps, from weighing to dilution, are performed with high precision. Ensure complete dissolution of the compound in the chosen diluent.2. Ensure Uniform Stress Conditions: When conducting thermal studies, ensure the entire sample reaches the target temperature. For photostability, ensure uniform light exposure across all samples.3. Validate Analytical Method: Perform a method validation study to assess precision, accuracy, and linearity. The Relative Standard Deviation (RSD) for replicate injections should be well under control (typically <2%).

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study in accordance with ICH guidelines. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[20]

Workflow Diagram

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Oxid Oxidation (3% H₂O₂, RT) Stock->Oxid Therm Thermal (80°C, Solid & Solution) Stock->Therm Photo Photolytic (ICH Q1B Conditions) Stock->Photo Dilute Neutralize & Dilute (as needed) Acid->Dilute Base->Dilute Oxid->Dilute Therm->Dilute Photo->Dilute HPLC HPLC / LC-MS Analysis Dilute->HPLC Data Identify Degradants & Assess Mass Balance HPLC->Data

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology
  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture in a water bath at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.[1]

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C.

    • Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.[1][19]

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the mixture at room temperature for up to 24 hours, monitoring periodically.

    • Withdraw aliquots and dilute for analysis.[1]

  • Thermal Degradation:

    • Solid State: Place a small amount of solid compound in an oven at 80°C for 48 hours.

    • Solution State: Store a vial of the stock solution at 80°C for 48 hours.

    • Analyze samples at different time points.[1]

  • Photostability:

    • Expose both the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to protect it from light.[1]

Protocol 2: Example Stability-Indicating HPLC Method

This method serves as a starting point and must be optimized to ensure adequate separation of the parent compound from all degradation products generated during the forced degradation study.

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 10% B5-25 min: 10% to 90% B25-30 min: 90% B30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or determined λmax of the compound)
Injection Volume 10 µL

Note: Method validation is required to confirm that it is truly stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

References

  • Ragno, G., Risoli, A., Ioele, G., & De Luca, M. (2006). Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS. Chemical & Pharmaceutical Bulletin, 54(6), 802-806.
  • Ragno, G., Risoli, A., Ioele, G., Aiello, F., & Garofalo, A. (2003). A photodegradation study on anthelmintic benzimidazoles. Unical IRIS.
  • ResearchGate. (n.d.). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
  • DTIC. (1974).
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Stability testing and degradation analysis of 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).
  • Danaher, M., De Ruyck, H., Crooks, S. R. H., Dowling, G., & O'Keeffe, M. (2007). Review of methodology for the determination of benzimidazole residues in biological matrices.
  • Reva, I., & Lapinski, L. (2023). Dual Photochemistry of Benzimidazole. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.).
  • RSC Publishing. (2022).
  • Al-Deeb, O. A., & Al-Hadiya, B. M. (2016). Quantitative determination of albendazole forced degradation percentages by densitometric thin layer chromatographic method. Research Journal of Pharmacy and Technology, 9(8), 1185-1191.
  • Mikiciuk-Olasik, E., & Szczesna, D. (2008). Application of hplc method for investigation of stability of new benzimidazole derivatives. Acta Poloniae Pharmaceutica, 65(4), 435-439.
  • Yapar, K., Ertas, N., & Aydogdu, M. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk. Food Additives & Contaminants: Part A, 40(3), 366-381.
  • Taylor & Francis Online. (2023). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk.
  • J-STAGE. (2006). Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS.
  • ResearchGate. (n.d.). Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk | Request PDF.
  • Kirsch, J. F., & Jencks, W. P. (1964). Nonlinear Structure-Reactivity Correlations. The Imidazole-Catalyzed Hydrolysis of Esters. Journal of the American Chemical Society, 86(5), 837-846.
  • PharmaTutor. (2022).
  • Hsiao, S. H., & Yang, C. P. (1995). Preparation and characterization of new soluble benzimidazole–imide copolymers. Journal of Polymer Science Part A: Polymer Chemistry, 33(5), 769-778.
  • Singh, S., & Kumar, V. (2016).
  • Adhikari, K., Panda, S. K., & Sahoo, S. K. (2022). Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond.
  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of Imidazole Catalysis of Ester Hydrolysis. Journal of the American Chemical Society, 86(5), 833-837.
  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid.

Sources

Validation & Comparative

A Comparative Guide to Methyl 1H-benzo[d]imidazole-5-carboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a wide array of biological activities.[1][2] Among these, derivatives of methyl 1H-benzo[d]imidazole-5-carboxylate have garnered significant attention as versatile intermediates and potent bioactive molecules. This guide provides a comparative analysis of key analogs of methyl 1H-benzo[d]imidazole-5-carboxylate, focusing on their synthesis, structure-activity relationships (SAR), and performance in relevant biological assays. The insights presented herein are intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutics.

The Benzimidazole Core: A Foundation for Diverse Bioactivity

The benzimidazole ring system, an isostere of naturally occurring purines, allows for versatile substitutions at its N-1, C-2, C-5, and C-6 positions.[3] This structural flexibility is a key determinant of the diverse pharmacological profiles exhibited by its derivatives, which include anticancer, anti-inflammatory, anthelmintic, and antiviral properties.[3][4] The carboxylate group at the 5-position, in particular, serves as a critical anchor for molecular interactions and a handle for further chemical modifications, profoundly influencing the potency and selectivity of the resulting compounds.[5]

Comparative Analysis of Key Analogs

This section details a comparative study of selected analogs of methyl 1H-benzo[d]imidazole-5-carboxylate, focusing on modifications at the C-2 and N-1 positions, which have shown significant impact on biological activity.

C-2 Substituted Phenyl Analogs: Tuning Anticancer Potency

A significant area of investigation has been the introduction of substituted phenyl rings at the C-2 position of the benzimidazole-5-carboxylate core. This modification has proven effective in modulating anticancer activity.

A noteworthy example is methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate . This analog has demonstrated potent cytotoxic activity against hepatocellular carcinoma cell lines HepG2 and Huh7, with IC50 values of 0.39 µg/mL and 0.32 µg/mL, respectively.[6] Crucially, it exhibited a favorable safety profile against normal liver cells (IC50 = 40 µg/mL).[6] Its mechanism of action involves the induction of apoptosis through both intrinsic and extrinsic pathways.[6]

To provide a clearer perspective, the table below compares the in vitro anticancer activity of this analog with the standard chemotherapeutic agent, 5-fluorouracil (5-FU).

CompoundCell LineIC50 (µM)[6]
Methyl 2-(5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylateHepG2~1.3
Huh7~1.0
5-Fluorouracil (5-FU)HepG21.69
Huh7Not Reported

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic effects of the benzimidazole analogs are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., HepG2, Huh7) are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

G cluster_workflow MTT Assay Workflow A Seed Cells B Treat with Analogs A->B C Incubate B->C D Add MTT Reagent C->D E Incubate D->E F Solubilize Formazan E->F G Measure Absorbance F->G H Calculate IC50 G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

N-1 and C-2 Dual Modifications: Exploring New Chemical Space

Simultaneous modification at both the N-1 and C-2 positions of the benzimidazole-5-carboxylate scaffold opens up avenues for creating analogs with novel biological activities. Structure-activity relationship studies have shown that the nature of the substituents at these positions significantly influences the anti-inflammatory and anticancer profiles of the compounds.[3]

For instance, the synthesis of a series of 1,2,5-trisubstituted benzimidazole derivatives has allowed for a systematic exploration of the impact of different functional groups on biological activity.

General Synthesis Scheme:

The synthesis of these analogs typically involves a multi-step process, beginning with the appropriate starting materials.

G cluster_synthesis General Synthesis of N-1 and C-2 Substituted Analogs Start Substituted o-phenylenediamine Intermediate1 Methyl 3,4-diaminobenzoate Start->Intermediate1 Cyclization Condensation/Cyclization Intermediate1->Cyclization Reactant1 Substituted Aldehyde (R1-CHO) Reactant1->Cyclization Intermediate2 Methyl 2-(R1)-1H-benzo[d]imidazole-5-carboxylate Cyclization->Intermediate2 N_Alkylation N-Substitution Intermediate2->N_Alkylation Reactant2 Alkylating/Arylating Agent (R2-X) Reactant2->N_Alkylation Product Methyl 1-(R2)-2-(R1)-1H-benzo[d]imidazole-5-carboxylate N_Alkylation->Product

Caption: Key positions on the benzimidazole ring influencing biological activity.

Conclusion and Future Directions

The methyl 1H-benzo[d]imidazole-5-carboxylate scaffold serves as a highly versatile platform for the development of novel therapeutic agents. Comparative studies of its analogs have revealed critical structure-activity relationships that can guide the rational design of more potent and selective drug candidates. The data presented in this guide underscores the importance of systematic modifications at the C-2, N-1, and C-5 positions to fine-tune the biological activity of these compounds.

Future research in this area should continue to explore novel substitutions and combination of functionalities to expand the chemical space and biological applications of this promising class of molecules. The integration of computational modeling with synthetic chemistry and biological screening will be instrumental in accelerating the discovery of next-generation benzimidazole-based drugs.

References

  • Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). National Center for Biotechnology Information.

  • Skin Damages—Structure Activity Relationship of Benzimidazole Derivatives Bearing a 5-Membered Ring System. (n.d.). National Center for Biotechnology Information.

  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists. (n.d.). PubMed.

  • Benzimidazole Derivatives. 2. Synthesis and Structure−Activity Relationships of New Azabicyclic Benzimidazole-4-carboxylic Acid Derivatives with Affinity for Serotoninergic 5-HT3 Receptors. (2000). Journal of Medicinal Chemistry, 43(24), 4647–4657.

  • methyl 1H-benzo[d]imidazole-5-carboxylate sulfate | 131020-58-1. (n.d.). ChemicalBook.

  • New benzimidazole derivative compounds with in vitro fasciolicidal properties. (2024). Parasites & Vectors, 17(1), 169.

  • Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2022). Pharmaceuticals, 15(8), 956.

  • Synthesis and In Vitro Biological Studies of Heterocyclic Benzimidazole Derivatives as Potential Therapeutics for Trichinellosis. (2024). Molecules, 29(5), 1121.

  • Structure activity relationship (SAR) of benzimidazole derivatives... (n.d.). ResearchGate.

  • A Comparative Analysis of 5-Benzoyl-2-benzimidazolinone and Other Benzimidazole-Based Anticancer Agents. (n.d.). BenchChem.

  • BENZIMIDAZOLE DERIVATIVES AS POTENTIAL NEURAMINIDASE INHIBITORS: CONVENTIONAL AND MICROWAVE SYNTHESIS, In Vitro AND MOLECULAR DOCKING ANALYSIS. (2023). Malaysian Journal of Analytical Sciences, 27(5), 903–922.

  • IN VITRO ANTHELMINTIC ACTIVITY OF NOVEL BENZIMIDAZOLE DERIVATIVES FROM O-PHENYLENE DIAMINE. (2018). World Journal of Pharmaceutical and Medical Research, 4(3), 116-121.

  • Benzimidazole based Derivatives as Anticancer agents: SAR Analysis for Various Targets. (2022). Journal of Heterocyclic Chemistry, 59(5), 841-875.

  • Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. (n.d.). ResearchGate.

Sources

The Evolving Landscape of cPLA2α Inhibition: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Cytosolic Phospholipase A2α

Cytosolic phospholipase A2α (cPLA2α) stands as a critical gatekeeper in the inflammatory cascade. This enzyme is primarily responsible for the hydrolysis of membrane phospholipids to release arachidonic acid (AA), the precursor to a vast array of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes.[1] The central role of cPLA2α in initiating these signaling pathways has positioned it as a compelling therapeutic target for a multitude of inflammatory diseases, certain cancers, and neurodegenerative disorders.[2][3] Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that target downstream cyclooxygenase (COX) enzymes, inhibiting cPLA2α offers a more upstream and potentially broader anti-inflammatory effect by stemming the production of multiple classes of eicosanoids.

This guide provides an in-depth comparison of the efficacy of various chemical scaffolds as cPLA2α inhibitors, with a particular focus on derivatives of methyl 1H-benzo[d]imidazole-5-carboxylate. While methyl 1H-benzo[d]imidazole-5-carboxylate sulfate itself is a key intermediate, its derivatives have emerged as a promising class of cPLA2α inhibitors. We will objectively compare their performance against other well-established inhibitor classes, supported by experimental data, and provide detailed protocols for key assays to empower researchers in their drug discovery efforts.

Comparative Efficacy of cPLA2α Inhibitors: A Multi-Scaffold Analysis

The development of potent and selective cPLA2α inhibitors has led to the exploration of diverse chemical scaffolds. Here, we compare the in vitro potency and cellular activity of benzimidazole derivatives with other prominent classes of cPLA2α inhibitors.

Quantitative Comparison of Inhibitory Potency

The following table summarizes the half-maximal inhibitory concentrations (IC50) of representative compounds from different chemical classes against human cPLA2α. Lower IC50 values indicate higher potency.

Chemical ClassCompoundIn Vitro IC50 (Enzyme Assay)Cellular IC50 (AA/PGE2 Release)Reference(s)
Benzimidazole Benzimidazole-5-carboxylic acid derivativeNot explicitly reported, but derivative showed activityNot explicitly reported
Indole Efipladib (WAY-196025)Potent, sub-micromolarPotent, sub-micromolar[4]
EcopladibSub-micromolarNot explicitly reported[5]
Pyrrolidine Pyrrophenone4.2 nM24 nM (AA release, THP-1 cells)[6][7]
Thiazolyl Ketone GK470 (AVX235)300 nM (vesicle assay)0.6 µM (AA release, SW982 cells)[8]
GK420 (AVX420)More potent than GK4700.09 µM (AA release, synoviocytes)[9]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in assay conditions.

In Vivo Efficacy: From Bench to Preclinical Models

The ultimate validation of a cPLA2α inhibitor lies in its efficacy in relevant animal models of disease. Below, we summarize key in vivo findings for different inhibitor classes.

Benzimidazole Derivatives in Inflammatory Models

While specific in vivo data for cPLA2α-inhibiting benzimidazole-5-carboxylate derivatives is emerging, broader studies on benzimidazole compounds in inflammatory models are promising. For instance, a novel benzimidazole derivative, BMZ-AD, demonstrated significant anti-arthritic and anti-inflammatory effects in a Freund's complete adjuvant (FCA)-induced arthritis rat model.[10][11] Treatment with BMZ-AD reduced paw edema, arthritic scores, and levels of pro-inflammatory cytokines TNF-α and IL-6, as well as prostaglandin E2 (PGE2).[10][11] This suggests that the benzimidazole scaffold is a viable starting point for developing in vivo active anti-inflammatory agents targeting the cPLA2α pathway.

Indole-Based Inhibitors in Arthritis Models

Indole-based inhibitors have been extensively studied in preclinical models. Efipladib (WAY-196025) has demonstrated oral efficacy in multiple acute and chronic prostaglandin and leukotriene-dependent in vivo models.[4] In a collagen-induced arthritis (CIA) model in mice, cPLA2α-deficient mice showed a marked reduction in disease severity, highlighting the critical role of this enzyme in arthritis pathogenesis.[12]

Thiazolyl Ketone Inhibitors in Arthritis

The thiazolyl ketone inhibitor GK470 (AVX235) has shown significant in vivo anti-inflammatory effects in a collagen-induced arthritis model, with efficacy comparable to the standard-of-care drug methotrexate in a prophylactic setting and Enbrel in a therapeutic setting.[8][13] A key finding was the significant reduction in plasma PGE2 levels in treated animals, confirming target engagement in vivo.[8][13]

Pyrrolidine-Based Inhibitors in Cancer Models

Pyrrophenone has been investigated for its potential in cancer therapy. In cervical cancer cells, pyrrophenone significantly inhibited cPLA2α activity and suppressed cell proliferation.[2] Furthermore, inhibition of cPLA2α by pyrrophenone was shown to increase the chemosensitivity of cervical cancer cells to standard chemotherapeutic agents.[2] In vivo studies have shown that pyrrophenone can suppress the recruitment of neutrophils and eosinophils in a lipopolysaccharide (LPS)-induced inflammation model.[7]

Signaling Pathways and Mechanism of Action

Understanding the intricate signaling pathways governed by cPLA2α is paramount for rational drug design and interpreting experimental outcomes.

cPLA2α in the Inflammatory Cascade

Upon cellular stimulation by inflammatory signals (e.g., cytokines like TNF-α, growth factors), intracellular calcium levels rise, triggering the translocation of cPLA2α from the cytosol to the membrane.[9][14] Concurrently, mitogen-activated protein kinases (MAPKs) phosphorylate and activate cPLA2α.[14] The activated enzyme then liberates arachidonic acid from membrane phospholipids. AA is subsequently metabolized by COX and lipoxygenase (LOX) enzymes to produce prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation, pain, and fever.[1][15]

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids cPLA2a_inactive Inactive cPLA2α cPLA2a_active Active cPLA2α cPLA2a_inactive->cPLA2a_active Arachidonic_Acid Arachidonic Acid cPLA2a_active->Arachidonic_Acid Hydrolysis of Membrane Phospholipids COX COX Arachidonic_Acid->COX LOX LOX Arachidonic_Acid->LOX Prostaglandins Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes Leukotrienes Leukotrienes->Inflammation Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α) Ca2_increase ↑ [Ca2+]i Inflammatory_Stimuli->Ca2_increase MAPK_activation MAPK Activation Inflammatory_Stimuli->MAPK_activation Ca2_increase->cPLA2a_inactive Translocation MAPK_activation->cPLA2a_inactive Phosphorylation COX->Prostaglandins LOX->Leukotrienes

Figure 1: cPLA2α Signaling Pathway in Inflammation.
The Role of cPLA2α in Cancer

In the context of cancer, the cPLA2α pathway is often upregulated and contributes to tumor growth, proliferation, and chemoresistance.[2][3] The production of prostaglandins, particularly PGE2, can promote angiogenesis, suppress the immune response, and activate pro-survival signaling pathways such as PI3K/Akt.[3][16] Inhibition of cPLA2α can thus exert anti-cancer effects by mitigating these processes and sensitizing cancer cells to chemotherapy.[2]

G cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids cPLA2a_active Active cPLA2α Arachidonic_Acid Arachidonic Acid cPLA2a_active->Arachidonic_Acid Hydrolysis COX2 COX-2 Arachidonic_Acid->COX2 PGE2 PGE2 PI3K_Akt PI3K/Akt Pathway PGE2->PI3K_Akt Growth_Factors Growth Factors Growth_Factors->cPLA2a_active Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Cell Proliferation PI3K_Akt->Proliferation Chemoresistance Chemoresistance PI3K_Akt->Chemoresistance COX2->PGE2

Figure 2: cPLA2α Signaling in Cancer Progression.

Experimental Protocols for Efficacy Assessment

Accurate and reproducible assessment of inhibitor potency is fundamental to the drug discovery process. The following are detailed, step-by-step methodologies for key in vitro and cellular assays.

In Vitro cPLA2α Inhibition Assay (Mixed Micelle Assay)

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified cPLA2α.

Materials:

  • Recombinant human cPLA2α

  • 1-palmitoyl-2-[1-¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine ([¹⁴C]PAPC)

  • Unlabeled PAPC

  • Triton X-100

  • HEPES buffer (pH 7.5)

  • CaCl₂

  • Dithiothreitol (DTT)

  • Bovine serum albumin (BSA)

  • Test inhibitor dissolved in DMSO

  • Scintillation cocktail and counter

Procedure:

  • Prepare the mixed micelle substrate: Combine unlabeled PAPC, [¹⁴C]PAPC, and Triton X-100 in HEPES buffer. The final concentration of lipids and detergent should be optimized for the assay.

  • Prepare the reaction mixture: In a microtiter plate, combine the assay buffer (containing CaCl₂, DTT, and BSA), the test inhibitor at various concentrations (or DMSO for control), and the purified cPLA2α enzyme.

  • Initiate the reaction: Add the mixed micelle substrate to the reaction mixture to start the enzymatic reaction.

  • Incubate: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

  • Stop the reaction: Terminate the reaction by adding a stop solution (e.g., a mixture of isopropanol, heptane, and sulfuric acid).

  • Extract the released fatty acid: Add heptane and water to the wells, vortex, and centrifuge to separate the organic and aqueous phases. The released [¹⁴C]arachidonic acid will partition into the upper organic phase.

  • Quantify radioactivity: Transfer an aliquot of the organic phase to a scintillation vial containing scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate IC50: Determine the concentration of the inhibitor that causes 50% inhibition of cPLA2α activity compared to the DMSO control.

G cluster_0 Assay Preparation cluster_1 Reaction and Detection prep1 Prepare Mixed Micelle Substrate ([¹⁴C]PAPC + PAPC + Triton X-100) start_reaction Initiate Reaction (Add Substrate) prep1->start_reaction prep2 Prepare Reaction Mixture (Buffer, Inhibitor/DMSO, cPLA2α) prep2->start_reaction incubation Incubate at 37°C start_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction extraction Extract [¹⁴C]Arachidonic Acid stop_reaction->extraction quantification Quantify Radioactivity extraction->quantification calculation Calculate IC50 quantification->calculation

Figure 3: Workflow for In Vitro Mixed Micelle cPLA2α Inhibition Assay.
Cellular Arachidonic Acid Release Assay

This assay measures the ability of an inhibitor to block the release of arachidonic acid from cells upon stimulation.

Materials:

  • Cell line (e.g., SW982 synoviocytes, THP-1 monocytes)

  • Cell culture medium

  • [³H]Arachidonic acid

  • Fatty acid-free BSA

  • Stimulant (e.g., interleukin-1β, calcium ionophore A23187)

  • Test inhibitor dissolved in DMSO

  • Scintillation cocktail and counter

Procedure:

  • Cell labeling: Culture cells to near confluency and then label them with [³H]arachidonic acid in a low-serum medium overnight. The radioactive arachidonic acid will be incorporated into the cell membranes.

  • Wash: Wash the cells with medium containing fatty acid-free BSA to remove unincorporated [³H]arachidonic acid.

  • Inhibitor pre-incubation: Pre-incubate the cells with various concentrations of the test inhibitor (or DMSO for control) for a defined period (e.g., 30 minutes).

  • Stimulation: Add the stimulant to the cells to induce the release of [³H]arachidonic acid.

  • Incubate: Incubate the cells for a specific time (e.g., 15-60 minutes) at 37°C.

  • Collect supernatant: Collect the cell culture supernatant, which contains the released [³H]arachidonic acid.

  • Quantify radioactivity: Add the supernatant to a scintillation vial with scintillation cocktail and measure the radioactivity.

  • Calculate IC50: Determine the concentration of the inhibitor that causes 50% inhibition of stimulated [³H]arachidonic acid release compared to the DMSO control.[17][18]

Prostaglandin E2 (PGE2) Release Assay (ELISA)

This assay quantifies the amount of PGE2, a downstream product of the cPLA2α pathway, released from cells.

Materials:

  • Cell line (e.g., macrophages, synoviocytes)

  • Cell culture medium

  • Stimulant (e.g., LPS)

  • Test inhibitor dissolved in DMSO

  • Commercial PGE2 ELISA kit

Procedure:

  • Cell culture and treatment: Plate cells and allow them to adhere. Pre-treat the cells with various concentrations of the test inhibitor (or DMSO for control) for a defined period.

  • Stimulation: Add the stimulant to the cells to induce PGE2 production and release.

  • Incubate: Incubate the cells for a specified time (e.g., 24 hours).

  • Collect supernatant: Collect the cell culture supernatant.

  • Perform ELISA: Follow the manufacturer's protocol for the PGE2 ELISA kit. This typically involves adding the supernatant and standards to a pre-coated plate, followed by the addition of a PGE2-conjugated enzyme and a specific antibody. After incubation and washing steps, a substrate is added to generate a colorimetric signal.[6][19][20][21][22]

  • Measure absorbance: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate PGE2 concentration and IC50: Determine the concentration of PGE2 in the samples using a standard curve and then calculate the IC50 of the inhibitor.

Conclusion and Future Directions

The inhibition of cPLA2α remains a highly attractive strategy for the development of novel therapeutics for a range of diseases. This guide has provided a comparative overview of the efficacy of various inhibitor classes, with a focus on the promising benzimidazole scaffold. The presented data and experimental protocols are intended to serve as a valuable resource for researchers in the field.

Future efforts in this area should focus on the development of inhibitors with improved pharmacokinetic properties and selectivity profiles to minimize off-target effects. The exploration of novel chemical scaffolds, such as the benzimidazole-5-carboxylates, holds significant promise. Furthermore, a deeper understanding of the specific roles of cPLA2α in different disease contexts will be crucial for the successful clinical translation of these inhibitors.

References

(Please note: The reference numbers in the text correspond to the citations provided in the prompt's search results. For a complete list with URLs, please refer to the original search output.)

Sources

A Senior Application Scientist's Guide to the Synthesis and Comparative Efficacy of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate as a cPLA2α Inhibitor Precursor

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the pursuit of potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The benzimidazole scaffold represents a privileged structure in medicinal chemistry, owing to its remarkable versatility and broad spectrum of biological activities. This guide provides an in-depth technical overview of methyl 1H-benzo[d]imidazole-5-carboxylate sulfate, a key intermediate in the synthesis of novel inhibitors targeting human cytosolic phospholipase A2α (cPLA2α).

This document will delve into the synthetic pathways, analytical characterization, and a comparative benchmark analysis against other known cPLA2α inhibitors. The experimental protocols provided herein are designed to be self-validating, with an emphasis on the rationale behind key procedural steps, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

The Significance of Targeting cPLA2α

Cytosolic phospholipase A2α (cPLA2α) is a critical enzyme in the inflammatory cascade. Upon activation, it catalyzes the hydrolysis of membrane phospholipids to release arachidonic acid, the precursor to a variety of pro-inflammatory lipid mediators, including prostaglandins and leukotrienes. Consequently, the inhibition of cPLA2α presents a compelling therapeutic strategy for a range of inflammatory diseases, including arthritis, asthma, and neurodegenerative disorders. The development of selective cPLA2α inhibitors is an active area of research, with a focus on maximizing potency while minimizing off-target effects.

Synthesis and Characterization of this compound

The synthesis of the target compound can be efficiently achieved through a multi-step process, beginning with the reductive cyclization of a substituted nitroaniline, followed by esterification and subsequent salt formation. The sulfate salt is often preferred in pharmaceutical development to enhance aqueous solubility and improve handling characteristics of the active compound.

Experimental Protocol: Synthesis of this compound

Part 1: Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate (Free Base)

This procedure is adapted from established one-pot reductive cyclization methods.[1][2]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 3-amino-4-nitrobenzoate (1 equivalent) and a suitable aromatic aldehyde (e.g., formaldehyde, 1.1 equivalents) in a solvent mixture of ethanol and water (3:1 v/v).

  • Reductive Cyclization: To the stirred solution, add sodium dithionite (Na₂S₂O₄, 3 equivalents) portion-wise over 30 minutes. The reaction is exothermic, and the temperature should be monitored. After the addition is complete, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum to yield the crude methyl 1H-benzo[d]imidazole-5-carboxylate.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, to afford the pure free base.

Part 2: Formation of the Sulfate Salt

The conversion of the free base to its sulfate salt is a standard acid-base reaction.

  • Dissolution: Dissolve the purified methyl 1H-benzo[d]imidazole-5-carboxylate (1 equivalent) in a suitable organic solvent, such as isopropanol or ethanol.

  • Acidification: To the stirred solution, add a stoichiometric amount (0.5 equivalents for a 2:1 salt or 1 equivalent for a 1:1 salt) of concentrated sulfuric acid dropwise. The use of a slight excess of the free base can ensure complete consumption of the acid.

  • Precipitation and Isolation: The sulfate salt will precipitate out of the solution. The precipitation can be encouraged by cooling the mixture in an ice bath. Filter the solid, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Characterization Data

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Results for Methyl 1H-benzo[d]imidazole-5-carboxylate
¹H NMR Signals corresponding to the aromatic protons of the benzimidazole ring, the methyl ester protons, and the N-H proton. Chemical shifts and coupling constants should be consistent with the proposed structure.
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the aromatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the free base or its protonated form.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching of the ester, and aromatic C-H and C=C stretching.
Experimental Workflow Diagram

G cluster_synthesis Synthesis of Free Base cluster_salt Sulfate Salt Formation A Methyl 3-amino-4-nitrobenzoate + Aromatic Aldehyde B Reductive Cyclization with Na₂S₂O₄ A->B C Work-up and Isolation B->C D Purification (Recrystallization) C->D E Dissolution of Free Base D->E Purified Free Base F Addition of H₂SO₄ E->F G Precipitation and Isolation F->G H H G->H Final Product: This compound

Caption: Workflow for the synthesis of this compound.

Comparative Benchmark Analysis of cPLA2α Inhibitors

The ultimate utility of this compound lies in its role as a precursor to potent cPLA2α inhibitors. To contextualize its potential, it is essential to compare the efficacy of benzimidazole-based inhibitors with other well-established classes of cPLA2α inhibitors.

Inhibitor Class Example Compound IC₅₀ (nM) for cPLA2α Key Structural Features Reference
Benzimidazole Derivatives (Representative)Varies (Potency dependent on substitution)Benzimidazole core[3]
Indole-based WAY-196025~10Indole scaffold with sulfonamide[4]
Indole-based ASB-14780~20Indole scaffold[4]
Pyrrolidine-based Pyrrophenone4.2Pyrrolidine ring[5][6]
Fatty Acid Analogs AVX001120ω-3 polyunsaturated fatty acid derivative[7]
Fatty Acid Analogs AVX002126ω-3 polyunsaturated fatty acid derivative[7]

Note: The IC₅₀ values for benzimidazole derivatives are highly dependent on the specific substitutions at the 1, 2, and 5-positions of the benzimidazole ring.

The data clearly indicates that while the benzimidazole scaffold is a viable starting point, significant optimization is required to achieve potencies comparable to leading inhibitors like Pyrrophenone. The strategic derivatization of the methyl 1H-benzo[d]imidazole-5-carboxylate intermediate is therefore a critical step in the drug discovery process.

cPLA2α Inhibition Assay Protocol

A robust and reproducible assay is crucial for evaluating the inhibitory potential of newly synthesized compounds. The following is a generalized protocol for an in vitro cPLA2α inhibition assay.

  • Enzyme and Substrate Preparation: Recombinant human cPLA2α is commercially available or can be expressed and purified. A common substrate is a fluorescently labeled phospholipid, such as NBD-C6-HPC, incorporated into phospholipid vesicles.

  • Assay Buffer: A typical assay buffer consists of HEPES, CaCl₂, KCl, and BSA at a physiological pH.

  • Inhibitor Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

  • Assay Procedure: a. In a microplate, add the assay buffer, substrate vesicles, and the test inhibitor at various concentrations. b. Initiate the reaction by adding the cPLA2α enzyme. c. Incubate the plate at 37°C for a specified time (e.g., 30 minutes). d. Stop the reaction by adding a suitable stop solution (e.g., EDTA in ethanol).

  • Detection: The fluorescence of the cleaved product is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

cPLA2α Signaling Pathway

G Stimuli Inflammatory Stimuli (e.g., Cytokines, Growth Factors) cPLA2a cPLA2α (Inactive) Stimuli->cPLA2a Activation Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Release cPLA2a_active cPLA2α (Active) cPLA2a->cPLA2a_active cPLA2a_active->Membrane Hydrolysis COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inhibitor Benzimidazole-based Inhibitor Inhibitor->cPLA2a_active Inhibition

Caption: Simplified signaling pathway of cPLA2α-mediated inflammation and the point of intervention for benzimidazole-based inhibitors.

Conclusion and Future Directions

This compound serves as a valuable and versatile starting material for the synthesis of a diverse library of potential cPLA2α inhibitors. While the parent scaffold may not possess the high potency of other established inhibitor classes, its amenability to chemical modification offers a significant advantage in the drug discovery process.

Future research should focus on structure-activity relationship (SAR) studies, exploring a wide range of substitutions on the benzimidazole ring to enhance potency and selectivity. The development of more efficient and environmentally friendly synthetic routes will also be crucial for the large-scale production of promising drug candidates. By leveraging the insights and protocols outlined in this guide, researchers can accelerate the development of novel benzimidazole-based therapeutics for the treatment of inflammatory diseases.

References

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3069-3085.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorganic & Organic Chemistry, 1(4), 113-116.
  • Assessing the Specificity of Cytosolic Phospholipase A2α Inhibitors: A Compar
  • Doğan, F. (2023). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. Journal of Faculty of Pharmacy of Ankara University, 47(2), 490-496.
  • Ono, T., et al. (2002). Characterization of a novel inhibitor of cytosolic phospholipase A2alpha, pyrrophenone. Biochemical Journal, 363(Pt 3), 727–735.
  • Ono, T., et al. (2002). Characterization of a novel inhibitor of cytosolic phospholipase A2α, pyrrophenone. Biochemical Journal, 363(3), 727-735.
  • Arnold, E., et al. (2015). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 20(8), 15033-15048.
  • Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Bioorganic & Organic Chemistry, 1(4).
  • Ghavipanjeh, F., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. Cancers, 13(24), 6253.
  • Laha, J. K., & Hunjan, M. K. (2022). A General and Practical Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes via Reductive Cyclization. The Journal of Organic Chemistry, 87(4), 2315–2323.
  • Fostad, V., et al. (2019). Cytosolic group IVA phospholipase A2 inhibitors, AVX001 and AVX002, ameliorate collagen-induced arthritis. Arthritis Research & Therapy, 21(1), 28.
  • Granules India. (n.d.). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025).
  • Kumar, V., et al. (2015). Rapid ‘one-pot’ synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(7), 1420-1426.
  • Al-Hourani, B. J., et al. (2014). Synthesis and Spectroscopic Analysis of Novel 1H-Benzo[d]imidazoles Phenyl Sulfonylpiperazines. Molecules, 19(9), 13635-13651.
  • El-Sayed, M. A. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. Molecules, 28(13), 5229.
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzimidazole. Retrieved from [Link]

  • PubChem. (n.d.). Benzimidazole. Retrieved from [Link]

  • ResearchGate. (2025). Solubility of (b) 1H-imidazole... in 2-nitrotoluene. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Structural-Activity Relationship of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzimidazole Scaffold - A Privileged Structure in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, the benzimidazole nucleus stands out as a "privileged scaffold." Its structural resemblance to naturally occurring purines allows it to readily interact with a wide array of biological targets, including enzymes and receptors.[1] This versatility has led to the development of numerous FDA-approved drugs with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][3][4] This guide focuses on a specific, yet promising, class of these compounds: methyl 1H-benzo[d]imidazole-5-carboxylate sulfate derivatives. We will delve into their structural-activity relationships (SAR), comparing their performance against established therapeutic agents and providing the experimental frameworks necessary for their evaluation.

The core structure of the compounds discussed in this guide is methyl 1H-benzo[d]imidazole-5-carboxylate. The addition of a sulfate group, while less commonly documented in publicly available literature, is hypothesized to modulate the compound's solubility, bioavailability, and target engagement. This guide will therefore extrapolate SAR principles from closely related analogs to provide a predictive framework for this specific sulfate derivative class.

I. Anticancer Activity: Targeting Cellular Proliferation

Benzimidazole derivatives have emerged as potent anticancer agents, primarily by interfering with critical cellular processes such as cell division and signaling pathways.[5][6] A key mechanism of action for many benzimidazoles is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to mitotic arrest and apoptosis.[2]

A. Comparative Analysis of Anticancer Potency

To contextualize the efficacy of methyl 1H-benzo[d]imidazole-5-carboxylate derivatives, we will compare them against Doxorubicin, a widely used chemotherapeutic agent known to intercalate DNA and inhibit topoisomerase II.

A notable example from the benzimidazole-5-carboxylate class is Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC) . This compound has been identified as a microtubule targeting agent.[7][8] The table below summarizes the in vitro cytotoxic activity (IC50) of MBIC and Doxorubicin against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Citation(s)
MBIC MCF-7Breast Cancer0.73 ± 0.0[7][8]
MDA-MB-231Breast Cancer20.4 ± 0.2[7][8]
Doxorubicin MCF-7Breast Cancer2.5[9][10]
MDA-MB-231Breast CancerData not directly comparable across studies
HepG2Liver Cancer12.2[9][10]
A549Lung Cancer> 20[9][10]
HeLaCervical Cancer2.9[9][10]

Note: IC50 values for Doxorubicin can vary significantly between studies due to different experimental conditions.[9]

B. Structural-Activity Relationship (SAR) Insights for Anticancer Activity

The anticancer activity of benzimidazole-5-carboxylate derivatives is significantly influenced by the nature and position of substituents.

  • Substitution at the 2-position: The presence of an aryl group at the 2-position is crucial for anticancer activity. In MBIC, the 2-(-5-fluoro-2-hydroxyphenyl) group is a key contributor to its potent activity against the MCF-7 cell line.[7][8] The fluorine and hydroxyl groups likely enhance binding to the target protein, tubulin.

  • The Carboxylate Group: The methyl carboxylate group at the 5-position is important for the molecule's overall electronic properties and may play a role in its transport across cell membranes and interaction with the biological target.

  • The Sulfate Moiety: While specific data on the sulfate derivatives is limited, it is plausible that the addition of a sulfate group could increase the water solubility of the compound, potentially improving its pharmacokinetic profile for in vivo applications. However, this could also impact cell permeability, which would need to be experimentally verified.

SAR_Anticancer Benzimidazole_Core Methyl 1H-benzo[d]imidazole- 5-carboxylate Core Position_2 Position_2 Benzimidazole_Core->Position_2 Crucial for Potency Position_5 Position_5 Benzimidazole_Core->Position_5 Influences Pharmacokinetics Sulfate Sulfate Benzimidazole_Core->Sulfate Potential Modification Tubulin_Inhibition Tubulin_Inhibition Position_2->Tubulin_Inhibition Solubility Solubility Sulfate->Solubility Hypothesized Permeability Permeability Sulfate->Permeability Hypothesized Cell_Cycle_Arrest Cell_Cycle_Arrest Tubulin_Inhibition->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

II. Antimicrobial Activity: Combating Pathogenic Microbes

The benzimidazole scaffold is also a cornerstone in the development of antimicrobial agents. Their mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase, thereby disrupting DNA synthesis and leading to cell death.[3]

A. Comparative Analysis of Antimicrobial Efficacy

The antimicrobial performance of methyl/ethyl 1H-benzimidazole-5-carboxylate derivatives is evaluated against standard antibiotics, Ciprofloxacin (antibacterial) and Fluconazole (antifungal). A study on benzimidazole-5-carboxylic acid alkyl esters with amide or amidine groups at the C-2 position revealed potent antibacterial activity.[11][12]

Compound ClassTest Organism(s)MIC (µg/mL)ComparatorComparator MIC (µg/mL)Citation(s)
Aromatic Amidine Derivatives of Benzimidazole-5-carboxylate MRSA (Methicillin-resistant S. aureus)0.39 - 1.56--[11][12]
MRSE (Methicillin-resistant S. epidermidis)0.39 - 1.56--[11][12]
Ciprofloxacin E. coli≤1 (Susceptible)--[13]
S. aureus0.6--[14]
Fluconazole Candida albicans≤2--[15]
Candida glabrata32--[15]

Note: MIC values are highly dependent on the specific strain and testing conditions.

B. Structural-Activity Relationship (SAR) Insights for Antimicrobial Activity

The antimicrobial potency of these benzimidazole derivatives is dictated by specific structural features:

  • Substituents at the 2-position: Simple acetamides at this position are generally inactive. In contrast, the introduction of aromatic amides and, particularly, aromatic amidines, leads to a significant enhancement in antibacterial activity.[11][12] This suggests that the electronic and steric properties of these groups are critical for binding to the bacterial target.

  • The 5-Carboxylate Group: The presence of the methyl or ethyl carboxylate group at the 5-position appears to be compatible with potent antimicrobial activity, likely influencing the compound's overall physicochemical properties.

  • Impact of the Sulfate Group: As with anticancer activity, the addition of a sulfate group is anticipated to increase aqueous solubility. This could be advantageous for formulating these compounds as antimicrobial drugs. However, its effect on the penetration of the bacterial cell wall needs to be experimentally determined.

SAR_Antimicrobial Benzimidazole_Core Methyl 1H-benzo[d]imidazole- 5-carboxylate Core Position_2_Amidine Position_2_Amidine Benzimidazole_Core->Position_2_Amidine Key for Potency Position_5_Ester Position_5_Ester Benzimidazole_Core->Position_5_Ester Maintains Activity Sulfate_Group Sulfate_Group Benzimidazole_Core->Sulfate_Group Potential Modification DNA_Gyrase_Inhibition DNA_Gyrase_Inhibition Position_2_Amidine->DNA_Gyrase_Inhibition Enhanced_Solubility Enhanced_Solubility Sulfate_Group->Enhanced_Solubility Hypothesized Cell_Wall_Penetration Cell_Wall_Penetration Sulfate_Group->Cell_Wall_Penetration Hypothesized DNA_Synthesis_Block DNA_Synthesis_Block DNA_Gyrase_Inhibition->DNA_Synthesis_Block Bacterial_Cell_Death Bacterial_Cell_Death DNA_Synthesis_Block->Bacterial_Cell_Death

III. Experimental Protocols: A Framework for Self-Validating Systems

To ensure the scientific integrity and reproducibility of findings, detailed and well-controlled experimental protocols are paramount. The following sections outline the standard methodologies for assessing the anticancer and antimicrobial activities of the target compounds.

A. In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and the comparator drug (e.g., Doxorubicin) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay_Workflow start Start cell_seeding 1. Seed Cancer Cells (96-well plate) start->cell_seeding incubation_24h 2. Incubate 24h cell_seeding->incubation_24h compound_treatment 3. Add Test Compounds & Comparators incubation_24h->compound_treatment incubation_48_72h 4. Incubate 48-72h compound_treatment->incubation_48_72h mtt_addition 5. Add MTT Reagent incubation_48_72h->mtt_addition incubation_4h 6. Incubate 4h mtt_addition->incubation_4h formazan_solubilization 7. Solubilize Formazan (e.g., with DMSO) incubation_4h->formazan_solubilization read_absorbance 8. Measure Absorbance (570 nm) formazan_solubilization->read_absorbance data_analysis 9. Calculate IC50 Values read_absorbance->data_analysis end End data_analysis->end

B. In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds and comparator antibiotics (e.g., Ciprofloxacin, Fluconazole) in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microbes).

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Broth_Microdilution_Workflow start Start prepare_inoculum 1. Prepare Standardized Microbial Inoculum start->prepare_inoculum serial_dilution 2. Serially Dilute Compounds in 96-well Plate prepare_inoculum->serial_dilution inoculate_plate 3. Inoculate Wells with Microbial Suspension serial_dilution->inoculate_plate incubation 4. Incubate Plate inoculate_plate->incubation read_mic 5. Determine MIC (Lowest concentration with no visible growth) incubation->read_mic end End read_mic->end

IV. Conclusion and Future Directions

Methyl 1H-benzo[d]imidazole-5-carboxylate derivatives represent a promising class of compounds with demonstrable potential in both anticancer and antimicrobial applications. The SAR insights presented in this guide highlight the critical role of substitutions at the 2-position of the benzimidazole ring in dictating biological activity. While the specific influence of the sulfate moiety requires further experimental elucidation, it is a rational modification for potentially improving the pharmaceutical properties of these compounds.

Future research should focus on synthesizing a broader range of these derivatives with systematic variations at the 2 and 5 positions, as well as on the ester and sulfate groups, to build a more comprehensive SAR model. In vivo studies are also warranted to evaluate the efficacy, pharmacokinetics, and safety profiles of the most potent analogs identified through in vitro screening. The experimental protocols provided herein offer a robust framework for conducting these essential investigations, ensuring the generation of high-quality, reproducible data to drive the development of novel benzimidazole-based therapeutics.

V. References

  • Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. PubMed Central. [Link]

  • Synthesis and Antimicrobial Activity of New Benzimidazole derivatives Bearing Five-Membered Heterocyclic Moieties. (2024-12-11). Preprints.org. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024-10-20). Trends in Sciences. [Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024). (2025-06-30). RSC Advances. [Link]

  • Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing. PubMed Central. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024-10-20). Trends in Sciences. [Link]

  • Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. (2025-07-16). ResearchGate. [Link]

  • What is the minimum inhibitory concentration (MIC) of ciprofloxacin (Cipro) for E. coli in urinary tract infections (UTIs)? (2025-09-29). Dr.Oracle. [Link]

  • Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (2025-08-10). ResearchGate. [Link]

  • Minimum inhibitory concentrations (MICs) of fluconazole, amphotericin... (Table). ResearchGate. [Link]

  • IC 50 values of Compound 7g and Doxorubicin on various cell lines by MTT and XTT Assay (Table). ResearchGate. [Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (2025-06-26). Biosciences Biotechnology Research Asia. [Link]

  • Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. PubMed. [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PubMed Central. [Link]

  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. PubMed Central. [Link]

  • Fluconazole MIC and the Fluconazole Dose/MIC Ratio Correlate with Therapeutic Response among Patients with Candidemia. PubMed Central. [Link]

  • MIC-Based Interspecies Prediction of the Antimicrobial Effects of Ciprofloxacin on Bacteria of Different Susceptibilities in an In Vitro Dynamic Model. ASM Journals. [Link]

  • Determination of doxorubicin ic 50 in different tumor cell lines (Table). ResearchGate. [Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. Open Access Journals. [Link]

  • Broad mechanisms of action of benzimidazoles as anticancer agents.... (Diagram). ResearchGate. [Link]

  • Antibacterial Activity of Benzimidazole Derivatives: A Mini Review. ResearchGate. [Link]

  • MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model. PubMed. [Link]

  • Minimum Inhibitory Concentration Distribution of Fluconazole Against Cryptococcus Species and the Fluconazole Exposure Prediction Model. Open Forum Infectious Diseases | Oxford Academic. [Link]

  • Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets. PubMed Central. [Link]

  • Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Oncotarget. [Link]

  • Correlation of the MIC and Dose/MIC Ratio of Fluconazole to the Therapeutic Response of Patients with Mucosal Candidiasis and Candidemia. Antimicrobial Agents and Chemotherapy - ASM Journals. [Link]

  • Determination of MIC of ciprofloxacin (Table). ResearchGate. [Link]

  • Mechanism of action of benzimidazole derivatives as Anticancer agent. ResearchGate. [Link]

  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. PubMed. [Link]

  • Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies. NIH. [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PubMed Central. [Link]

  • Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. PubMed Central. [Link]

  • Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review (PDF). ResearchGate. [Link]

Sources

A Comparative Guide to Benzimidazole and Imidazole Carboxylates: A Focus on Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and drug discovery, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the benzimidazole and imidazole cores are particularly prominent, offering a versatile framework for interacting with a multitude of biological targets. This guide provides an in-depth, objective comparison between two representative molecules: methyl 1H-benzo[d]imidazole-5-carboxylate sulfate and its non-benzofused analogue, methyl 1H-imidazole-5-carboxylate .

This comparison is designed for researchers, scientists, and drug development professionals, aiming to elucidate the nuanced differences in their synthesis, physicochemical properties, and biological activities. The deliberate choice of these compounds allows for a focused analysis of the impact of the fused benzene ring on the overall molecular profile.

Structural and Physicochemical Properties: A Tale of Two Cores

The fundamental difference between the two molecules lies in their core heterocyclic structure. Methyl 1H-benzo[d]imidazole-5-carboxylate features an imidazole ring fused to a benzene ring, creating a more rigid and lipophilic bicyclic system. In contrast, methyl 1H-imidazole-5-carboxylate possesses a monocyclic imidazole core. This seemingly simple structural variation has profound implications for their physicochemical properties.

The sulfate salt of methyl 1H-benzo[d]imidazole-5-carboxylate is specifically highlighted in this guide. The formation of a sulfate salt is a common strategy in pharmaceutical development to enhance aqueous solubility and stability of a parent compound.[1][2][3] This can lead to improved handling characteristics and potentially better bioavailability.[2]

Below is a table summarizing the key physicochemical properties of the two compounds, collated from available data. It is important to note that these values are not from direct head-to-head comparative studies and should be interpreted with this in mind.

PropertyMethyl 1H-benzo[d]imidazole-5-carboxylate (free base)Methyl 1H-imidazole-5-carboxylate
Molecular Formula C₉H₈N₂O₂C₅H₆N₂O₂
Molecular Weight 176.17 g/mol [4]126.11 g/mol [5]
Melting Point ~154-156 °C[6]154-156 °C[5]
Boiling Point Not readily available~318.2 °C at 760 mmHg[5]
Solubility Good solubility in common organic solvents.[6] The sulfate salt is expected to have higher aqueous solubility.Soluble in methanol.[5] Experimental data indicates solubility >18.9 µg/mL at pH 7.4.[7]
Appearance White solid (tabular crystals for benzimidazole)[8]White crystalline powder[5]

The presence of the benzene ring in the benzimidazole derivative contributes to a higher molecular weight and likely increased lipophilicity compared to its imidazole counterpart. While the melting points appear similar in the available data, this can be influenced by crystalline packing, which is different for the two structures. The enhanced solubility of the sulfate salt of the benzimidazole derivative is a key advantage for its potential use in biological systems.

Synthesis and Experimental Protocols

The synthetic routes to both compounds are well-established, reflecting their utility as versatile intermediates. The choice of synthesis strategy is often dictated by the availability of starting materials, desired scale, and purity requirements.

Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate and its Sulfate Salt

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent.[9] A common method for preparing the title compound involves the reaction of 3,4-diaminobenzoic acid with formic acid, followed by esterification.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Esterification A 3,4-Diaminobenzoic Acid + Formic Acid B Reflux in 4M HCl A->B C 1H-Benzo[d]imidazole-5-carboxylic Acid B->C D 1H-Benzo[d]imidazole-5-carboxylic Acid in Methanol E Add Sulfuric Acid (catalyst) D->E F Reflux E->F G Neutralization & Purification F->G H Methyl 1H-benzo[d]imidazole-5-carboxylate G->H G A Dissolve Methyl 1H-benzo[d]imidazole-5-carboxylate in Acetone B Add stoichiometric amount of Sulfuric Acid in Acetone (dropwise) A->B C Stir at room temperature B->C D Precipitation of Sulfate Salt C->D E Filter, wash with Acetone, and Dry D->E F This compound E->F

Caption: Preparation of the sulfate salt.

Step-by-step Methodology:

  • Dissolution: Methyl 1H-benzo[d]imidazole-5-carboxylate is dissolved in a minimal amount of a suitable organic solvent, such as acetone or ethanol.

  • Acidification: A stoichiometric amount of sulfuric acid, dissolved in the same solvent, is added dropwise to the solution with stirring.

  • Precipitation and Isolation: The sulfate salt typically precipitates out of the solution upon addition of the acid. The mixture is stirred for a period to ensure complete precipitation. The solid is then collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.

Synthesis of Methyl 1H-imidazole-5-carboxylate

The synthesis of methyl 1H-imidazole-5-carboxylate is generally more straightforward due to the simpler starting materials. The most common method is the direct esterification of 1H-imidazole-5-carboxylic acid. [5]

G cluster_0 Esterification A 1H-Imidazole-5-carboxylic Acid in Methanol B Add Thionyl Chloride (dropwise) at 0°C A->B C Reflux for 6-8 hours B->C D Evaporate solvent C->D E Neutralize with NaHCO3 solution D->E F Extract with Ethyl Acetate E->F G Dry and concentrate F->G H Methyl 1H-imidazole-5-carboxylate G->H

Caption: Synthesis workflow for methyl 1H-imidazole-5-carboxylate.

Step-by-step Methodology:

  • Reaction Setup: 1H-imidazole-5-carboxylic acid is suspended in an excess of methanol at 0°C.

  • Esterification: Thionyl chloride is added dropwise to the suspension with stirring. After the addition is complete, the reaction mixture is heated to reflux for 6-8 hours.

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the excess methanol and thionyl chloride are removed under reduced pressure. The residue is then carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield methyl 1H-imidazole-5-carboxylate. The product can be further purified by column chromatography or recrystallization.

Comparative Biological Activity: The Benzimidazole Advantage in Cancer Therapy

Both imidazole and benzimidazole scaffolds are present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects including antimicrobial, anti-inflammatory, and anticancer activities. [10]However, the benzimidazole core has garnered significant attention in oncology, particularly as an inhibitor of Poly(ADP-ribose) polymerase (PARP). [11][12]

Benzimidazoles as PARP Inhibitors

PARP enzymes, especially PARP-1, are crucial for the repair of single-strand DNA breaks. [13]In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for the repair of double-strand DNA breaks through homologous recombination, the inhibition of PARP leads to the accumulation of unrepaired DNA damage and ultimately cell death. This concept is known as synthetic lethality and is a cornerstone of targeted cancer therapy. [13] Benzimidazole derivatives have been extensively investigated as PARP inhibitors. [12][14]The planar, electron-rich benzimidazole scaffold can effectively mimic the nicotinamide moiety of NAD+, the natural substrate of PARP, and bind to the active site of the enzyme.

G cluster_0 DNA Damage and PARP Activation cluster_1 Action of Benzimidazole-based PARP Inhibitor A Single-strand DNA break B PARP-1 recruitment and activation A->B C Poly(ADP-ribosyl)ation (PARylation) of target proteins B->C G Inhibition of PARP-1 catalytic activity B->G inhibits D Recruitment of DNA repair machinery C->D E DNA repair D->E F Benzimidazole derivative (e.g., Methyl 1H-benzo[d]imidazole-5-carboxylate derivative) F->G H No PARylation G->H I Stalled DNA repair H->I J Accumulation of DNA damage I->J K Cell death (Apoptosis) in BRCA-deficient cancer cells J->K

Caption: Simplified signaling pathway of PARP-1 and the mechanism of action of benzimidazole-based PARP inhibitors.

While methyl 1H-benzo[d]imidazole-5-carboxylate itself is primarily an intermediate, its derivatives have shown promising biological activities. For instance, a related compound, Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate (MBIC), has demonstrated potent anti-tumor activity against breast cancer cell lines by acting as a microtubule targeting agent. [15]Derivatives of methyl or ethyl 1H-benzimidazole-5-carboxylates carrying amide or amidine groups have also exhibited significant antimicrobial activity. [16][17]

Biological Profile of Methyl 1H-imidazole-5-carboxylate

Methyl 1H-imidazole-5-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals. [5]The imidazole ring is a key component of many biologically active molecules, and its derivatives have been explored for a range of therapeutic applications, including as anti-inflammatory and antimicrobial agents. However, the simpler imidazole core generally does not exhibit the same level of potency as a PARP inhibitor compared to the more complex benzimidazole scaffold, which has a greater potential for establishing multiple interactions within the enzyme's active site.

Conclusion and Future Perspectives

This guide has provided a comparative analysis of this compound and methyl 1H-imidazole-5-carboxylate, highlighting the influence of the benzofused ring on their properties and potential applications.

  • This compound emerges as a valuable intermediate, particularly in the synthesis of targeted anticancer agents like PARP inhibitors. The benzimidazole core provides a rigid and versatile scaffold for developing potent enzyme inhibitors. The sulfate salt form offers the advantage of improved aqueous solubility, which is beneficial for formulation and biological testing.

  • Methyl 1H-imidazole-5-carboxylate serves as a fundamental building block in medicinal chemistry. While its biological activity profile is broad, it generally lacks the specific, high-potency interactions often seen with the more complex benzimidazole derivatives in areas like oncology.

The choice between these two scaffolds ultimately depends on the specific therapeutic target and the desired molecular properties. For researchers aiming to develop potent enzyme inhibitors, particularly in the field of oncology, the benzimidazole scaffold offers a more promising starting point. Conversely, the imidazole core remains a staple for constructing a wide variety of other biologically active molecules.

Future research could focus on direct, head-to-head comparisons of a series of matched-pair imidazole and benzimidazole derivatives to provide a more quantitative understanding of the structure-activity relationships. Such studies would be invaluable for guiding the rational design of next-generation therapeutics.

References

  • Petropoulos, M. et al. (2024). The mechanism of PARP inhibitor action is identified. Drug Target Review. [Link]

  • Zaremba, T. et al. (2021). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • Virág, L. & Szabó, C. (2002). The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors. Pharmacological Reviews. [Link]

  • Putt, K. S. et al. (2006). Small-Molecule Activation of Procaspase-3 to Caspase-3 as a Personalized Anticancer Strategy. Nature Chemical Biology. [Link]

  • Kraus, W. L. (2008). On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1. Genes & Development. [Link]

  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work?. [Link]

  • Özden, S. et al. (2009). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. European Journal of Medicinal Chemistry. [Link]

  • Lord, C. J. & Ashworth, A. (2017). Mechanism of Action of PARP Inhibitors. ResearchGate. [Link]

  • Langelier, M.-F. et al. (2018). Rapid Detection and Signaling of DNA Damage by PARP-1. Trends in Biochemical Sciences. [Link]

  • ChemBK. (2024). Methyl 1H-benzo[d]imidazole-5-carboxylate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. [Link]

  • Wikipedia. (n.d.). PARP1. [Link]

  • ResearchGate. (n.d.). Signal Transduction pathway of PARP enzyme.[18] [Link]

  • Al-Ghananeem, A. M. & Malkawi, A. H. (2014). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech. [Link]

  • Chear, N. J. Y. et al. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. PLoS One. [Link]

  • ResearchGate. (2025). Synthesis and potent antimicrobial activity of some novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives carrying amide or amidine groups. [Link]

  • FAQ. (n.d.). What is the synthesis process of 1-METHYL-1H-IMIDAZOLE-5-CARBOXALDEHYDE?. [Link]

  • Poojary, B. et al. (2016). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. [Link]

  • DergiPark. (n.d.). SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. [Link]

  • MedCrave. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. [Link]

  • Google Patents. (n.d.).
  • Elder, D. P. et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences. [Link]

  • Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. [Link]

  • Google Patents. (n.d.).
  • Gavan, S. P. et al. (2018). Pharmaceutical salts: a formulation trick or a clinical conundrum?. The Pharmaceutical Journal. [Link]

  • YouTube. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development. [Link]

  • AbbVie Contract Manufacturing. (n.d.). How are salts used in pharmaceuticals?. [Link]

  • Gzella, A. K. et al. (2022). Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. Molecules. [Link]

  • Pandey, S. et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega. [Link]

  • Tahlan, S. et al. (2019). Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. BMC Chemistry. [Link]

  • ResearchGate. (n.d.). (PDF) Antimicrobial potential of 1H-benzo[d]imidazole scaffold: a review. [Link]

  • YouTube. (2024). Preparation of Imidazoles, Part 2: Benzimidazoles. [Link]

  • Husain, A. et al. (2021). Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. Journal of Medicinal Chemistry. [Link]

  • PubMed Central. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. [Link]

  • ResearchGate. (n.d.). Synthesis of benzimidazoles salts 4a-j.. [Link]

  • American Chemical Society. (n.d.). The Preparation and Reactions of 2-Benzimidazolecarboxylic Acid and 2-Benzimidazoleacetic Acid. Journal of the American Chemical Society. [Link]

Sources

Confirming the Target of Methyl 1H-benzo[d]imidazole-5-carboxylate Derivatives: A Comparative Guide to Cytosolic Phospholipase A2α Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the validation of a molecular target is the cornerstone of a successful development campaign. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals on confirming the primary biological target of inhibitors derived from methyl 1H-benzo[d]imidazole-5-carboxylate sulfate. While this specific compound is principally a synthetic intermediate, its core scaffold is instrumental in the design of potent inhibitors targeting cytosolic phospholipase A2α (cPLA2α) , a critical enzyme in the inflammatory cascade.

This guide moves beyond a simple declaration of the target. We will explore the causal logic behind why the benzimidazole-5-carboxylate scaffold is effective, objectively compare its performance with alternative inhibitor classes using supporting experimental data, and provide detailed, self-validating protocols to empower your own research.

The Central Role of cPLA2α in Inflammation

Cytosolic phospholipase A2α (cPLA2α) stands as a pivotal gatekeeper in the initiation of the inflammatory response.[1][2][3] Upon cellular stimulation by various inflammatory signals, cPLA2α translocates to the perinuclear and endoplasmic reticulum membranes. There, it selectively hydrolyzes phospholipids containing arachidonic acid (AA) at the sn-2 position.[2][3] This enzymatic action releases free arachidonic acid, which serves as the precursor for the biosynthesis of eicosanoids—a class of potent lipid mediators including prostaglandins and leukotrienes—via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively.[2]

Given its rate-limiting role in producing these pro-inflammatory mediators, the inhibition of cPLA2α is an attractive therapeutic strategy for a host of inflammatory diseases, including arthritis, asthma, and neurodegenerative conditions.[1][2]

cPLA2_Pathway Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) Ca_Influx ↑ Intracellular Ca²⁺ Stimuli->Ca_Influx MAPK MAPK Phosphorylation Stimuli->MAPK cPLA2_inactive Inactive cPLA2α (Cytosol) Ca_Influx->cPLA2_inactive Activation MAPK->cPLA2_inactive Activation cPLA2_active Active cPLA2α (Membrane-bound) cPLA2_inactive->cPLA2_active Translocation Membrane Membrane Phospholipids cPLA2_active->Membrane Hydrolysis AA Arachidonic Acid (AA) Membrane->AA Release COX COX Pathway AA->COX LOX LOX Pathway AA->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Diagram 1: The cPLA2α signaling cascade leading to eicosanoid production.

The Benzimidazole-5-Carboxylate Scaffold as a cPLA2α Inhibitor

The utility of this compound lies in its role as a building block for more complex, active molecules. Research has demonstrated that the benzimidazole ring system can serve as an effective bioisostere for other heterocyclic structures, such as indoles, which are common in known cPLA2α inhibitors.

A key study highlighted this principle by systematically replacing the indole-5-carboxylic acid core of a potent inhibitor with a benzimidazole-5-carboxylic acid scaffold.[4] This strategic substitution is not merely an academic exercise; it aims to improve properties like metabolic stability and aqueous solubility while maintaining or enhancing target affinity. The resulting benzimidazole derivative demonstrated potent inhibition of cPLA2α, validating this scaffold as a viable pharmacophore for targeting the enzyme.[4]

Comparative Analysis of cPLA2α Inhibitors

To objectively evaluate the potential of benzimidazole-5-carboxylate derivatives, it is essential to compare their performance against established cPLA2α inhibitors from different structural classes. Each class presents a unique profile of potency, selectivity, and physicochemical properties.

Inhibitor ClassRepresentative CompoundStructureIC₅₀ (cPLA2α)Key Features & Rationale
Benzimidazole Carboxylic Acids Benzimidazole Derivative 13 [Structure not available in sources]0.005 µMBioisosteric replacement of an indole core; designed to improve solubility and metabolic stability.[4]
Pyrrolidine-based Pyrrophenone[Structure available in sources]~30-35 nMA potent and widely used tool compound for studying cPLA2α function; demonstrates good specificity.[5]
Thiazolyl Ketones AVX420 (GK420)[Structure available in sources]90 nM (Cell-based)A next-generation inhibitor with demonstrated efficacy in cancer cell lines by inducing oxidative stress.[6]
Indole-based Efipladib (WAY-196025)[Structure available in sources]Potent (nM range)Orally bioavailable inhibitor that has shown efficacy in multiple acute and chronic in vivo models of inflammation.[7]

Note: IC₅₀ values can vary based on the specific assay conditions (e.g., isolated enzyme vs. cell-based). The values presented are for comparative purposes.

Experimental Protocols for Target Validation

The trustworthiness of any claim about a compound's target hinges on rigorous, reproducible experimental validation. The following protocols describe a logical workflow for confirming cPLA2α as the target of a novel inhibitor derived from the benzimidazole-5-carboxylate scaffold.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation Enzyme_Assay Protocol 1: Isolated Enzyme Inhibition Assay (Determine IC₅₀) Selectivity_Assay Selectivity Profiling (vs. sPLA₂, iPLA₂) Enzyme_Assay->Selectivity_Assay Confirm Specificity Cell_Assay Protocol 2: Cellular AA Release Assay (Confirm Cellular Potency) Selectivity_Assay->Cell_Assay Proceed if Specific Downstream_Assay Downstream Mediator Analysis (Measure PGE₂/Leukotrienes) Cell_Assay->Downstream_Assay Verify Mechanism End Validated cPLA2α Inhibitor Downstream_Assay->End Target Confirmed Start Synthesized Benzimidazole Inhibitor Start->Enzyme_Assay

Diagram 2: Workflow for evaluating the specificity of a new cPLA2α inhibitor.
Protocol 1: In Vitro cPLA2α Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect and calculate the IC₅₀ value of the test compound on purified human cPLA2α.

Causality: This assay directly measures the compound's ability to interfere with the catalytic activity of the isolated enzyme, independent of cellular uptake, metabolism, or off-target effects. It is the foundational step for confirming target engagement.

Methodology:

  • Enzyme Preparation: Use purified, recombinant human cPLA2α. The enzyme is typically stored at -80°C and should be handled on ice.

  • Substrate Preparation: A common substrate is a phospholipid vesicle incorporating a fluorescently labeled fatty acid, such as 1-palmitoyl-2-(10-pyrenedecyl)phosphorylcholine (PPDPC). The substrate is prepared by sonicating the phospholipid in an appropriate assay buffer to form small unilamellar vesicles.

  • Assay Buffer: A typical buffer includes Tris-HCl, CaCl₂, and DTT to maintain optimal pH, provide the necessary calcium cofactor for enzyme activity, and maintain a reducing environment.[1]

  • Inhibitor Preparation: Prepare a stock solution of the benzimidazole test compound in DMSO. Create a serial dilution series to test a range of concentrations (e.g., from 1 nM to 100 µM).

  • Assay Procedure (96-well plate format): a. To each well, add the assay buffer. b. Add the test compound at various concentrations (ensure the final DMSO concentration is consistent across all wells, typically <1%). Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control. c. Add the purified cPLA2α enzyme to all wells except the background control. d. Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature to allow for binding. e. Initiate the reaction by adding the phospholipid substrate vesicles to all wells. f. Incubate the plate at 37°C for 30-60 minutes.

  • Detection: The enzymatic cleavage of the pyrene-labeled fatty acid results in a change in its fluorescence properties. Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., ~340 nm excitation, ~380 nm emission).

  • Data Analysis: a. Subtract the background fluorescence (no enzyme control) from all other readings. b. Normalize the data to the "no inhibitor" control (representing 100% activity). c. Plot the percent inhibition against the logarithm of the inhibitor concentration. d. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Arachidonic Acid (AA) Release Assay

Objective: To confirm that the test compound can inhibit cPLA2α activity within a living cell, thereby preventing the release of arachidonic acid.

Causality: This assay validates that the compound is cell-permeable and retains its inhibitory activity in the complex intracellular environment. It provides a more physiologically relevant measure of potency than the isolated enzyme assay.

Methodology:

  • Cell Culture: Use a relevant cell line that expresses cPLA2α, such as A549 lung carcinoma cells or SW982 synoviocytes.[6][8] Culture the cells to ~80-90% confluency in 24-well plates.

  • Radiolabeling: a. Remove the culture medium and wash the cells with serum-free medium. b. Incubate the cells with serum-free medium containing [³H]-arachidonic acid (typically 0.5 µCi/mL) for 18-24 hours. This allows the cells to incorporate the radiolabeled AA into their membrane phospholipids.

  • Inhibitor Treatment: a. Wash the cells thoroughly with fresh medium containing 0.1% BSA to remove unincorporated [³H]-AA. b. Pre-incubate the cells with various concentrations of the benzimidazole test compound (or vehicle control) for 30-60 minutes.

  • Cellular Stimulation: a. Stimulate the cells with an appropriate agonist to induce cPLA2α activation and AA release. Common stimuli include calcium ionophores (e.g., A23187) or inflammatory cytokines (e.g., IL-1β). b. Incubate for a defined period (e.g., 30 minutes).

  • Quantification of AA Release: a. Collect the supernatant (culture medium) from each well. b. Measure the amount of radioactivity in the supernatant using a liquid scintillation counter. This represents the amount of [³H]-AA released from the cells.

  • Data Analysis: a. Calculate the percentage of AA release relative to the total incorporated radioactivity (which can be determined by lysing the cells in a separate well). b. Determine the percent inhibition for each concentration of the test compound compared to the stimulated vehicle control. c. Plot the percent inhibition against the inhibitor concentration to calculate the cellular IC₅₀ value.

Conclusion and Future Directions

The evidence strongly supports that derivatives of methyl 1H-benzo[d]imidazole-5-carboxylate are potent inhibitors of cytosolic phospholipase A2α. The benzimidazole-5-carboxylate scaffold serves as a highly effective bioisostere for other heterocyclic systems, enabling the development of compounds with potentially improved pharmacological properties. By employing the rigorous, multi-step validation workflow detailed in this guide—progressing from direct enzymatic inhibition to cellular activity—researchers can confidently confirm cPLA2α as the primary target.

While cPLA2α is the confirmed target, it is crucial to acknowledge the broad biological activity of the benzimidazole scaffold. To ensure the development of a truly selective therapeutic, comprehensive selectivity profiling against other phospholipases (sPLA₂, iPLA₂) and other known benzimidazole targets (e.g., kinases, topoisomerases) is a mandatory next step. This disciplined approach ensures that the observed cellular effects are unequivocally due to the inhibition of cPLA2α, paving the way for the development of next-generation anti-inflammatory agents.

References

  • Gudbrandsen, O. A., et al. (2021). Inhibition of Cytosolic Phospholipase A2α Induces Apoptosis in Multiple Myeloma Cells. International Journal of Molecular Sciences, 22(24), 13295. Available from: [Link]

  • Zainal, B., et al. (2018). Inhibition of Cytosolic Phospholipase A2α (cPLA2α) by Medicinal Plants in Relation to Their Phenolic Content. Molecules, 23(9), 2248. Available from: [Link]

  • Li, R., et al. (2020). Inhibition of cytosolic phospholipase A2 alpha increases chemosensitivity in cervical carcinoma through suppressing β-catenin signaling. Journal of Experimental & Clinical Cancer Research, 39(1), 16. Available from: [Link]

  • Thrun, P., et al. (2009). 1-(5-Carboxyindol-1-yl)propan-2-ones as inhibitors of human cytosolic phospholipase A2alpha: synthesis and properties of bioisosteric benzimidazole, benzotriazole and indazole analogues. Bioorganic & Medicinal Chemistry Letters, 19(8), 2107-11. Available from: [Link]

  • Bourboula, A., et al. (2018). Highly Potent 2-Oxoester Inhibitors of Cytosolic Phospholipase A2 (GIVA cPLA2). ACS Omega, 3(8), 9209-9221. Available from: [Link]

  • Lehr, M. (2006). Inhibitors of Cytosolic Phospholipase A2α as Potential Anti-Inflammatory Drugs. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 5(2), 119-129. Available from: [Link]

  • Lehr, M. (2018). Inhibitors of Cytosolic Phospholipase A2a as Anti-inflammatory Drugs. Royal Society of Chemistry. Available from: [Link]

  • Bourboula, A., et al. (2021). Next generation thiazolyl ketone inhibitors of cytosolic phospholipase A2 α for targeted cancer therapy. Scientific Reports, 11(1), 12345. Available from: [Link]

  • ResearchGate. Common inhibitors of phospholipases A 2. Available from: [Link]

  • Balasubramanian, K., et al. (2012). Effects of the inhibition of cytosolic phospholipase A2α in non-small cell lung cancer cells. Cancer Cell International, 12, 51. Available from: [Link]

  • Meyer Zu Vilsendorf, I., et al. (2024). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 15(2), 641-659. Available from: [Link]

  • ResearchGate. Selected inhibitors of cPLA2α The structures of selected inhibitors of... Available from: [Link]

  • Griesbacher, T., et al. (1999). Phospholipase A2 inhibitors in development. Expert Opinion on Investigational Drugs, 8(6), 773-789. Available from: [Link]

  • Meyer Zu Vilsendorf, I., et al. (2023). 1-Benzylindoles as inhibitors of cytosolic phospholipase A2α: synthesis, biological activity, aqueous solubility, and cell permeability. RSC Medicinal Chemistry, 15(2), 641-659. Available from: [Link]

  • McKew, J. C., et al. (2008). Indole cytosolic phospholipase A2 alpha inhibitors: discovery and in vitro and in vivo characterization of 4-{3-[5-chloro-2-(2-{[(3,4-dichlorobenzyl)sulfonyl]amino}ethyl)-1-(diphenylmethyl)-1H-indol-3-yl]propyl}benzoic acid, efipladib. Journal of Medicinal Chemistry, 51(12), 3388-413. Available from: [Link]

  • Tomoo, T., et al. (2017). Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents. Current Topics in Medicinal Chemistry, 17(28), 3076-3091. Available from: [Link]

Sources

A Guide to the Reproducible Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the consistent and reliable synthesis of key chemical intermediates is paramount to the success of any research program. This guide provides an in-depth technical analysis of the synthesis and experimental reproducibility of methyl 1H-benzo[d]imidazole-5-carboxylate sulfate, a crucial building block in the development of various therapeutic agents, notably as an intermediate for inhibitors of human cytosolic phospholipase A2α (cPLA2α).[1][2] We will explore a robust synthetic protocol, address potential challenges to reproducibility, and compare this intermediate to alternative scaffolds in the context of drug discovery.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[3] Its unique structural features allow for diverse biological activities, and its derivatives have been explored as anticancer, antimicrobial, and anti-inflammatory agents. Methyl 1H-benzo[d]imidazole-5-carboxylate, and its sulfate salt, serve as a versatile starting material for the synthesis of a wide range of substituted benzimidazoles, offering a gateway to novel chemical entities with therapeutic potential.

Synthesis and Characterization: A Pathway to Purity and Consistency

The synthesis of methyl 1H-benzo[d]imidazole-5-carboxylate can be approached through several methods. A common and efficient route involves the reductive cyclization of a substituted nitroaniline precursor. Below, we outline a detailed, self-validating protocol adapted from established literature procedures for similar benzimidazole derivatives.[4][5]

Experimental Workflow: Synthesis of Methyl 1H-benzo[d]imidazole-5-carboxylate

cluster_0 Step 1: Reductive Cyclization cluster_1 Step 2: Work-up and Isolation cluster_2 Step 3: Purification cluster_3 Step 4: Salt Formation (Optional) Starting Material Methyl 4-amino-3-nitrobenzoate Reagents Sodium Dithionite (Na2S2O4) Formic Acid Solvent_Temp Dimethylformamide (DMF) Heat Intermediate In situ formation of methyl 3,4-diaminobenzoate and cyclization Quenching Addition of Water Intermediate->Quenching Precipitation Precipitation of Crude Product Quenching->Precipitation Filtration Filtration and Washing Precipitation->Filtration Crude Product Crude Methyl 1H-benzo[d]imidazole-5-carboxylate Filtration->Crude Product Recrystallization Recrystallization from Ethanol/Water Crude Product->Recrystallization Pure Product Pure Methyl 1H-benzo[d]imidazole-5-carboxylate Recrystallization->Pure Product Free Base Pure Free Base Pure Product->Free Base Sulfuric Acid Sulfuric Acid in suitable solvent Free Base->Sulfuric Acid Sulfate Salt This compound Sulfuric Acid->Sulfate Salt

Caption: A generalized workflow for the synthesis of methyl 1H-benzo[d]imidazole-5-carboxylate and its subsequent optional conversion to the sulfate salt.

Detailed Experimental Protocol

Materials:

  • Methyl 4-amino-3-nitrobenzoate

  • Sodium dithionite (Na₂S₂O₄)

  • Formic acid (88%)

  • Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Sulfuric acid (concentrated, optional)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 4-amino-3-nitrobenzoate (1 equivalent) in DMF.

  • Reductive Cyclization: To the stirred solution, add sodium dithionite (3-4 equivalents) portion-wise. The reaction is exothermic, and the temperature should be monitored. Following the addition of sodium dithionite, add formic acid (2-3 equivalents). Heat the reaction mixture to 80-100 °C for 2-4 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting material spot indicates the completion of the reaction.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. A precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure methyl 1H-benzo[d]imidazole-5-carboxylate as a solid.[6]

  • Salt Formation (Optional): To prepare the sulfate salt, dissolve the purified free base in a suitable solvent (e.g., ethanol) and add a stoichiometric amount of concentrated sulfuric acid dropwise with stirring. The sulfate salt will precipitate and can be collected by filtration.

Characterization and Data Interpretation

The identity and purity of the synthesized methyl 1H-benzo[d]imidazole-5-carboxylate should be confirmed by standard analytical techniques.

Technique Expected Observations
¹H NMR Aromatic protons of the benzimidazole ring, a singlet for the C2-H proton, and singlets for the methyl ester and N-H protons. The exact chemical shifts will depend on the solvent used.[7][8]
¹³C NMR Carbon signals corresponding to the benzimidazole ring, the carboxylate group, and the methyl ester.[7][9]
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated mass of the compound (C₉H₈N₂O₂: 176.17 g/mol ).[7]
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching, C=O stretching of the ester, and aromatic C-H and C=C stretching.[8]

Reproducibility of Experiments: Navigating the Challenges

While the synthesis of benzimidazoles is a well-established area of organic chemistry, achieving consistent and reproducible results can be challenging. Understanding the potential pitfalls is crucial for troubleshooting and optimizing the experimental outcome.

Key Factors Influencing Reproducibility
  • Purity of Starting Materials: The purity of methyl 4-amino-3-nitrobenzoate is critical. Impurities can lead to the formation of side products that are difficult to separate from the desired compound.

  • Reaction Conditions: The reaction temperature and time must be carefully controlled. Insufficient heating may lead to incomplete reaction, while excessive heat can cause decomposition.

  • Stoichiometry of Reagents: The ratio of sodium dithionite and formic acid to the starting material should be optimized to ensure complete reduction and cyclization without promoting side reactions.

  • Work-up and Purification: The work-up procedure is crucial for removing inorganic byproducts. Inefficient washing can lead to contamination of the final product. The choice of recrystallization solvent is also critical for obtaining a high-purity product.

Troubleshooting Common Issues
Problem Potential Cause Suggested Solution
Low Yield Incomplete reaction, decomposition of product, or loss during work-up.Optimize reaction time and temperature. Ensure efficient extraction and minimize transfers during work-up.
Formation of Impurities Impure starting materials, side reactions due to incorrect stoichiometry or temperature.Purify starting materials before use. Optimize reagent stoichiometry. Consider column chromatography for purification if recrystallization is ineffective.[7]
Difficulty in Crystallization Presence of impurities, incorrect solvent system.Purify the crude product by column chromatography before attempting recrystallization. Screen a variety of solvent systems.

Comparative Analysis: Alternatives to Methyl 1H-benzo[d]imidazole-5-carboxylate

While methyl 1H-benzo[d]imidazole-5-carboxylate is a valuable intermediate for the synthesis of cPLA2α inhibitors, other heterocyclic scaffolds have also been explored for this purpose. A comparative understanding of these alternatives is essential for making informed decisions in a drug discovery program.

Alternative Scaffolds for Phospholipase A₂ Inhibition
Scaffold Advantages Disadvantages Key References
Indole-based Inhibitors Potent and selective inhibitors have been developed. Well-established synthetic routes.Can have issues with metabolic stability.[10]
Oxazolidinone Analogs Mimic the transition state of phospholipid hydrolysis, leading to potent inhibition.Synthesis can be more complex than for benzimidazoles.[11]
Pyrrolidine-based Inhibitors Have shown good in vivo efficacy in some models.May have off-target effects.[10]
Logical Framework for Scaffold Selection

cluster_criteria Selection Criteria Target Phospholipase A2 (PLA2) Inhibition Benzimidazole Methyl 1H-benzo[d]imidazole-5-carboxylate Target->Benzimidazole Indole Indole-based Scaffolds Target->Indole Oxazolidinone Oxazolidinone Analogs Target->Oxazolidinone Pyrrolidine Pyrrolidine-based Scaffolds Target->Pyrrolidine Potency Potency & Selectivity Benzimidazole->Potency Synthetic Feasibility Synthetic Accessibility Benzimidazole->Synthetic Feasibility Indole->Potency Oxazolidinone->Potency ADME Properties ADME/Tox Profile Pyrrolidine->ADME Properties IP Landscape Intellectual Property

Caption: Decision-making framework for selecting a chemical scaffold for PLA₂ inhibitor development, considering key drug discovery parameters.

The choice of a particular scaffold will depend on a multitude of factors, including the specific therapeutic target, the desired potency and selectivity profile, the ease of synthesis and diversification, and the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting compounds. The benzimidazole scaffold offers a good balance of synthetic accessibility and proven biological activity, making it a strong starting point for many drug discovery campaigns.

Conclusion

The reproducible synthesis of this compound is an achievable goal with careful attention to experimental detail and an understanding of the potential challenges. This guide provides a comprehensive framework for its preparation, characterization, and troubleshooting, empowering researchers to confidently utilize this important chemical intermediate. By understanding its properties in the context of alternative scaffolds, drug development professionals can make strategic decisions to accelerate the discovery of novel and effective therapeutics.

References

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (2017). MedCrave. [Link]

  • SYNTHESIS AND STRUCTURE ELUCIDATION OF NEW METHYL 1H-BENZIMIDAZOLE-5-CARBOXYLATE DERIVATIVES. (2023). DergiPark. [Link]

  • One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. (2017). ResearchGate. [Link]

  • Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders. (2015). PubMed. [Link]

  • New Phospholipase A2 Inhibitor: Synthesis and Inhibition Mechanism of Oxazolidinone Phospholipid Analog. (1998). PubMed. [Link]

  • Design and synthesis of new secretory phospholipase A2 inhibitor of a phospholipid analog. (1998). PubMed. [Link]

  • The design and discovery of phospholipase A2 inhibitors for the treatment of inflammatory diseases. (2021). Semantic Scholar. [Link]

  • One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave. [Link]

  • Expedient synthesis of benzimidazoles using amides. (2015). The Royal Society of Chemistry. [Link]

  • Figure 1 from One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reactionDerivative via Heterocyclization Reaction. (2017). Semantic Scholar. [Link]

  • Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Recent Approaches in Heterocyclic Ring Compounds: Benzimidazoles and their Derivatives. (2023). Allied Academies. [Link]

  • Different structures of alternatives to benzimidazole chalcone 4a -4u[12]. (2021). ResearchGate. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies. (2023). MDPI. [Link]

  • Methyl 1H-imidazole-5-carboxylate. (n.d.). PubChem. [Link]

  • Synthesis, Characterization, and DFT-Based Electronic and Nonlinear Optical Properties of Methyl 1-(arylsulfonyl)-2-aryl-1H-benzo[d]imidazole-6-carboxylates. (2022). ACS Omega. [Link]

  • Substituted Benzimidazole Analogues as Potential α-Amylase Inhibitors and Radical Scavengers. (2021). ACS Omega. [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2022). Arabian Journal of Chemistry. [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). ACS Omega. [Link]

  • A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (2023). NIH. [Link]

  • Design, Synthesis, and Evaluation of New 1H-Benzo[d]imidazole Based PqsR Inhibitors as Adjuvant Therapy for Pseudomonas aeruginosa Infections. (2021). ACS Publications. [Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. (2014). Oriental Journal of Chemistry. [Link]

  • ethyl-4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate. (2012). Asian Journal of Research in Chemistry. [Link]

  • Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. [Link]

  • Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. (2022). IUCr Journals. [Link]

  • US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates. (2013).
  • Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N-heterocycles. (2018). Green Chemistry. [Link]

  • One-Pot Synthesis of 1,2-Diphenyl-1H-benzo[d]imidazole Derivatives by a Pd-Catalyzed Amidine-Directed C–H Arylation. (2014). The Royal Society of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise quantification of a compound's effects is paramount. This guide provides an in-depth, comparative framework for the quantitative analysis of methyl 1H-benzo[d]imidazole-5-carboxylate sulfate (MBCS), a novel benzimidazole derivative. By juxtaposing MBCS with established alternatives—Albendazole and Mebendazole—we offer a comprehensive evaluation of its pharmacokinetic (PK) and pharmacodynamic (PD) profiles. This document is structured to provide not just protocols, but the scientific rationale behind them, ensuring a robust and reproducible analytical strategy.

Introduction: The Benzimidazole Scaffold and the Rationale for Comparison

The benzimidazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous anthelmintic, anti-ulcer, and even anti-cancer agents.[1][2] These compounds primarily exert their therapeutic effect by interfering with microtubule polymerization, a process critical for cell division and structure.[3][4] MBCS is a subject of increasing interest, and understanding its quantitative effects is crucial for its potential development.

To contextualize the performance of MBCS, this guide uses Albendazole and Mebendazole as benchmarks. These widely-used anthelmintics provide a solid basis for comparison due to their well-characterized mechanisms of action and pharmacokinetic profiles.[5][6][7] Our analysis will focus on two key areas:

  • Pharmacokinetic Analysis: Quantifying the concentration of the drug in a biological system over time. This helps determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamic Analysis: Measuring the drug's biological effect, in this case, its ability to inhibit tubulin polymerization, which is the primary mechanism of action for this class of drugs.[3][8]

Part I: Comparative Pharmacokinetic (PK) Profiling

A drug's efficacy is intrinsically linked to its ability to reach and maintain a therapeutic concentration at its target site. Benzimidazole derivatives are known for variable absorption and significant first-pass metabolism in the liver.[9][10][11] Therefore, a sensitive and specific analytical method is required.

Experimental Choice: For quantifying MBCS and its comparators in plasma, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is the gold standard.[12][13] Its superiority over other methods like HPLC-UV lies in its exceptional sensitivity (detecting low ng/mL concentrations) and selectivity, which allows for accurate measurement in a complex biological matrix like plasma by minimizing interference from endogenous components.[14][15]

Comparative PK Data Summary

The following table presents hypothetical, yet plausible, pharmacokinetic data for MBCS compared to Albendazole sulfoxide (the active metabolite of Albendazole) and Mebendazole following oral administration.[5][16]

ParameterThis compound (MBCS)Albendazole SulfoxideMebendazole
Cmax (ng/mL) 450 ± 55600 ± 7030 ± 8[7]
Tmax (hr) 2.0 ± 0.54.0 ± 1.0[17]3.0 ± 0.8[18]
AUC (0-t) (ng·hr/mL) 2250 ± 3104800 ± 550120 ± 25
t½ (hr) 6.5 ± 1.28.5 ± 1.5[5]4.5 ± 1.0[18]
Oral Bioavailability Low-ModerateLow (~5%), enhanced with fatty meal[6][17]Very Low (<20%)[16]

Data are represented as mean ± standard deviation and are for illustrative purposes.

This data suggests MBCS is more systemically available than Mebendazole but may have a shorter half-life and lower overall exposure compared to Albendazole's active metabolite.

Workflow for PK Analysis

The logical flow from sample collection to data interpretation is critical for reliable PK studies.

Caption: Workflow for quantitative pharmacokinetic analysis using LC-MS/MS.

Part II: Comparative Pharmacodynamic (PD) Assessment

The primary mechanism of action for anthelmintic benzimidazoles is the inhibition of tubulin polymerization, which disrupts the cellular cytoskeleton of the parasite.[3][8][19] A direct, quantitative measure of this effect can be achieved using an in vitro tubulin polymerization assay.

Experimental Choice: A fluorescence-based tubulin polymerization assay is selected for its high sensitivity and suitability for a 96-well plate format, enabling high-throughput screening.[20][21] This assay monitors the incorporation of a fluorescent reporter into growing microtubules, providing a real-time kinetic profile of polymerization.[22] Compounds that inhibit this process will reduce the rate and extent of the fluorescence increase.[20]

Comparative PD Data Summary

The table below shows hypothetical IC50 values (the concentration of a drug that inhibits 50% of the activity) for the inhibition of tubulin polymerization.

CompoundIC50 (µM) for Tubulin Polymerization Inhibition
This compound (MBCS) 0.85 ± 0.15
Albendazole 0.50 ± 0.09
Mebendazole 0.35 ± 0.07
Nocodazole (Positive Control) 0.20 ± 0.04
DMSO (Vehicle Control) No Inhibition

Data are represented as mean ± standard deviation and are for illustrative purposes.

These results suggest that while MBCS is a potent inhibitor of tubulin polymerization, it may be slightly less potent than the established drugs Albendazole and Mebendazole in this specific cell-free assay.

Mechanism of Action: Tubulin Polymerization Inhibition

The diagram below illustrates the mechanism by which benzimidazole derivatives disrupt microtubule dynamics.

MOA_Pathway cluster_0 Normal Microtubule Dynamics cluster_1 Cellular Functions cluster_2 Drug Intervention cluster_3 Resulting Dysfunction A α/β-Tubulin Dimers B Microtubule Polymer A->B Polymerization (GTP-dependent) G Inhibition of Polymerization A->G B->A Depolymerization C Cell Division B->C D Nutrient Absorption B->D E Intracellular Transport B->E F Benzimidazole Compound (MBCS, Albendazole, etc.) F->A Binds to β-tubulin subunit H Disruption of Microtubules G->H I Parasite Death H->I

Caption: Mechanism of action of benzimidazole compounds on tubulin polymerization.

Detailed Experimental Protocols

Trustworthiness in scientific reporting stems from methodological transparency. The following protocols are designed to be self-validating by including necessary controls and calibration steps.

Protocol 1: LC-MS/MS Quantification of MBCS in Rat Plasma
  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of MBCS and a suitable internal standard (IS), such as a stable isotope-labeled version of MBCS or a structural analog like Albendazole-d3, in DMSO.

    • Create a series of working standard solutions by serially diluting the stock in 50:50 acetonitrile:water.

    • Prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) by spiking blank rat plasma with the working standard solutions.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample (unknown, standard, or QC), add 150 µL of cold acetonitrile containing the internal standard (e.g., at 100 ng/mL). The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.

    • Vortex vigorously for 1 minute to mix and precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC System: A standard UHPLC system.

    • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is chosen for its excellent retention and separation of small hydrophobic molecules.[12][15]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute. (This gradient must be optimized for MBCS).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+). Benzimidazoles readily form positive ions.

    • MRM Transitions: Determine the specific precursor → product ion transitions for MBCS and the IS by infusing a standard solution. For example, for MBCS (MW 176.17 for the free base), the transition might be m/z 177.1 → 117.1.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

    • Apply a linear regression with 1/x² weighting.

    • Determine the concentration of MBCS in the unknown samples and QCs from the calibration curve. The results for the QCs must be within ±15% of their nominal value for the run to be accepted.

Protocol 2: In Vitro Fluorescence-Based Tubulin Polymerization Assay

This protocol is adapted from commercially available kits.[21][23][24]

  • Reagent Preparation:

    • Assay Buffer: 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.[22]

    • Tubulin Stock: Reconstitute lyophilized, >99% pure bovine brain tubulin in assay buffer to a concentration of 4 mg/mL on ice. Keep on ice and use within 30 minutes.

    • GTP Solution: 10 mM GTP in assay buffer.

    • Compound Plates: Prepare a 96-well plate with 5 µL of 10x final concentration of test compounds (MBCS, Albendazole, Mebendazole), positive control (Nocodazole), and vehicle control (DMSO diluted in assay buffer).

  • Polymerization Reaction:

    • Prepare the tubulin reaction mix on ice. For each 50 µL reaction, mix:

      • 32.5 µL Assay Buffer

      • 10 µL Glycerol (a polymerization enhancer)[22]

      • 2.5 µL Fluorescent Reporter (e.g., DAPI, as per manufacturer's instructions)[22]

      • 2.5 µL GTP Solution (1 mM final concentration)

      • 2.5 µL Tubulin Stock (2 mg/mL final concentration)

    • Pre-warm a fluorescence plate reader to 37°C.

    • To initiate the reaction, add 45 µL of the ice-cold tubulin reaction mix to each well of the compound plate.

    • Immediately place the plate in the reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity (e.g., Ex: 360 nm, Em: 450 nm) every 60 seconds for 60 minutes at 37°C.

    • Plot fluorescence intensity versus time to generate polymerization curves.

    • Calculate the Vmax (maximum rate) of polymerization for each well from the steepest slope of the curve.

    • Normalize the Vmax of compound-treated wells to the vehicle control (DMSO = 100% activity).

    • Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value for each compound.

Conclusion

This guide provides a robust framework for the quantitative analysis of this compound. The comparative data, while illustrative, highlights a critical principle: a new chemical entity must be rigorously benchmarked against established standards. The LC-MS/MS protocol offers the necessary sensitivity and specificity for accurate pharmacokinetic profiling, while the in vitro tubulin polymerization assay provides a direct, mechanistic measure of its pharmacodynamic effect. By employing these validated methods, researchers can generate the high-quality, reproducible data essential for advancing drug development programs.

References

  • Spasov, A.A., Smirnova, L.A., Iezhitsa, I.N., Sergeeva, S.A., & Ozerov, A.A. (2002). Pharmacokinetic of benzimidazole derivatives. Voprosy Meditsinskoi Khimii, 48(3), 233-258.
  • Hoh, Y.K., et al. (2011). Simultaneous determination of benzimidazoles and their metabolites in plasma using high-performance liquid chromatography/tandem mass spectrometry: application to pharmacokinetic studies in rabbits. Journal of AOAC International, 94(3), 839-46. [Link]

  • MSD Veterinary Manual. (n.d.). Mechanisms of Anthelmintic Action in Animals. MSD Veterinary Manual Pharmacology.[Link]

  • Slideshare. (n.d.). Albendazole Mechanism of Action & Pharmacokinetics Explained. [Link]

  • Amit Lunkad. (2020, October 19). Anthelmintics Benzimidazole derivatives [Video]. YouTube. [Link]

  • Pharmacology Guide. (2025, January 11). Pharmacology of Albendazole; Pharmacokinetics, Mechanism of Action, Uses Effects. [Link]

  • Kamal, A., et al. (2011). A brief review on the mode of action of antinematodal drugs. Parasitology Research, 109(1), 1-12. [Link]

  • Spasov, A.A., et al. (2002). [Pharmacokinetics of benzimidazole derivatives]. Voprosy meditsinskoi khimii, 48(3), 233–258. [Link]

  • Bio-protocol. (n.d.). Tubulin Polymerization Assay. [Link]

  • Oxford Academic. (2011). Simultaneous Determination of Benzimidazoles and Their Metabolites in Plasma Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry: Application to Pharmacokinetic Studies in Rabbits. Journal of AOAC INTERNATIONAL, 94(3), 839–846. [Link]

  • ResearchGate. (n.d.). Mechanism of action of benzimidazole derivatives as anthelmintic. [Link]

  • Anderson, T. J. C. (2018). Factors associated with variation in single-dose albendazole pharmacokinetics: a systematic review and modelling analysis. Parasites & Vectors, 11(1), 433. [Link]

  • Sergeeva, S. A., & Gulyaeva, I. L. (2008). Comparative Experimental Pharmacokinetics of Benzimidazole Derivatives. Bulletin of Experimental Biology and Medicine, 146(6), 750-752. [Link]

  • Drugs.com. (2025, June 2). Mebendazole Monograph for Professionals. [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]

  • Pharmacology Mentor. (2025, December 27). Pharmacology of Albendazole. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Albendazole? [Link]

  • Wang, Y., et al. (2017). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. Scientific Reports, 7, 44321. [Link]

  • ResearchGate. (2025, August 10). Simultaneous Determination of Benzimidazoles and Their Metabolites in Plasma Using High-Performance Liquid Chromatography/Tandem Mass Spectrometry: Application to Pharmacokinetic Studies in Rabbits. [Link]

  • PubMed. (2017, April 25). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. [Link]

  • MSD Veterinary Manual. (n.d.). Pharmacokinetics of Anthelmintics in Animals. MSD Veterinary Manual Pharmacology.[Link]

  • Gowda, S., & Shivanand, P. (2024). Mebendazole. In StatPearls. StatPearls Publishing. [Link]

  • ResearchGate. (n.d.). Mechanism of actions of benzimidazole. [Link]

  • ResearchGate. (n.d.). Pharmacokinetics and drug-like characteristics of Benzimidazole derivatives. [Link]

  • Medscape. (n.d.). Emverm, Vermox (mebendazole) dosing, indications, interactions, adverse effects, and more. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Mebendazole? [Link]

  • LC-MS/MS Method for Determination of Benzimidazole Residues in Animal Products. (2014, April 18). [Link]

  • Rashid, M., et al. (2023). Simultaneous LC-MS/MS Method for the Quantitation of Probenecid, Albendazole, and Its Metabolites in Human Plasma and Dried Blood Spots. Molecules, 28(13), 5174. [Link]

  • PubChem. (n.d.). 1-Methyl-1H-benzimidazole-5-carboxylic acid. [Link]

  • ACS Omega. (2022, November 23). Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. [Link]

  • Pandey, S., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 7(3), 3047–3063. [Link]

  • Poojary, B., et al. (2015). Rapid 'one-pot' synthesis of a novel benzimidazole-5-carboxylate and its hydrazone derivatives as potential anti-inflammatory and antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 25(9), 1953-1958. [Link]

  • MDPI. (n.d.). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. [Link]

  • Richter, L., et al. (2023). Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 9), 834–838. [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Characterization: A Cautious Approach

Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate belongs to the benzimidazole class of compounds. This chemical family is known for its wide range of biological activities, being used in fungicides and pharmaceuticals.[1][2] This inherent bioactivity necessitates that it be handled as a potentially hazardous substance. While specific toxicological data for this compound is limited, information on analogous benzimidazole compounds indicates potential for skin and eye irritation.[3][4][5] Furthermore, some benzimidazoles are recognized as environmental pollutants, making their proper disposal crucial.[1][2]

Based on available data for the physical state, this compound is described as a reddish-brown viscous liquid.[6] Due to the lack of comprehensive hazard data, it is prudent to treat this compound with a high degree of caution, assuming it may possess the following hazardous characteristics until proven otherwise:

Potential Hazard GHS Classification (Assumed) Rationale
Acute Toxicity, OralCategory 4Based on data for analogous benzimidazole compounds.[5]
Skin IrritationCategory 2A common characteristic of imidazole and benzimidazole derivatives.[3][4][5]
Serious Eye IrritationCategory 2A common characteristic of imidazole and benzimidazole derivatives.[3][4][5]
Reproductive ToxicityPotential HazardSome benzimidazoles, like carbendazim, have shown reproductive toxicity in laboratory studies.[1][2]
Environmental HazardPotential HazardBenzimidazole derivatives can be environmental pollutants.[1][2][7][8]

Given these potential hazards, under no circumstances should this chemical be disposed of down the drain or in regular solid waste.[5]

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound for any purpose, including disposal, appropriate PPE is mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Chemical safety goggles are required.

  • Skin and Body Protection: A fully buttoned laboratory coat must be worn.

  • Respiratory Protection: All handling of the liquid, especially if there is a risk of aerosolization, should be conducted in a certified chemical fume hood.

Spill Management: A Plan for the Unexpected

Accidental spills should be treated as a hazardous event and managed with immediate and appropriate action.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Containment: If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization: Due to its nature as a sulfate salt, it may be acidic. Neutralization should only be attempted by trained personnel with appropriate knowledge of the material's reactivity.

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste.

Disposal Protocol: A Step-by-Step Workflow

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste from the point of generation to its final disposal by a licensed contractor.

Diagram of Disposal Workflow

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS Institutional EHS Responsibility A Generation of Waste (Unused product, contaminated labware, spill cleanup material) B Segregate Waste (Collect in a dedicated, compatible, and properly labeled container) A->B C Store Waste Safely (In designated Satellite Accumulation Area, away from incompatibles) B->C D Request Waste Pickup (Submit a collection request to the EHS department) C->D Researcher's Responsibility Ends E Transport to Central Storage (Handled by trained EHS personnel) D->E F Final Disposal (Managed by a licensed hazardous waste contractor - typically incineration) E->F

Caption: Workflow for the disposal of this compound.

Step 1: Waste Collection and Segregation

  • Dedicated Container: All waste containing this compound, including unused product, contaminated consumables (pipette tips, etc.), and spill cleanup materials, must be collected in a dedicated hazardous waste container.

  • Container Compatibility: The container must be made of a material compatible with the chemical. Given its nature as a viscous liquid and an organic sulfate salt, a high-density polyethylene (HDPE) or glass container is recommended. Ensure the container has a secure, leak-proof screw cap.

  • Segregation: This waste stream should not be mixed with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible materials, such as strong oxidizing agents, should be kept separate.

Step 2: Labeling

Proper labeling is a critical regulatory requirement. The waste container must be labeled with a hazardous waste tag as soon as the first drop of waste is added. The label must include:

  • The full chemical name: "Waste this compound"

  • The date of accumulation initiation.

  • The primary hazards (e.g., "Irritant," "Potential Toxin").

  • The physical state ("Liquid").

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Location: The waste container must be stored at or near the point of generation, in a designated SAA.

  • Containment: The container should be placed in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

  • Closure: The container must be kept tightly closed at all times, except when adding waste.

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full, or before the regulatory accumulation time limit is reached (typically 12 months for non-acute hazardous waste), contact your institution's EHS department to arrange for pickup.

  • Professional Disposal: The EHS department will then manage the waste for final disposal through a licensed hazardous waste disposal contractor. The most probable disposal method for this type of organic compound is high-temperature incineration at a permitted facility.

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinsing: The container should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste in your designated waste container. Subsequent rinsates may also need to be collected as hazardous waste, depending on local regulations.

  • Final Disposal of Container: After thorough rinsing, deface the original label and dispose of the container according to your institution's guidelines for decontaminated labware.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety and environmental responsibility, ensuring that our pursuit of scientific advancement does not come at the cost of our well-being or the health of our planet.

References

  • Skałt, A. (2012). Benzimidazole and its derivatives--from fungicides to designer drugs. A new occupational and environmental hazards. Medycyna pracy, 63(4), 487–497. Available at: [Link]

  • ResearchGate. (2025). Benzimidazole and its derivatives - from fungicides to designer drugs. A new occupational and environmental hazards. Available at: [Link]

  • National Institutes of Health. (2024). Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. PMC. Available at: [Link]

  • Taylor & Francis Online. (2024). Environmental Detoxification of Benzimidazole Fungicide Fuberidazole via Microbial Action in Liquid Cultures. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Eco-Friendly Synthesis of Benzimidazole Derivatives: Advances in Green Chemistry and Applications. Available at: [Link]

  • PubChem. (n.d.). Methyl 1H-imidazole-5-carboxylate. Available at: [Link]

  • Unspecified Source. (n.d.).

Sources

Personal protective equipment for handling methyl 1H-benzo[d]imidazole-5-carboxylate sulfate

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Methyl 1H-benzo[d]imidazole-5-carboxylate Sulfate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 131020-58-1).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are synthesized from data on structurally related benzimidazole and imidazole derivatives and established principles of laboratory safety. These procedures are designed to create a self-validating system of safety, ensuring minimal exposure and risk.

Hazard Analysis and Risk Assessment

  • Skin Irritation and Allergic Reactions: May cause skin irritation upon contact.[3][4][5][6]

  • Serious Eye Irritation: Can cause significant eye irritation or damage.[4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[3][4][5]

  • Potential for Systemic Effects: Some benzimidazole derivatives have been associated with more severe health effects, such as genetic defects and reproductive harm.[3][7][8]

Therefore, a cautious approach, assuming the compound is hazardous, is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the final and critical barrier between the researcher and potential chemical exposure.[9] The following table outlines the minimum required PPE for handling this compound.

PPE Category Item Specifications and Rationale
Eye and Face Protection Safety GogglesMust be worn at all times in the laboratory. Use chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 to protect against splashes.[4][6][7][8][10]
Face ShieldRecommended when there is a significant risk of splashing, such as during bulk handling or dissolution of the solid.[9]
Hand Protection Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended. Avoid latex gloves due to potential for allergic reactions and poor chemical resistance. Always inspect gloves for tears or punctures before use and change them frequently, especially if contamination is suspected.[3][9]
Body Protection Laboratory CoatA flame-resistant lab coat with long sleeves and a secure front closure is required.
Chemical-Resistant ApronA PVC or other chemically impervious apron should be worn over the lab coat when handling larger quantities or when there is a higher risk of splashes.[3]
Respiratory Protection N95 or P100 RespiratorA NIOSH-approved N95 or P100 particulate respirator is necessary when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[3][4][7][8]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is crucial for minimizing exposure risk.

Preparation and Engineering Controls
  • Designated Work Area: All work with this compound should be conducted in a designated area, clearly marked with appropriate hazard signs.

  • Ventilation: All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation exposure. Ensure the fume hood has a face velocity between 80 and 120 feet per minute.

  • Emergency Equipment: Verify that a safety shower and eyewash station are readily accessible and have been recently tested.[4][7][10]

  • Gather Materials: Assemble all necessary equipment, including PPE, spatulas, weighing paper, and waste containers, before starting work.

Handling Procedure Workflow

The following diagram illustrates the logical flow for safely handling the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate and Prepare Work Area verify_safety Verify Fume Hood and Safety Equipment prep_area->verify_safety 1. don_ppe Don Appropriate PPE verify_safety->don_ppe 2. weigh Weigh Compound in Fume Hood don_ppe->weigh 3. dissolve Dissolve or Transfer Compound weigh->dissolve 4. decontaminate Decontaminate Surfaces and Glassware dissolve->decontaminate 5. dispose_waste Dispose of Waste Properly decontaminate->dispose_waste 6. doff_ppe Doff PPE in Correct Order dispose_waste->doff_ppe 7. wash_hands Wash Hands Thoroughly doff_ppe->wash_hands 8.

Caption: Workflow for Safe Handling of this compound.

Detailed Steps
  • Donning PPE: Put on all required PPE in the correct order: lab coat, then respirator, followed by safety goggles, and finally gloves.

  • Weighing: Carefully weigh the required amount of the solid compound on weighing paper or in a tared container inside the chemical fume hood. Avoid creating dust.

  • Transfer and Dissolution: If dissolving the compound, add the solvent to the vessel containing the weighed solid. If transferring the solid, use a spatula and ensure the receiving container is properly labeled.

  • Decontamination: After use, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol) and wipe clean.

  • Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Remove gloves first, followed by goggles, lab coat, and finally the respirator.

  • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[4]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is essential to protect both human health and the environment.

Waste Segregation
  • Solid Waste: All solid waste contaminated with this compound, including used weighing paper, gloves, and disposable lab coats, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing the compound and any solvents used for decontamination should be collected in a separate, labeled hazardous liquid waste container. Do not pour any of this material down the drain.

  • Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.

Waste Disposal Procedure
  • Labeling: Ensure all waste containers are clearly labeled with the full chemical name, "Hazardous Waste," and the date.

  • Storage: Store waste containers in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[4][7][8] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4][7][8] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[4][7][8] Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4][7][8]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS office.

By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their research.

References

  • Personal protective equipment for handling 2-tert-butyl-6-methyl-1H-benzimidazole - Benchchem.
  • This compound 131020-58-1 wiki - Guidechem.
  • This compound | 131020-58-1 - ChemicalBook.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Methyl 1H-imidazole-5-carboxylate | C5H6N2O2 | CID 565661 - PubChem.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Sigma-Aldrich.
  • SAFETY DATA SHEET - Fisher Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Methyl 1H-benzo[d]imidazole-5-carboxylate - ChemBK.
  • Methyl 1H-imidazole-5-carboxylate: A Versatile Chemical Intermediate.
  • SAFETY DATA SHEET - Fisher Scientific.
  • SAFETY DATA SHEET - Fisher Scientific.

Sources

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